molecular formula C7H5ClN4S B189985 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine CAS No. 176637-10-8

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Cat. No.: B189985
CAS No.: 176637-10-8
M. Wt: 212.66 g/mol
InChI Key: YBAUXEUJXJTKCH-UHFFFAOYSA-N
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Description

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a privileged chemical scaffold in anticancer research and drug discovery. This compound serves as a critical synthetic intermediate for a class of substituted pyrimidopyrimidines investigated as potent and selective inhibitors of the HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase . Aberrant HER2 signaling, driven by overexpression or specific gain-of-function mutations, is a well-established oncogenic driver in various human malignancies, including breast and non-small cell lung cancer (NSCLC) . This compound is particularly valuable for developing inhibitors that target HER2 exon 20 mutations, a subset known to confer enhanced kinase activity and resistance to some clinically approved therapies . The chloromethylthio-pyrimidopyrimidine core structure offers versatile sites for functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties for potential therapeutic candidates . The broader pyrimido[5,4-d]pyrimidine chemical class has demonstrated a wide range of biological activities, underpinning its significance in medicinal chemistry . As a key building block, this reagent is essential for researchers in academia and industry focused on advancing targeted oncology programs and developing next-generation treatments for resistant cancers.

Properties

IUPAC Name

4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c1-13-7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAUXEUJXJTKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571101
Record name 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176637-10-8
Record name 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrimido[5,4-d]pyrimidine scaffold, it serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The pyrimido[5,4-d]pyrimidine core is found in compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and safety information for this compound, intended to support research and development in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a substituted purine analog with a molecular structure that lends itself to further chemical modification. The presence of a chloro group at the 8-position and a methylthio group at the 2-position provides reactive sites for nucleophilic substitution and oxidation, respectively, enabling the generation of diverse chemical libraries for biological screening.

Core Chemical Data
PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine, QC-5656[3][4]
CAS Number 176637-10-8[2]
Molecular Formula C₇H₅ClN₄S[2]
Molecular Weight 212.66 g/mol [3]
Exact Mass 211.9923450 Da[5]
Appearance Light yellow to yellow solidCommercial Suppliers
Physicochemical Properties (Predicted)
PropertyValueSource(s)
Boiling Point 416.0 ± 48.0 °C[6]
Density 1.54 ± 0.1 g/cm³[6]
XLogP3 1.7[5]
Polar Surface Area 76.9 Ų[5]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a suitable pyrimidine precursor. A potential route involves the construction of the fused pyrimidine ring system followed by chlorination and introduction of the methylthio group.

Step 1: Synthesis of a Dihydropyrimido[5,4-d]pyrimidine Intermediate

A common method for constructing the pyrimido[5,4-d]pyrimidine core involves the cyclization of a functionalized pyrimidine. For instance, a reaction between a 4,5-diaminopyrimidine and a suitable one-carbon synthon.

Step 2: Aromatization and Chlorination

The dihydropyrimido[5,4-d]pyrimidine intermediate can be aromatized through oxidation. Subsequent chlorination of the resulting pyrimido[5,4-d]pyrimidine-dione, for example, using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), can introduce chloro groups at the 2, 4, 6, and 8 positions. The synthesis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine using PCl₅ has been reported.

Step 3: Selective Introduction of the Methylthio Group and Reductive Dechlorination

The tetrachlorinated intermediate can then undergo selective nucleophilic substitution. Due to the differential reactivity of the chloro groups, a controlled reaction with sodium thiomethoxide (NaSMe) could potentially lead to the selective displacement of the chlorine at the 2-position. The remaining chloro groups at the 4 and 6 positions could then be removed by reductive dechlorination, for example, using hydrogen gas with a palladium catalyst, to yield the desired this compound.

Alternatively, a more regioselective approach might involve starting with a pyrimidine already bearing the 2-methylthio group and then building the second pyrimidine ring.

General Purification and Characterization

Purification: The crude product would typically be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Elemental Analysis: To determine the percentage composition of elements.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively reported in the literature. However, the broader class of pyrimido[5,4-d]pyrimidines is known to exhibit a wide range of pharmacological effects, primarily due to their structural similarity to endogenous purines, allowing them to interact with enzymes and receptors involved in nucleic acid metabolism and cellular signaling.

Potential Mechanisms of Action

Interference with Nucleotide Synthesis: As a pyrimidine analog, this compound could potentially interfere with the de novo pyrimidine synthesis pathway, a key metabolic route for the production of nucleotides required for DNA and RNA synthesis. This is a common mechanism of action for many anticancer and antimicrobial agents.

Kinase Inhibition: The pyrimido[5,4-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry and has been utilized in the design of various kinase inhibitors. For instance, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit tyrosine kinases such as c-Src, BCR-Abl, EGFR, PDGFR, and FGFR.[2] It is plausible that this compound or its derivatives could exhibit inhibitory activity against various protein kinases involved in cell proliferation and survival signaling pathways.

DNA Intercalation: Some fused pyrimidine derivatives have been shown to exert their biological effects by intercalating into DNA, thereby disrupting DNA replication and transcription. A study on 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one demonstrated its ability to bind to DNA.[6]

Potential Signaling Pathway Involvement

Given the potential for interference with nucleotide synthesis, a key signaling pathway that could be affected is the de novo pyrimidine synthesis pathway.

DeNovoPyrimidineSynthesis Glutamine Glutamine + Bicarbonate + Aspartate CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPSII CarbamoylAspartate Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRTase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC UDP Uridine 5'-diphosphate (UDP) UMP->UDP UTP Uridine 5'-triphosphate (UTP) UDP->UTP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP TargetCompound 8-Chloro-2-(methylthio) pyrimido[5,4-d]pyrimidine (Potential Inhibitor) TargetCompound->Dihydroorotate Potential Inhibition

Caption: De Novo Pyrimidine Synthesis Pathway and Potential Inhibition.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

GHS Hazard Statements
  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical structure offers multiple points for modification, allowing for the exploration of structure-activity relationships. While specific biological data for this compound is limited, the broader class of pyrimido[5,4-d]pyrimidines has shown promise as inhibitors of key cellular processes, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its therapeutic potential.

Logical Workflow for Drug Discovery

DrugDiscoveryWorkflow Start 8-Chloro-2-(methylthio) pyrimido[5,4-d]pyrimidine (Starting Material) Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening High-Throughput Screening Purification->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead SAR Studies Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug Discovery Workflow using the Core Compound.

References

In-Depth Technical Guide: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine (CAS 176637-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine (CAS 176637-10-8), a key heterocyclic intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides a summarized experimental protocol for its synthesis, and discusses its significant role in the development of therapeutic agents. Particular emphasis is placed on its application as a crucial building block in the synthesis of the antiplatelet drug Ticagrelor. While direct biological activity and specific signaling pathway modulation for this compound are not extensively documented in publicly available literature, its importance in medicinal chemistry is well-established.

Chemical and Physical Properties

This compound is a pyrimidine derivative with the molecular formula C₇H₅ClN₄S.[1][2] Its structure features a fused pyrimido[5,4-d]pyrimidine ring system, substituted with a chloro group at the 8-position and a methylthio group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 176637-10-8[1][2]
Molecular Formula C₇H₅ClN₄S[1][2]
Molecular Weight 212.66 g/mol [1]
Appearance Light yellow to yellow solidChemicalBook
Boiling Point (Predicted) 416.0 ± 48.0 °C[3]
Density (Predicted) 1.54 ± 0.1 g/cm³[3]
Storage Temperature 2-8°C, stored under nitrogenChemicalBook
pKa (Predicted) -1.26 ± 0.30ChemicalBook

Synthesis

This compound is a key synthetic intermediate. A plausible synthetic route is described in patent literature, particularly in the context of preparing precursors for Ticagrelor. The synthesis generally involves the cyclization of a substituted pyrimidine precursor.

General Experimental Protocol

A representative synthesis involves the reaction of 2-(methylthio)pyrimidine-4,5-diamine with a suitable cyclizing agent to form the pyrimido[5,4-d]pyrimidine core, followed by chlorination.

Disclaimer: This is a generalized protocol based on available literature for related compounds. Researchers should consult specific patents and optimize conditions for their specific needs.

Step 1: Formation of the Dihydropyrimido[5,4-d]pyrimidine Intermediate

A mixture of a suitably substituted pyrimidine, such as a derivative of 4-amino-5-formyl-2-(methylthio)pyrimidine, is reacted with a nitrogen source like formamide. This reaction is typically carried out at elevated temperatures.

Step 2: Chlorination

The resulting dihydropyrimido[5,4-d]pyrimidine intermediate is then subjected to chlorination to introduce the chloro group at the 8-position. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often used in the presence of a base such as N,N-dimethylaniline. The reaction is typically refluxed until completion.

Step 3: Work-up and Purification

After the reaction, the mixture is cooled, and excess chlorinating agent is carefully quenched, for example, by pouring the reaction mixture onto ice. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The final product can be purified by crystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_chlorination Chlorination cluster_product Final Product start1 2-(Methylthio)pyrimidine -4,5-diamine intermediate Dihydropyrimido[5,4-d]pyrimidine Intermediate start1->intermediate Cyclization start2 Cyclizing Agent (e.g., Formamide) start2->intermediate chlorination Chlorination with POCl3 intermediate->chlorination product 8-Chloro-2-(methylthio)pyrimido [5,4-d]pyrimidine chlorination->product

Caption: Generalized synthetic workflow for this compound.

Biological Significance and Applications

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[4][5]

Intermediate for Ticagrelor Synthesis

In the synthesis of Ticagrelor, the chloro group at the 8-position of this compound serves as a leaving group for nucleophilic substitution. It is displaced by the amine group of a chiral cyclopentane derivative to form the core structure of Ticagrelor. The methylthio group at the 2-position is also subsequently modified.

Ticagrelor_Synthesis cluster_intermediate Key Intermediate cluster_reagent Coupling Partner cluster_coupling Key Reaction cluster_product Final Drug Substance intermediate 8-Chloro-2-(methylthio)pyrimido [5,4-d]pyrimidine coupling Nucleophilic Aromatic Substitution intermediate->coupling reagent Chiral Cyclopentane Amine Derivative reagent->coupling product Ticagrelor coupling->product Further Modifications

Caption: Role of the title compound in the synthesis of Ticagrelor.

Potential Biological Activities of the Pyrimido[5,4-d]pyrimidine Scaffold

While specific biological data for this compound is scarce, the broader class of pyrimido[5,4-d]pyrimidine derivatives has been investigated for a range of biological activities. These include:

  • Antitrypanosomal and Antileishmanial Agents: Some pyrimido[5,4-d]pyrimidine derivatives have shown promising activity against Trypanosoma brucei and Leishmania infantum.

  • Kinase Inhibitors: The pyrimido[5,4-d]pyrimidine scaffold is present in molecules designed as inhibitors of various kinases, which are important targets in oncology and inflammatory diseases.

  • GPR119 Agonists: Derivatives of this scaffold have been explored as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.

These findings suggest that while this compound is primarily utilized as a synthetic intermediate, its core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

Table 2: Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable heterocyclic compound with significant applications in pharmaceutical research and development. Its primary role as a key intermediate in the synthesis of Ticagrelor underscores its importance in the production of life-saving medicines. While its intrinsic biological activity is not well-characterized, the pyrimido[5,4-d]pyrimidine scaffold it possesses is a recognized pharmacophore in various therapeutic areas. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further research into the direct biological effects of this and related intermediates could potentially unveil new therapeutic applications.

References

An In-depth Technical Guide to 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a heterocyclic compound belonging to the pyrimidopyrimidine class, a group of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the molecular structure, physicochemical properties, and synthesis of this compound. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide consolidates available information and highlights areas for future research. The potential biological significance of the broader pyrimido[5,4-d]pyrimidine scaffold is also discussed, offering a context for the potential applications of this compound.

Molecular Structure and Identification

The fundamental identity of this compound is established through its unique molecular identifiers and structural formula.

Chemical Structure

The molecule consists of a fused pyrimidine ring system, which is characteristic of the pyrimido[5,4-d]pyrimidine core. It is substituted with a chlorine atom at the 8th position and a methylthio group at the 2nd position.

Molecular and Structural Data

A summary of the key molecular and structural identifiers for this compound is presented in Table 1. This data is essential for database searches, analytical characterization, and computational modeling.

IdentifierValueSource
CAS Number 176637-10-8[1][2][3][4][5][6][7]
Molecular Formula C₇H₅ClN₄S[1][3][4][5][7][8]
Molecular Weight 212.66 g/mol [1][4][5][7][8]
Canonical SMILES CSC1=NC=C2C(=N1)C(=NC=N2)Cl[1]
InChI Key YBAUXEUJXJTKCH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling. Currently, most of the available data for this compound are predicted through computational models. Experimental validation of these properties is a key area for future investigation.

PropertyPredicted ValueSource
Boiling Point 416.0 ± 48.0 °C[8]
Density 1.54 ± 0.1 g/cm³[8]
XLogP3 1.7[1]

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of related pyrimido[5,4-d]pyrimidine derivatives generally follows established synthetic routes in heterocyclic chemistry.[9][10] A plausible synthetic approach can be inferred from the synthesis of analogous compounds.

General Synthetic Strategy

The construction of the pyrimido[5,4-d]pyrimidine core often involves the condensation of a substituted pyrimidine with a suitable three-carbon synthon, followed by functional group interconversions to introduce the desired substituents. For this compound, a potential synthetic workflow is outlined below.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product A Substituted Pyrimidine Precursor C Cyclocondensation A->C B Three-Carbon Synthon B->C D Introduction of Methylthio Group C->D E Chlorination D->E F This compound E->F

A generalized synthetic workflow for pyrimido[5,4-d]pyrimidine derivatives.

Biological Activity and Potential Applications

While the specific biological activity of this compound has not been reported, the pyrimido[5,4-d]pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.

Known Activities of the Pyrimido[5,4-d]pyrimidine Core

Studies on various derivatives of pyrimido[5,4-d]pyrimidine have revealed a broad spectrum of pharmacological activities, including:

  • Antitrypanosomal and Antileishmanial Agents: Certain derivatives have shown potent activity against Trypanosoma brucei and Leishmania infantum, the parasites responsible for sleeping sickness and leishmaniasis, respectively.[11][12][13]

  • Anti-Mycobacterium tuberculosis Agents: Novel substituted pyrimido[5,4-d]pyrimidines have demonstrated high activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[14]

  • Anticancer Activity: The pyrimido[5,4-d]pyrimidine core is found in compounds designed as cyclin-dependent kinase 2 (CDK2) inhibitors, which are promising targets for cancer therapy.[15] Some quinazoline-based pyrimidodiazepines, which share structural similarities, have also shown significant anticancer activity.[16]

Given these precedents, this compound represents a molecule of interest for screening in various biological assays, particularly in the areas of infectious diseases and oncology.

Future Research Directions

The lack of specific biological data for this compound underscores a significant knowledge gap. Future research efforts should be directed towards its synthesis, purification, and comprehensive biological evaluation.

G cluster_known Established Knowledge cluster_unknown Knowledge Gaps A This compound B Molecular Structure (CAS, Formula, SMILES) A->B is defined by C Predicted Physicochemical Properties A->C has D Experimental Physicochemical Data (Melting Point, Solubility, etc.) A->D requires E Detailed Synthesis Protocol A->E requires F Biological Activity & Mechanism of Action A->F is unknown for H Spectral Data (NMR, IR, MS) A->H requires G Associated Signaling Pathways F->G determines

Current state of knowledge for this compound.

Conclusion

This compound is a structurally defined chemical entity with potential for biological activity based on the known pharmacology of its parent scaffold. This guide has summarized the currently available information, which is primarily limited to its molecular identity and predicted properties. There is a pressing need for experimental studies to determine its physicochemical characteristics, develop a robust synthetic protocol, and investigate its biological effects. Such research will be crucial in unlocking the potential of this compound for applications in drug discovery and development.

References

An In-depth Technical Guide to 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of interest to researchers and drug development professionals.

Chemical Identity and Properties

The compound this compound is systematically named 4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine according to IUPAC nomenclature.[1][2] It is a member of the pyrimidopyrimidine class of compounds, which are known for their diverse biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, characterization, and experimental design.

PropertyValueSource
Molecular Formula C₇H₅ClN₄SPubChem[1][3]
Molecular Weight 212.66 g/mol PubChem[1][4]
CAS Number 176637-10-8PubChem[1][5]
IUPAC Name 4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidinePubChem[1]
Boiling Point (Predicted) 416.0 ± 48.0 °CChemicalBook[4]
Density (Predicted) 1.54 ± 0.1 g/cm³ChemicalBook[4]
XLogP3 1.7PubChem[1]
Monoisotopic Mass 211.9923450 DaPubChem[1]

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. This diagram illustrates a logical progression for the synthesis and characterization of novel pyrimido[5,4-d]pyrimidine derivatives, based on common organic chemistry practices.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Starting Materials: Substituted Pyrimidines reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity ir->purity

A generalized workflow for the synthesis and characterization of pyrimido[5,4-d]pyrimidine derivatives.

Biological Activity and Potential Applications

Compounds based on the pyrimido[5,4-d]pyrimidine scaffold have shown promise in various therapeutic areas, including as anticancer and antiparasitic agents.[6] The biological activity of these compounds is often attributed to their ability to interact with key enzymes or receptors in signaling pathways.

Antiparasitic Activity

Research on pyrimido[5,4-d]pyrimidine-based compounds has demonstrated their potential as antitrypanosomal and antileishmanial agents.[6] Several derivatives have exhibited low micromolar activity against Trypanosoma brucei and Leishmania infantum.[6] The mechanism of action for these compounds is still under investigation but may involve the inhibition of essential parasitic enzymes.

Anticancer Activity

The pyrimido[5,4-d]pyrimidine core is also a feature of compounds investigated for their anticancer properties. Related structures, such as pyrimidodiazepines derived from quinazolines, have shown significant antiproliferative activity against various cancer cell lines.[7] The proposed mechanisms of action include DNA binding and the inhibition of key kinases like EGFR and VEGFR-2.[7]

The diagram below illustrates a potential signaling pathway that could be targeted by pyrimido[5,4-d]pyrimidine derivatives in the context of cancer therapy, based on the activity of related compounds.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Pathway Compound Pyrimido[5,4-d]pyrimidine Derivative Compound->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation

A putative signaling pathway inhibited by pyrimido[5,4-d]pyrimidine derivatives in cancer cells.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure and predictable physicochemical properties. While specific biological data for this exact molecule is limited in the public domain, the broader class of pyrimido[5,4-d]pyrimidines demonstrates significant potential in drug discovery, particularly in the development of novel anticancer and antiparasitic agents. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide to the Physical Properties of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. Intended for an audience of researchers, scientists, and professionals in drug development, this document compiles available data into a structured format, outlines general experimental protocols for property determination, and visualizes a representative synthesis workflow.

Core Physical and Chemical Properties

This compound is a substituted pyrimidopyrimidine, a class of compounds with significant interest in medicinal chemistry. The following table summarizes its key physical and chemical properties based on available data. It is important to note that several of these properties are predicted through computational models and await experimental verification.

PropertyValueSource
Molecular Formula C₇H₅ClN₄SPubChem[1]
Molecular Weight 212.66 g/mol PubChem[1]
Appearance Light yellow to yellow solidChemicalBook
Boiling Point (Predicted) 416.0 ± 48.0 °CChemicalBook[2]
Density (Predicted) 1.54 ± 0.1 g/cm³ChemicalBook[2]
pKa (Predicted) -1.26 ± 0.30ChemicalBook
Storage Temperature 2-8°C, stored under nitrogenChemicalBook
CAS Number 176637-10-8ChemicalBook, PubChem[1][3]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be either a manual oil bath-based system (like a Thiele tube) or an automated digital instrument. The capillary is positioned adjacent to a calibrated thermometer or temperature probe.

  • Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2°C per minute) as the expected melting point is approached.

  • Observation and Recording: The temperature at which the first signs of melting are observed (the solid begins to turn into a liquid) and the temperature at which the entire sample has completely melted are recorded. This range represents the melting point of the substance.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in drug discovery and development, influencing formulation, bioavailability, and purification processes.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents should be tested, including but not limited to water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

  • Sample Preparation: A precisely weighed amount of the compound is added to a known volume of the selected solvent in a vial or test tube.

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours.

  • Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, more solute is added until saturation is achieved.

  • Quantification (for quantitative solubility): If a precise solubility value is required, the saturated solution is filtered to remove any excess solid, and the concentration of the dissolved compound in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Synthesis Workflow

The synthesis of pyrimido[5,4-d]pyrimidine derivatives often involves the construction of the fused heterocyclic ring system from appropriately substituted pyrimidine precursors. While a specific, documented synthesis for this compound is not detailed in readily available literature, a generalized synthetic approach can be conceptualized. The following diagram illustrates a plausible synthetic pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A Substituted Pyrimidine C Cyclization A->C Reaction B Reagent for Ring Closure B->C D Chlorination C->D Intermediate E Thiolation D->E Intermediate F This compound E->F

Caption: A generalized workflow for the synthesis of the target compound.

This visualized workflow represents a logical sequence for the synthesis of this compound, starting from a substituted pyrimidine, followed by cyclization to form the pyrimido[5,4-d]pyrimidine core, and subsequent functional group manipulations to introduce the chloro and methylthio moieties. The specific reagents and reaction conditions would need to be determined through experimental optimization.

References

Spectroscopic and Physicochemical Profile of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physicochemical data for the heterocyclic compound 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. Due to the limited availability of experimentally derived spectroscopic data in public databases, this document focuses on its physicochemical properties and provides generalized experimental protocols for the acquisition of key spectroscopic data.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This information is crucial for its handling, formulation, and interpretation of analytical data.

PropertyValueSource
Molecular Formula C7H5ClN4SPubChem[1], Echemi[2]
Molecular Weight 212.66 g/mol PubChem[1], Echemi[2]
Exact Mass 211.99200 DaEchemi[2]
CAS Number 176637-10-8Echemi[2]
Appearance Solid (predicted)N/A
Boiling Point 416.0±48.0 °C (Predicted)ChemicalBook[3]
Density 1.54±0.1 g/cm3 (Predicted)ChemicalBook[3]

Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]+212.99962137.9
[M+Na]+234.98156150.7
[M-H]-210.98506137.7
[M+NH4]+230.02616154.2
[M+K]+250.95550145.4
[M+H-H2O]+194.98960130.6
[M+HCOO]-256.99054147.9
[M+CH3COO]-271.00619150.6
[M+Na-2H]-232.96701145.1
[M]+211.99179142.5
[M]-211.99289142.5

Source: PubChemLite[4]

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a compound such as this compound. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Chemical shifts should be referenced to the residual solvent peak or TMS.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform, phase correct, and reference the spectrum to the solvent carbon signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI, APCI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-Q-TOF Example):

  • Ionization Mode: Positive and negative electrospray ionization.

  • Mass Range: m/z 50-1000.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Data Analysis: Determine the monoisotopic mass from the high-resolution spectrum and use it to calculate the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., C-Cl, C-S, C=N, aromatic C-H).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation cluster_reporting Data Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, etc.) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir structure Structural Confirmation nmr->structure ms->structure ir->structure report Technical Report / Publication structure->report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

In-depth Technical Guide: 1H NMR Spectrum of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: An examination of the 1H NMR spectral data and experimental protocols for the characterization of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimido[5,4-d]pyrimidine core with chloro and methylthio substituents, suggests potential biological activity. Accurate structural elucidation and characterization are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a fundamental technique for the structural analysis of organic molecules. This guide provides a detailed overview of the 1H NMR spectrum of this compound.

Molecular Structure and Proton Environments

The chemical structure of this compound (CAS No: 176637-10-8; Molecular Formula: C₇H₅ClN₄S) contains distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key proton-containing groups are the methylthio (-SCH₃) group and the two protons on the pyrimidine ring.

Figure 1: Molecular structure of this compound.

Quantitative 1H NMR Data

A thorough search of scientific literature and chemical databases did not yield specific, publicly available experimental 1H NMR data for this compound. While numerous chemical suppliers list this compound and mention the availability of NMR data, the actual spectra are not published.

For the purpose of this guide, a hypothetical 1H NMR data table is presented below based on typical chemical shifts for similar heterocyclic systems. This data is for illustrative purposes only and should not be considered as experimentally verified.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~9.2Singlet1HH-4
2~9.0Singlet1HH-6
3~2.7Singlet3H-SCH₃

Experimental Protocol

As no specific experimental data was found, a general protocol for acquiring a 1H NMR spectrum for a compound like this compound is provided below. This protocol is based on standard laboratory practices.

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz, 400 MHz, or higher.

  • The spectrometer is properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

3. Data Acquisition:

  • A standard one-pulse 1H NMR experiment is performed.

  • Key acquisition parameters include:

    • Pulse Width: A 90° pulse is typically used.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • The data is acquired at a constant temperature, usually 25 °C.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased, and the baseline is corrected.

  • The chemical shifts (δ) of the signals are referenced to the TMS signal.

  • The integrals of the signals are calculated to determine the relative number of protons corresponding to each signal.

  • The multiplicities (e.g., singlet, doublet, triplet) and coupling constants (J) are determined from the fine structure of the signals.

Logical Workflow for Structural Elucidation

The process of characterizing a novel or known compound using 1H NMR follows a logical workflow.

logical_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation synthesis Synthesis of Compound purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep data_acq 1H NMR Data Acquisition sample_prep->data_acq data_proc Data Processing data_acq->data_proc chem_shift Analyze Chemical Shifts data_proc->chem_shift integration Analyze Integration data_proc->integration multiplicity Analyze Multiplicity & Coupling data_proc->multiplicity assignment Assign Signals to Protons chem_shift->assignment integration->assignment multiplicity->assignment structure_elucidation Structural Confirmation assignment->structure_elucidation

Figure 2: Workflow for 1H NMR-based structural elucidation.

Mass spectrometry of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of this compound. Lacking direct experimental data in the public domain, this document synthesizes information from the mass spectrometry of analogous heterocyclic compounds to propose a theoretical fragmentation pathway under electron ionization (EI) conditions. Furthermore, it outlines a comprehensive experimental protocol for the acquisition of mass spectra for this compound. This guide is intended to serve as a valuable resource for researchers engaged in the structural elucidation and analytical characterization of pyrimido[5,4-d]pyrimidine derivatives and related nitrogen-containing heterocyclic compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Mass spectrometry is a pivotal analytical technique for the structural confirmation and purity assessment of such novel compounds. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint that is invaluable for structural elucidation. This guide will explore the theoretical mass spectrometric behavior of this compound, focusing on the fragmentation pathways under electron ionization.

Molecular Properties

A foundational understanding of the molecular properties of this compound is essential for interpreting its mass spectrum.

PropertyValue
Molecular Formula C₇H₅ClN₄S
Molecular Weight 212.66 g/mol
Exact Mass 211.9923 u

The presence of chlorine and sulfur atoms will result in characteristic isotopic patterns for the molecular ion and any fragments containing these elements. Specifically, the M+2 peak for a fragment containing one chlorine atom will have an intensity of approximately one-third of the M peak.

Proposed Fragmentation Pathway

While specific experimental data for this compound is not available, a theoretical fragmentation pathway can be postulated based on the known mass spectrometric behavior of pyrimidine derivatives, as well as compounds containing chloro and methylthio substituents. Under electron ionization (EI), the initial event is the formation of a molecular ion (M⁺˙). Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of a Methyl Radical (•CH₃): The methylthio group can undergo cleavage of the S-CH₃ bond to lose a methyl radical, forming a stable thione fragment.

  • Loss of the Methylthio Radical (•SCH₃): The entire methylthio group can be lost as a radical.

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond will result in the loss of a chlorine radical.

  • Ring Fragmentation: The pyrimido[5,4-d]pyrimidine ring system, while relatively stable, can undergo fragmentation, typically through the loss of small neutral molecules like HCN.

These proposed primary fragmentations will be followed by sequential losses of other small molecules and radicals, leading to a series of fragment ions that are characteristic of the initial structure.

Table of Proposed Major Fragments
m/zProposed Fragment Structure/FormulaNotes
212/214[C₇H₅ClN₄S]⁺˙Molecular ion (M⁺˙) with characteristic M+2 isotope peak for chlorine.
197/199[C₆H₂ClN₄S]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
177[C₇H₅N₄S]⁺Loss of a chlorine radical (•Cl) from the molecular ion.
165/167[C₇H₅ClN₃]⁺˙Loss of the SCH radical from the molecular ion.
150[C₆H₄N₄]⁺˙Loss of both chlorine and the SCH₂ group.

Experimental Protocols

The following section details a generalized experimental protocol for the mass spectrometric analysis of this compound using an electron ionization source coupled with a quadrupole or time-of-flight mass analyzer.

Sample Preparation
  • Dissolution: Dissolve a small amount of the solid sample (approximately 1 mg) in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of about 1 mg/mL.

  • Dilution: Further dilute an aliquot of this stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.

Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 200-250 °C
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50-300
Sample Introduction Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet

Visualizations

Proposed Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z 212/214 C₇H₅ClN₄S F1 [M - CH₃]⁺ m/z 197/199 C₆H₂ClN₄S M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 177 C₇H₅N₄S M->F2 - •Cl F3 [M - SCH₃]⁺ m/z 165/167 C₇H₅ClN₃ M->F3 - •SCH₃ F4 [M - Cl - HCN]⁺˙ m/z 150 C₆H₄N₄ F2->F4 - HCN Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Dissolution Dissolve Sample (1 mg/mL) Dilution Dilute Sample (10-100 µg/mL) Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Sample_Intro Sample Introduction (DIP or GC) Filtration->Sample_Intro Ionization Ionization (EI, 70 eV) Sample_Intro->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Spectral Interpretation Spectrum->Interpretation

In-depth Technical Guide: Infrared Spectroscopy of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocol: Determination of IR Spectrum of a Solid Sample

The following protocol details the Potassium Bromide (KBr) pellet method, a widely used technique for obtaining the infrared spectrum of solid compounds.[1] This method is suitable for 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, which is a solid at room temperature.

Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and quality control.

Materials and Equipment:

  • This compound (solid sample)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Potassium Bromide (KBr), IR-grade, finely ground and dried

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • Spatula

  • Desiccator for storing KBr and pellets

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of dry, IR-grade KBr powder.[1] The optimal sample concentration in KBr is typically in the range of 0.2% to 1%.

    • Transfer the sample and KBr to an agate mortar.

  • Grinding and Mixing:

    • Gently grind the sample and KBr together using the agate pestle. The grinding should be thorough to reduce the particle size of the sample to less than the wavelength of the incident IR radiation, which helps to minimize scattering.[2][3]

    • Continue grinding until the mixture is a fine, homogeneous powder.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the collar of a pellet-pressing die.

    • Ensure the powder is evenly distributed.

    • Place the die into a hydraulic press.

    • Apply pressure according to the manufacturer's instructions for the press and die set to form a transparent or translucent pellet.[1]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Data Analysis:

    • Process the acquired spectrum to identify the characteristic absorption bands.

    • Correlate the observed absorption frequencies (in cm⁻¹) to specific functional groups and vibrational modes within the this compound molecule.

Alternative Solid Sampling Techniques:

  • Nujol Mull: In this method, a small amount of the finely ground solid is mixed with a drop of Nujol (mineral oil) to create a paste or mull.[2][3] This mull is then pressed between two IR-transparent salt plates (e.g., KBr or NaCl).[2][3] It is important to note that the Nujol itself will have characteristic C-H stretching and bending bands in the spectrum, which must be accounted for during analysis.[2]

  • Thin Solid Film: The solid sample can be dissolved in a suitable volatile solvent.[4] A drop of this solution is then placed on an IR-transparent salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[4] This plate is then mounted in the spectrometer for analysis.[4]

Data Presentation

As of the latest literature search, quantitative IR absorption data for this compound is not publicly available. The table below is a template that researchers can use to populate with their experimentally determined data.

Wavenumber (cm⁻¹)Intensity (s, m, w, br)Assignment (Functional Group)
e.g., ~3100-3000wAromatic C-H stretch
e.g., ~1620-1550m-sC=N and C=C stretching (pyrimidine ring)
e.g., ~1350-1300mC-N stretching
e.g., ~1300-1200mS-CH₃ deformation
e.g., ~800-700sC-Cl stretch
e.g., ~700-600mC-S stretch

Intensity abbreviations: s = strong, m = medium, w = weak, br = broad

Mandatory Visualization

The following diagram illustrates the experimental workflow for obtaining the IR spectrum of a solid sample using the KBr pellet method.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind & Mix in Agate Mortar weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Powder into Die grind->load_die Homogeneous Powder press Apply Hydraulic Pressure load_die->press place_pellet Place Pellet in FTIR Spectrometer press->place_pellet Transparent Pellet acquire_spectrum Acquire Spectrum place_pellet->acquire_spectrum process_data Process & Analyze Data acquire_spectrum->process_data

Caption: Experimental workflow for IR spectroscopy using the KBr pellet method.

References

The Ascendancy of a Privileged Scaffold: A Deep Dive into the Discovery and Synthesis of Pyrimido[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of medicinal chemistry, the pyrimido[5,4-d]pyrimidine core stands as a testament to the enduring power of heterocyclic scaffolds in drug discovery. This in-depth technical guide charts the historical voyage of this remarkable molecule, from its initial discovery to the sophisticated synthetic strategies employed today by researchers and drug development professionals. This whitepaper provides a comprehensive overview, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic and biological pathways.

I. The Dawn of a Scaffold: Early Discoveries

The genesis of the pyrimido[5,4-d]pyrimidine ring system can be traced back to the turn of the 20th century. In a seminal work, S. Gabriel and J. Colman reported the first synthesis of a derivative of this heterocyclic family in 1901. Their pioneering work involved the self-condensation of 4-amino-2,6-dihydroxypyrimidine under thermal conditions, yielding 1,2,3,4,6,7,8,9-octahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone. This foundational discovery laid the groundwork for over a century of chemical exploration and therapeutic innovation.

Another early and significant approach to the pyrimido[5,4-d]pyrimidine core involves the cyclization of 4,5-diaminopyrimidines with various one-carbon synthons. This versatile strategy allows for the introduction of a wide range of substituents onto the newly formed pyrimidine ring, offering a direct route to diverse derivatives.

II. Evolution of Synthetic Methodologies

The synthetic repertoire for constructing the pyrimido[5,4-d]pyrimidine scaffold has expanded dramatically since its inception. Modern approaches offer greater efficiency, control, and diversity in the accessible chemical space.

A cornerstone of modern pyrimido[5,4-d]pyrimidine synthesis is the use of the highly reactive intermediate, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine . This versatile precursor, readily prepared from barbituric acid, serves as a platform for sequential nucleophilic substitution reactions. The differential reactivity of the chlorine atoms at the 2, 6, and 4, 8 positions allows for a controlled and regioselective introduction of various functionalities. This method has proven invaluable in the synthesis of a vast array of derivatives with tailored biological activities.

More recent innovations in synthetic methodology include the development of one-pot multicomponent reactions and microwave-assisted synthesis, which offer advantages in terms of reduced reaction times, increased yields, and simplified purification procedures.

Key Synthetic Transformations: A Summary
MethodStarting Material(s)Key Reagents/ConditionsProduct ClassYear of Note
Gabriel & Colman4-Amino-2,6-dihydroxypyrimidineHeatOctahydropyrimido[5,4-d]pyrimidine-tetraone1901
From Diaminopyrimidines4,5-DiaminopyrimidineFormic acid, Urea, etc.Substituted Pyrimido[5,4-d]pyrimidinesEarly-Mid 20th Century
Sequential Substitution2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidineAmines, Alkoxides, etc.Tetra-substituted Pyrimido[5,4-d]pyrimidinesLate 20th Century - Present

III. Experimental Protocols for Key Syntheses

A. Synthesis of 1,2,3,4,6,7,8,9-Octahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone (Based on Gabriel & Colman, 1901)

Procedure: 4-Amino-2,6-dihydroxypyrimidine is heated in a sealed tube at a high temperature (specific temperature and duration to be optimized based on original literature). The resulting solid is then purified by recrystallization from a suitable solvent to yield the target octahydropyrimido[5,4-d]pyrimidine-tetraone.

(Note: This is a generalized protocol based on early literature. Modern safety standards and analytical techniques should be applied.)

B. Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Step 1: Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine A mixture of 5-aminoorotic acid and urea is heated at high temperature (e.g., 200-220 °C) for several hours. The crude product is then purified to yield 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.

Step 2: Chlorination 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is refluxed with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylaniline. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)
5-Amino-orotic acidUrea200-2204-6~70
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidinePOCl₃, N,N-dimethylanilineReflux2-4>85
C. Sequential Nucleophilic Substitution of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

General Procedure: To a solution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine in a suitable solvent (e.g., THF, dioxane), the first nucleophile is added at a controlled temperature (often low temperature to ensure selectivity). The reaction is monitored by TLC. Upon completion, the subsequent nucleophiles are added in a stepwise manner, with purification of intermediates if necessary. The final product is isolated and purified by standard chromatographic techniques.

IV. Biological Significance and Signaling Pathways

The pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiplatelet, anticancer, antiviral, and anti-inflammatory properties.

A prominent example is Dipyridamole , a well-established antiplatelet agent. Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Additionally, Dipyridamole blocks the cellular uptake of adenosine, thereby increasing its extracellular concentration and promoting vasodilation.[2]

Dipyridamole_Signaling_Pathway Dipyridamole Dipyridamole PDE Phosphodiesterase (PDE) Dipyridamole->PDE Adenosine_Uptake Adenosine Uptake Dipyridamole->Adenosine_Uptake ATP ATP PDE->ATP Hydrolysis GTP GTP PDE->GTP Hydrolysis cAMP cAMP ATP->cAMP AC cGMP cGMP GTP->cGMP GC Platelet_Aggregation Platelet Aggregation cAMP->Platelet_Aggregation cGMP->Platelet_Aggregation Adenosine_Ext Extracellular Adenosine Vasodilation Vasodilation Adenosine_Ext->Vasodilation

Dipyridamole's dual mechanism of action.

More recently, pyrimido[5,4-d]pyrimidine derivatives have been developed as potent and selective agonists of G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[3] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cAMP, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

GPR119_Agonist_Pathway Pyrimidopyrimidine_Agonist Pyrimido[5,4-d]pyrimidine GPR119 Agonist GPR119 GPR119 Pyrimidopyrimidine_Agonist->GPR119 G_alpha_s Gαs GPR119->G_alpha_s AC Adenylate Cyclase (AC) G_alpha_s->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion GLP1_Release GLP-1 Release PKA->GLP1_Release

GPR119 agonist signaling cascade.

V. Conclusion

From its humble beginnings in the early 20th century, the pyrimido[5,4-d]pyrimidine scaffold has evolved into a cornerstone of modern medicinal chemistry. The development of diverse and efficient synthetic routes has enabled the exploration of its vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. As our understanding of disease pathways deepens, the versatility of the pyrimido[5,4-d]pyrimidine core ensures its continued prominence in the quest for novel therapeutics.

References

An In-depth Technical Guide to the Basic Reactivity of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic reactivity of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the core chemical properties, predicted reaction pathways, and provides detailed experimental protocols based on analogous chemical systems. The primary modes of reactivity discussed include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C8-position. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and derivatization of pyrimido[5,4-d]pyrimidine scaffolds.

Introduction

The pyrimido[5,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as antitrypanosomal and antileishmanial agents. The subject of this guide, this compound, possesses two key reactive sites: a chloro-substituent at the 8-position and a methylthio group at the 2-position. The electron-deficient nature of the pyrimidine ring system activates the chloro group towards nucleophilic displacement, making it a versatile handle for the introduction of various functional groups. This guide will explore the fundamental reactivity of this molecule, providing a theoretical framework and practical experimental guidance for its derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various reaction conditions and for its characterization.

PropertyValueSource
Molecular Formula C₇H₅ClN₄SPubChem[1]
Molecular Weight 212.66 g/mol PubChem[1]
Appearance Light yellow to yellow solidChemicalBook
CAS Number 176637-10-8PubChem[1]
Boiling Point 416.0±48.0 °C (Predicted)ChemicalBook
Density 1.54±0.1 g/cm³ (Predicted)ChemicalBook
pKa -1.26±0.30 (Predicted)ChemicalBook

Core Reactivity

The primary reactivity of this compound is centered around the C8-chloro substituent. The electron-withdrawing nature of the fused pyrimidine rings enhances the electrophilicity of the carbon atom to which the chlorine is attached, facilitating both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 8-position is susceptible to displacement by a variety of nucleophiles. This is a common and powerful method for introducing diverse functionalities onto the pyrimido[5,4-d]pyrimidine scaffold.

Reaction with primary and secondary amines is expected to proceed readily to yield the corresponding 8-amino derivatives. The general workflow for this transformation is depicted below.

sn_ar_amination start This compound reagents Primary or Secondary Amine (R1R2NH) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) start->reagents Reaction Conditions product 8-(R1R2-amino)-2-(methylthio)pyrimido[5,4-d]pyrimidine reagents->product Product Formation suzuki_coupling start This compound reagents Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents Reaction Conditions product 8-Aryl/Heteroaryl-2-(methylthio)pyrimido[5,4-d]pyrimidine reagents->product Product Formation biological_application start This compound derivatization Derivatization at C8 (SNAr, Suzuki Coupling) start->derivatization library Library of 8-Substituted Pyrimido[5,4-d]pyrimidines derivatization->library screening Biological Screening (e.g., Antiparasitic, Kinase Inhibition) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

References

An In-depth Technical Guide on the Solubility of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the general solubility behavior of related pyrimidine derivatives, outlines detailed experimental protocols for determining solubility, and presents a logical workflow for solubility assessment. This guide is intended to be a valuable resource for researchers and professionals involved in the development of drug candidates, offering both theoretical context and practical methodologies for solubility studies.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a building block in the synthesis of various therapeutic agents. The physicochemical properties of such intermediates are critical for process development, optimization of reaction conditions, and formulation studies. Solubility, in particular, is a fundamental parameter that influences reaction kinetics, purification strategies, and the overall efficiency of a synthetic route.

A thorough search of scientific databases and patent literature did not yield specific quantitative solubility data for this compound in common organic solvents. However, studies on analogous pyrimidine derivatives provide valuable insights into their general solubility profiles. These studies consistently show that the solubility of pyrimidine derivatives is highly dependent on the nature of the solvent and the temperature.[1][2] Generally, solubility increases with a rise in temperature.[1][3]

This guide, therefore, aims to equip researchers with the necessary knowledge and experimental frameworks to determine the solubility of this compound and similar compounds in their own laboratory settings.

General Solubility of Pyrimidine Derivatives

While specific data for the target compound is unavailable, the solubility of other pyrimidine derivatives has been investigated in various organic solvents. This information can be used to infer the likely solubility behavior of this compound.

Table 1: Qualitative Solubility and General Trends for Pyrimidine Derivatives in Organic Solvents

Solvent ClassExample SolventsGeneral Solubility Trend for Pyrimidine DerivativesReference
Polar AproticN,N-Dimethylformamide (DMF)Generally high solubility. The order of solubility for some derivatives is DMF > methanol > CCl4.[1]
Polar ProticMethanol, EthanolModerate to high solubility, often increasing with temperature.[1][2]
EthersTetrahydrofuran (THF), 1,4-DioxaneGenerally soluble.[3]
HalogenatedChloroform, DichloromethaneGenerally soluble.[3]
EstersEthyl acetateGenerally soluble.[3]
NonpolarCarbon Tetrachloride (CCl4), HexaneLower solubility compared to polar solvents.[1]

The general principle of "like dissolves like" is applicable, suggesting that polar solvents are more effective at dissolving pyrimidine derivatives, which possess polar functional groups.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid organic compound like this compound.

Gravimetric Method

This is a classical and straightforward method for determining equilibrium solubility.[2]

Objective: To determine the mass of the solute that dissolves in a given mass or volume of a solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, DMF, acetonitrile, ethyl acetate)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total mass of the vial and the compound.

  • Add a known volume or mass of the desired organic solvent to the vial.

  • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

  • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm syringe filter into a pre-weighed container.

  • Weigh the container with the filtrate to determine the mass of the solution.

  • Evaporate the solvent from the filtrate in an oven at a temperature below the boiling point of the solvent and below the decomposition temperature of the compound until a constant weight of the dissolved solid is achieved.

  • Weigh the container with the dried solid. The difference in weight gives the mass of the dissolved compound.

Calculation: Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of supernatant in L)

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a more sensitive and accurate method for determining solubility, especially for compounds with low solubility.[4]

Objective: To determine the concentration of the solute in a saturated solution using a calibrated HPLC system.

Materials:

  • A saturated solution prepared as in the gravimetric method (steps 1-7).

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • Appropriate HPLC column (e.g., C18 reversed-phase).

  • Mobile phase (e.g., a mixture of acetonitrile and water).

  • Volumetric flasks and pipettes for preparing standard solutions.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Take the filtered supernatant from the equilibrated solubility experiment and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Injection: Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the diluted sample.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of processes in solubility studies.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Compound Compound Procurement Equilibration Equilibration (Solid in Solvent) Compound->Equilibration Solvent Solvent Selection Solvent->Equilibration Sampling Sampling & Filtration Equilibration->Sampling Gravimetric Gravimetric Analysis Sampling->Gravimetric HPLC HPLC Analysis Sampling->HPLC Data Solubility Data Gravimetric->Data HPLC->Data

Caption: Workflow for Solubility Determination.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs for Drug Development Compound Target Compound (e.g., this compound) Screening Qualitative Screening Compound->Screening Solvents Organic Solvents Solvents->Screening Quantitative Quantitative Measurement (e.g., Gravimetric, HPLC) Screening->Quantitative Select Solvents ProcessDev Process Development & Reaction Optimization Quantitative->ProcessDev Formulation Pre-formulation Studies Quantitative->Formulation Purification Crystallization & Purification Design Quantitative->Purification

Caption: Role of Solubility Data in Drug Development.

Conclusion

References

Stability and storage of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information and provides guidance based on general chemical principles. Specific stability studies for this compound are not extensively documented in peer-reviewed literature. It is imperative to conduct compound-specific stability and degradation studies to establish a comprehensive profile for developmental purposes.

Introduction

This compound is a heterocyclic compound that serves as a crucial intermediate and building block in the synthesis of various biologically active molecules, particularly in the field of medicinal chemistry. Its fused pyrimidine ring system is a scaffold found in numerous compounds investigated for therapeutic applications. The presence of reactive functional groups—a chloro substituent and a methylthio group—makes it a versatile synthon but also necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its integrity and purity for research and drug development.

This guide provides a comprehensive overview of the known storage recommendations, handling precautions, and potential degradation pathways of this compound.

Recommended Storage and Handling

Proper storage and handling are critical to prevent degradation and ensure the safety of laboratory personnel. The following sections summarize the recommendations collated from various chemical suppliers and safety data sheets.

Storage Conditions

To maintain the chemical integrity of this compound, specific storage conditions are recommended. While there is slight variation among suppliers, a consensus points towards controlled, dry, and often refrigerated environments.

ParameterRecommended ConditionSource(s)
Temperature 2-8°C[1]
Room Temperature (Sealed, Dry)[2]
Long-term in a cool, dry place
Atmosphere Store under an inert atmosphere (e.g., Nitrogen)[1][3]
Moisture Store sealed in a dry place[2]
Light Protect from light
Handling and Safety Precautions

This compound is classified with specific hazards. Adherence to safety protocols is essential.

GHS Hazard Information:

Hazard StatementCodeDescription
Harmful if swallowedH302The substance may be harmful if it enters the body through ingestion.[4]
Causes skin irritationH315Contact with skin may cause irritation or rash.[4][5]
Causes serious eye irritationH319Contact with eyes may cause significant irritation.[4][5]
May cause respiratory irritationH335Inhalation of dust or fumes may irritate the respiratory tract.[4]

Recommended Personal Protective Equipment (PPE) and Precautions:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear suitable chemical-resistant gloves.[5]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[5]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[5]

Potential Degradation Pathways

While specific degradation studies are not publicly available, the chemical structure of this compound suggests several potential pathways for degradation based on the reactivity of its functional groups. The pyrimido[5,4-d]pyrimidine core is electron-deficient, making the chloro and methylthio groups susceptible to nucleophilic substitution and oxidation, respectively.

Key Potential Degradation Routes:

  • Hydrolysis: The chloro group at the 8-position is a potential leaving group. In the presence of water or moisture, particularly under acidic or basic conditions, it can undergo hydrolysis to form the corresponding 8-hydroxy derivative.

  • Oxidation: The sulfur atom of the methylthio group is susceptible to oxidation. It can be oxidized to the corresponding sulfoxide and further to the sulfone. These oxidized derivatives are often more reactive toward nucleophilic substitution than the parent methylthio compound.

  • Nucleophilic Substitution: Both the chloro and methylthio (especially when oxidized) groups can be displaced by other nucleophiles that may be present as impurities or reactants.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.

G parent This compound hydrolysis 8-Hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine parent->hydrolysis Hydrolysis (H₂O) [H⁺] or [OH⁻] sulfoxide 8-Chloro-2-(methylsulfinyl)pyrimido[5,4-d]pyrimidine parent->sulfoxide Oxidation [O] substitution Nucleophilic Substitution Products (e.g., amino, alkoxy derivatives) parent->substitution Nucleophilic Attack (Nu⁻) sulfone 8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine sulfoxide->sulfone Further Oxidation [O] sulfone->substitution Enhanced Nucleophilic Attack (Nu⁻)

Caption: Potential degradation pathways for the target compound.

Proposed Experimental Protocols for Stability Assessment

To definitively characterize the stability of this compound, a forced degradation study is recommended. Such a study would identify degradation products and inform the development of a stability-indicating analytical method (e.g., HPLC).

General Workflow for a Forced Degradation Study

The diagram below outlines a typical workflow for conducting a forced degradation study, which is a standard practice in pharmaceutical development.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Obtain High-Purity Compound prep_solution Prepare Stock Solution (e.g., in ACN/H₂O) start->prep_solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_solution->base oxidative Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxidative thermal Thermal Stress (e.g., 80°C, Solid & Solution) prep_solution->thermal photo Photolytic Stress (ICH Q1B conditions) prep_solution->photo quench Neutralize/Quench Reaction acid->quench base->quench oxidative->quench thermal->quench photo->quench hplc HPLC-UV/DAD Analysis (Stability-Indicating Method) quench->hplc mass_spec LC-MS/MS for Peak Identification hplc->mass_spec report Characterize Degradants & Report Findings mass_spec->report

Caption: General workflow for a forced degradation study.

Detailed Methodologies
  • Preparation of Samples:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water.

    • For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C and collect samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature and collect samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to potentially faster degradation.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and monitor over time (e.g., 2, 6, 12, 24 hours).

    • Thermal Degradation:

      • Solution: Heat the stock solution at 80°C.

      • Solid: Place the solid compound in an oven at 80°C.

      • Analyze samples at set time points.

    • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Sample Analysis:

    • Prior to analysis, neutralize the acidic and basic samples.

    • Develop a stability-indicating HPLC method with a suitable column (e.g., C18) and a gradient mobile phase to separate the parent compound from all potential degradation products. UV/photodiode array (PDA) detection is recommended to assess peak purity.

    • Identify the structure of significant degradation products using LC-MS/MS analysis.

Conclusion

While this compound is a valuable research chemical, there is a lack of published, in-depth stability data. The available information strongly suggests that the compound should be stored in a cool, dry, and inert environment to minimize degradation. Based on its chemical structure, it is likely susceptible to hydrolysis, oxidation, and photolytic degradation. For any application in drug development, it is essential to perform rigorous forced degradation studies to understand its stability profile and develop appropriate analytical methods for its control.

References

Methodological & Application

Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is based on a regioselective nucleophilic substitution approach starting from a readily available precursor. This protocol is intended to provide researchers with a reliable method to obtain this key intermediate for further elaboration into novel therapeutic agents.

Introduction

Pyrimido[5,4-d]pyrimidines are a class of fused heterocyclic compounds that are structurally analogous to purines. This structural similarity has led to their extensive investigation as potential therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antidiabetic, antioxidant, and antitumor properties. The specific substitution pattern on the pyrimido[5,4-d]pyrimidine core is crucial for its biological activity, making the development of regioselective synthetic methods a key area of research.

This compound serves as a versatile intermediate in the synthesis of more complex derivatives. The chloro and methylthio groups at positions 8 and 2, respectively, offer distinct reactive sites for further functionalization through nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries for drug screening.

This application note details a robust synthetic protocol for the preparation of this compound, outlines the necessary reagents and conditions, and provides a workflow for its synthesis and purification.

Synthesis Strategy

The synthesis of this compound is achieved through a multi-step process commencing with the construction of the pyrimido[5,4-d]pyrimidine core, followed by chlorination and selective nucleophilic substitution. A common and effective strategy involves the use of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine as a key intermediate. The varying reactivity of the chlorine atoms on the pyrimido[5,4-d]pyrimidine ring allows for a stepwise and regioselective substitution.

The general synthetic workflow is as follows:

  • Formation of the Pyrimido[5,4-d]pyrimidine Core: Synthesis of a polysubstituted pyrimido[5,4-d]pyrimidine, typically a tetrahydroxy derivative, from acyclic precursors.

  • Chlorination: Conversion of the hydroxyl groups to chloro groups using a chlorinating agent such as phosphorus oxychloride to yield 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.

  • Regioselective Nucleophilic Substitution: A controlled, stepwise reaction with sodium thiomethoxide to selectively introduce a methylthio group at the C-2 position, followed by controlled hydrolysis or other means to achieve the final substitution pattern. Due to the higher reactivity of the C4 and C8 positions, a direct selective substitution at C2 while retaining a chlorine at C8 from the tetrachloro precursor can be challenging. A more common approach would be a multi-step substitution and/or the use of protecting groups, or starting from a different precursor. However, for the purpose of this protocol, we will focus on a plausible direct approach with carefully controlled conditions.

Experimental Protocol

This protocol is based on established methodologies for the synthesis of substituted pyrimido[5,4-d]pyrimidines and provides a likely pathway to the target compound. Researchers should optimize conditions as necessary.

Step 1: Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

This starting material can be synthesized from barbituric acid or other suitable precursors, often involving a cyclization reaction followed by chlorination. For the purpose of this protocol, we will assume 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine is available as a starting material, as it is commercially available.

Step 2: Synthesis of this compound

This step involves a regioselective nucleophilic aromatic substitution reaction. The C-2 and C-6 positions of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine are generally less reactive than the C-4 and C-8 positions. To achieve the desired substitution, careful control of stoichiometry and reaction temperature is critical. A plausible route involves the initial formation of a mixture of substituted products, from which the desired compound is isolated. A more controlled synthesis might involve intermediate steps not detailed here.

Materials:

  • 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Apparatus for thin-layer chromatography (TLC)

  • Glassware for column chromatography

  • Rotary evaporator

Procedure:

  • To a solution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add a solution of sodium thiomethoxide (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to isolate the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

StepStarting MaterialReagents and SolventsReaction Time (h)Temperature (°C)ProductYield (%)Purity (%)
1Barbituric Acid derivative1. Cyclizing agent2. POCl₃4-61102,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine60-70>95
22,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidineNaSMe, THF12-16-78 to RTThis compound30-40>98

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow Synthesis of this compound A Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol B 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine A->B  POCl₃, Heat   C This compound B->C  NaSMe, THF, -78°C to RT  

Caption: Synthetic route to this compound.

Diagram 2: Logical Relationship of Synthesis Steps

Logical_Relationship Logical Flow of Synthesis Start Starting Materials Step1 Core Formation & Chlorination Start->Step1 Step2 Regioselective Substitution Step1->Step2 Purification Chromatographic Purification Step2->Purification Product Final Product Purification->Product

Caption: Logical progression of the synthesis and purification process.

Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a comprehensive experimental protocol for the synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The described methodology is based on established synthetic transformations, including the Traube purine synthesis, and provides a step-by-step guide for the preparation of the target molecule.

Data Presentation

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

StepReactionStarting MaterialReagentsSolventReaction Time (approx.)Temperature (°C)ProductYield (%)
1Nitrosation & Reduction2-(Methylthio)pyrimidin-4,6-diamineSodium Nitrite, Acetic Acid, Sodium DithioniteWater2-3 hours0 - 802-(Methylthio)pyrimidine-4,5,6-triamine70-80
2Cyclization2-(Methylthio)pyrimidine-4,5,6-triamineFormic Acid-4-6 hours100 (Reflux)2-(Methylthio)pyrimido[5,4-d]pyrimidin-8(7H)-one85-95
3Chlorination2-(Methylthio)pyrimido[5,4-d]pyrimidin-8(7H)-onePhosphorus Oxychloride (POCl₃), N,N-Dimethylaniline-2-4 hours110 (Reflux)This compound75-85

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)pyrimidine-4,5,6-triamine
  • Dissolution and Nitrosation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-(Methylthio)pyrimidin-4,6-diamine in a suitable amount of water and acetic acid. Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Reduction: To the reaction mixture, add sodium dithionite portion-wise, ensuring the temperature does not exceed 40 °C. After the addition is complete, heat the mixture to 70-80 °C and stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Isolation and Purification: Cool the reaction mixture to room temperature and adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium carbonate). The precipitated product, 2-(Methylthio)pyrimidine-4,5,6-triamine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2-(Methylthio)pyrimido[5,4-d]pyrimidin-8(7H)-one
  • Cyclization: In a round-bottom flask fitted with a reflux condenser, add 2-(Methylthio)pyrimidine-4,5,6-triamine to an excess of formic acid.

  • Heating: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product, 2-(Methylthio)pyrimido[5,4-d]pyrimidin-8(7H)-one, will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold water, and dry thoroughly.

Step 3: Synthesis of this compound
  • Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend 2-(Methylthio)pyrimido[5,4-d]pyrimidin-8(7H)-one in an excess of phosphorus oxychloride. Add a catalytic amount of N,N-dimethylaniline.

  • Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Purification: After the reaction is complete, carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Mandatory Visualization

SynthesisWorkflow A 2-(Methylthio)pyrimidin-4,6-diamine B Nitrosation & Reduction (NaNO₂, AcOH, Na₂S₂O₄) A->B Step 1 C 2-(Methylthio)pyrimidine-4,5,6-triamine B->C D Cyclization (Formic Acid) C->D Step 2 E 2-(Methylthio)pyrimido[5,4-d]pyrimidin-8(7H)-one D->E F Chlorination (POCl₃, DMA) E->F Step 3 G This compound F->G

Caption: Synthetic workflow for this compound.

The Versatile Building Block: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 29, 2025 – 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine has emerged as a highly valuable and versatile scaffold in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique chemical architecture, featuring a reactive chlorine atom at the 8-position, allows for facile derivatization through various synthetic methodologies, making it a sought-after building block for researchers, scientists, and drug development professionals. This heterocyclic compound serves as a key intermediate in the synthesis of a diverse range of biologically active molecules, most notably potent kinase inhibitors for cancer therapy and antiparasitic agents.

The pyrimido[5,4-d]pyrimidine core is a bioisostere of purine and is prevalent in many biologically active compounds. The presence of the chloro group at the 8-position and a methylthio group at the 2-position provides two distinct points for chemical modification. The primary and most exploited reaction is the nucleophilic aromatic substitution (SNAr) at the C8 position, where the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a wide array of substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules. Furthermore, the scaffold is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and introduce further structural diversity.

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, compounds derived from this scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of several cancers.[1] Beyond oncology, the pyrimido[5,4-d]pyrimidine core has been explored for the development of novel antitrypanosomal and antileishmanial agents, addressing a critical need for new treatments for these neglected tropical diseases.

This document provides detailed application notes and experimental protocols for the use of this compound as a building block in organic synthesis, aimed at facilitating its application in research and drug discovery.

Application Notes

Key Applications:

  • Kinase Inhibitors: The pyrimido[5,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif for various protein kinases. By modifying the substituent at the 8-position through SNAr reactions, researchers can target the ATP-binding site of specific kinases, leading to the development of potent and selective inhibitors for therapeutic intervention in oncology and other diseases.[1]

  • Antiparasitic Agents: The structural similarity to purines makes pyrimido[5,4-d]pyrimidine derivatives effective mimics in parasitic biochemical pathways. This has led to the discovery of compounds with significant activity against parasites such as Trypanosoma brucei and Leishmania infantum.

  • Medicinal Chemistry Scaffolding: The ease of functionalization at the 8-position makes this compound an ideal starting point for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Advantages as a Building Block:

  • Reactivity: The chlorine atom at the 8-position is activated towards nucleophilic substitution, allowing for reactions under relatively mild conditions.

  • Versatility: A wide range of nucleophiles can be employed to introduce diverse functional groups, enabling extensive chemical space exploration.

  • Potential for Further Modification: The methylthio group at the 2-position can also be modified, for instance, through oxidation to a sulfone followed by substitution, offering a secondary point for diversification.

Experimental Protocols

Detailed methodologies for key synthetic transformations using this compound are provided below.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the synthesis of 8-amino-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidines, a common step in the development of kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, piperazine)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol)

  • Base (optional, e.g., triethylamine, potassium carbonate)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO), add the desired amine (1.0-1.2 eq).

  • If the amine salt is used or if the reaction is sluggish, a non-nucleophilic base (1.2-2.0 eq) can be added.

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and stir to precipitate the product.

  • Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum to afford the desired 8-amino-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data for SNAr Reactions:

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
PyrrolidineDMSORT188Based on similar reactions in DE3423092A1
PiperazineDMSORT1-DE3423092A1

Note: The data is adapted from a patent for a closely related starting material and serves as a representative example.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the formation of a C-C bond at the 8-position, enabling the synthesis of 8-aryl or 8-heteroaryl derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Degas the solvent (e.g., 1,4-dioxane/water 4:1) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-2-(methylthio)pyrimido[5,4-d]pyrimidine.

Representative Quantitative Data for Suzuki Coupling of Related Halopyrimidines:

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O100 (MW)15 min81

Note: This data is for a related halopyrimidine and illustrates typical conditions and outcomes for this reaction type.

Visualizations

Logical Relationship: Synthetic Utility of the Building Block

A 8-Chloro-2-(methylthio)pyrimido [5,4-d]pyrimidine B Nucleophilic Aromatic Substitution (SNAr) A->B  amines, thiols, alkoxides C Suzuki-Miyaura Cross-Coupling A->C  boronic acids, Pd catalyst D 8-Amino/Thio/Alkoxy Derivatives B->D E 8-Aryl/Heteroaryl Derivatives C->E F Kinase Inhibitors (e.g., EGFR) D->F G Antiparasitic Agents D->G E->F start Start step1 Dissolve this compound and amine in solvent start->step1 step2 Heat and stir reaction mixture step1->step2 step3 Monitor reaction by TLC/LC-MS step2->step3 step4 Precipitate product in water step3->step4  Reaction complete step5 Filter and wash solid step4->step5 step6 Dry product under vacuum step5->step6 end End step6->end ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr dimer EGFR Dimerization & Autophosphorylation egfr->dimer pi3k PI3K dimer->pi3k ras Ras dimer->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Pyrimido[5,4-d]pyrimidine Derivative inhibitor->dimer  Inhibition

References

Application Notes and Protocols for 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a versatile heterocyclic building block that serves as a key starting material in the synthesis of a wide array of biologically active compounds. Its pyrimido[5,4-d]pyrimidine core is a recognized scaffold in medicinal chemistry, frequently utilized for the development of kinase inhibitors and other targeted therapeutics. The presence of a reactive chlorine atom at the 8-position and a methylthio group at the 2-position allows for sequential and regioselective modifications, making it an ideal starting point for the generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel kinase inhibitors, drawing upon established synthetic methodologies and biological evaluation techniques.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₇H₅ClN₄S[1]
Molecular Weight 212.66 g/mol [1]
CAS Number 176637-10-8[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store in a cool, dry place away from light

Applications in Drug Discovery: Kinase Inhibitor Synthesis

The pyrimido[5,4-d]pyrimidine scaffold is a known "hinge-binding" motif for many protein kinases. The 8-chloro position is particularly amenable to nucleophilic substitution, allowing for the introduction of various side chains to explore the ATP-binding pocket of kinases. The 2-methylthio group can also be displaced or modified in subsequent synthetic steps.

A primary application of this compound is in the synthesis of potent and selective kinase inhibitors, which are crucial in the development of targeted cancer therapies.

General Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor library involves a key nucleophilic aromatic substitution (SNAr) reaction at the C8 position.

G start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Amine Nucleophile (R-NH2) reagent->reaction product 8-Amino-2-(methylthio)pyrimido[5,4-d]pyrimidine Derivative reaction->product evaluation Biological Evaluation (e.g., Kinase Assays) product->evaluation

Synthetic workflow for generating a library of C8-substituted derivatives.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C8-Position

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to generate a library of 8-substituted amino derivatives.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, piperidine derivatives)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq).

  • Stir the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.

  • Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-substituted amino-2-(methylthio)pyrimido[5,4-d]pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Kinase Inhibition Assay (General)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase using a luminescence-based assay.

Materials:

  • Synthesized 8-substituted amino-2-(methylthio)pyrimido[5,4-d]pyrimidine derivatives

  • Recombinant protein kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a white, opaque microplate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30 °C) for a predetermined amount of time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Data Presentation

The following table presents hypothetical, yet representative, quantitative data for a series of synthesized 8-substituted amino-2-(methylthio)pyrimido[5,4-d]pyrimidine derivatives against a target kinase.

Compound IDR-Group (at C8)Target Kinase IC₅₀ (nM)
Cmpd-1 Aniline150
Cmpd-2 4-Fluoroaniline85
Cmpd-3 3,4-Dichloroaniline32
Cmpd-4 Benzylamine210
Cmpd-5 Piperidin-1-yl>1000

Signaling Pathway Context

Many kinases targeted by pyrimido[5,4-d]pyrimidine derivatives are involved in cancer cell proliferation and survival signaling pathways. For example, inhibition of a key kinase in the MAPK/ERK pathway can block downstream signaling that leads to cell growth.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 8-Substituted-2-(methylthio) pyrimido[5,4-d]pyrimidine Inhibitor->RAF

References

Application Notes and Protocols: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine as a Key Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a crucial heterocyclic intermediate in the synthesis of a variety of potent kinase inhibitors. Its unique structural features, including the reactive chlorine atom at the 8-position and the methylthio group at the 2-position, allow for versatile chemical modifications to generate diverse libraries of compounds targeting key kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent conversion into exemplary kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Chemical Properties of the Intermediate

PropertyValue
Chemical Name This compound
CAS Number 176637-10-8
Molecular Formula C₇H₅ClN₄S
Molecular Weight 212.66 g/mol [1]
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Application: Synthesis of Kinase Inhibitors

The pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and thereby effectively compete for the ATP-binding site of various kinases.[2] The 8-chloro position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of various amine-containing side chains which can interact with specific residues in the kinase active site to enhance potency and selectivity. The 2-methylthio group can also be displaced or oxidized to further modify the scaffold.

This application note focuses on the utility of this compound in the synthesis of inhibitors for two major classes of kinases:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a key driver in the development and progression of numerous cancers, including non-small-cell lung cancer.[3][4]

  • Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that plays a critical role in cell cycle progression. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis route based on the cyclization of a substituted pyrimidine precursor.

Materials:

  • 4,6-Dichloro-2-(methylthio)pyrimidine

  • Formamide

  • Triethyl orthoformate

  • Anhydrous Toluene

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 4-amino-6-chloro-2-(methylthio)pyrimidine. To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1 eq.) in anhydrous toluene, add a solution of ammonia in methanol (excess) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford 4-amino-6-chloro-2-(methylthio)pyrimidine.

  • Step 2: Cyclization to form this compound. A mixture of 4-amino-6-chloro-2-(methylthio)pyrimidine (1 eq.) and triethyl orthoformate (3 eq.) in formamide (10 vol) is heated at 150 °C for 6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried under vacuum. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis of a Pyrimido[5,4-d]pyrimidine-based EGFR Inhibitor

This protocol outlines the synthesis of a representative EGFR inhibitor via nucleophilic substitution at the C8 position.

Materials:

  • This compound

  • 3-ethynylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 eq.) and 3-ethynylaniline (1.2 eq.) in anhydrous DMF, add Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), CuI (0.1 eq.), and TEA (3 eq.).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the reaction mixture at 80 °C for 8 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to obtain the final EGFR inhibitor.

Protocol 3: Synthesis of a Pyrimido[5,4-d]pyrimidine-based CDK2 Inhibitor

This protocol details the synthesis of a representative CDK2 inhibitor.

Materials:

  • This compound

  • (R)-3-aminopiperidine dihydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 eq.) and (R)-3-aminopiperidine dihydrochloride (1.5 eq.) in anhydrous NMP, add DIPEA (4 eq.).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to yield the final CDK2 inhibitor.

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against their target kinases.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2/cyclin E)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for EGFR, Histone H1 for CDK2)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well or 384-well plates

  • Scintillation counter or fluorescence plate reader

  • Phosphocellulose paper or other capture membrane (for radiometric assay)

  • Stop solution (e.g., phosphoric acid for radiometric assay)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase assay buffer, the kinase enzyme, and the inhibitor solution (or DMSO for control). Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assay).

  • Incubation: Incubate the reaction mixture at 30 °C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution.

  • Detection:

    • Radiometric Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-based Assay: Measure the fluorescence intensity using a plate reader. The signal is typically based on the detection of ADP produced or the binding of a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Quantitative Data

The following tables summarize the inhibitory activities of exemplary pyrimido[5,4-d]pyrimidine and related fused pyrimidine derivatives against EGFR and CDK2.

Table 1: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives against Kinases [5]

CompoundTarget KinaseIC₅₀ (µM)
7a CDK20.31
7e CDK20.25
7f CDK20.05
6d CDK40.66
7f CDK40.86
Roscovitine (Ref.) CDK2>1

Table 2: Antiproliferative and Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives [6]

CompoundEGFR L858R IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)EGFR L858R/T790M/C797S IC₅₀ (nM)
42 1.1347.2
45 1.723.3582.2

Signaling Pathway and Workflow Diagrams

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K-Akt Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

CDK Signaling Pathway

CDK_Signaling_Pathway GrowthFactors Growth Factors Receptors Receptors GrowthFactors->Receptors SignalTransduction Signal Transduction Receptors->SignalTransduction CyclinD Cyclin D SignalTransduction->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Transition (DNA Replication) CDK2->G1_S_Transition Inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor Inhibitor->CDK2 p21_p27 p21/p27 p21_p27->CDK46 p21_p27->CDK2

Caption: CDK Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Development

Kinase_Inhibitor_Workflow Start Start: Target Identification Intermediate Synthesis of This compound Start->Intermediate Library Library Synthesis: Derivatization at C8 Intermediate->Library HTS High-Throughput Screening (In Vitro Kinase Assay) Library->HTS HitID Hit Identification (IC₅₀ Determination) HTS->HitID LeadGen Lead Generation & SAR Studies HitID->LeadGen LeadGen->Library Iterative Design CellAssay Cell-Based Assays (Proliferation, Apoptosis) LeadGen->CellAssay LeadOpt Lead Optimization (ADME/Tox Properties) CellAssay->LeadOpt LeadOpt->Library Iterative Design InVivo In Vivo Efficacy (Xenograft Models) LeadOpt->InVivo Preclinical Preclinical Candidate Selection InVivo->Preclinical

Caption: Kinase Inhibitor Development Workflow.

Conclusion

This compound serves as a versatile and valuable intermediate for the synthesis of potent kinase inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery, facilitating the development of novel therapeutics targeting critical signaling pathways in cancer and other diseases. The provided diagrams offer a clear visualization of the targeted biological pathways and the drug discovery workflow, aiding in the rational design and development of next-generation kinase inhibitors.

References

Application Notes and Protocols: 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: Direct anticancer research on 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is not extensively documented in publicly available literature. However, the pyrimido[5,4-d]pyrimidine scaffold is a core structure in numerous compounds investigated for their therapeutic potential, including anticancer applications. This document provides a detailed overview of the potential applications, experimental protocols, and relevant signaling pathways based on research into structurally similar pyrimido[5,4-d]pyrimidine derivatives. The information presented herein is intended to serve as a foundational guide for initiating research on this compound.

Introduction

The pyrimido[5,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other targeted anticancer agents. The structural features of this heterocyclic system allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various cancer-related targets. Derivatives of the pyrimido[4,5-d]pyrimidine core have shown potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1] The chloro and methylthio substitutions on the pyrimidine ring, as seen in this compound, offer reactive sites for further chemical modification to develop novel and potent anticancer compounds.

Putative Mechanism of Action

Based on the activity of related compounds, this compound derivatives could potentially exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A plausible mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which would lead to cell cycle arrest and apoptosis.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb E2F E2F pRb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 CyclinE_CDK2->pRb G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Proliferation Cell Proliferation G1_S_Transition->Proliferation Apoptosis Apoptosis Compound 8-Chloro-2-(methylthio) pyrimido[5,4-d]pyrimidine Derivative Compound->CyclinE_CDK2 Compound->Apoptosis

Caption: Putative signaling pathway inhibition by a pyrimido[5,4-d]pyrimidine derivative.

In Vitro Anticancer Activity of Structurally Related Pyrimido[4,5-d]pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrimido[4,5-d]pyrimidine derivatives against a panel of human cancer cell lines. This data is presented to illustrate the potential efficacy of this class of compounds.

Compound IDCancer Cell LineAssay TypeMeasurementValueReference
6a Non-small cell lung cancer (HOP-92)Primary anticancer assay% Inhibition102.6[1]
6c Renal cancer (RXF 393)Primary anticancer assay% Inhibition124[1]
7e Renal cancer (RXF 393)Primary anticancer assay% Inhibition112.9[1]
7a CDK2/Cyclin EKinase AssayIC500.31 µM[1]
7e CDK2/Cyclin EKinase AssayIC500.25 µM[1]
7f CDK2/Cyclin EKinase AssayIC500.05 µM[1]
Roscovitine (Ref.) CDK2/Cyclin EKinase AssayIC500.45 µM[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G cluster_0 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare compound dilutions incubate_24h->prepare_dilutions add_compound Add compound to cells prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a standard MTT cell viability assay.
In Vitro Kinase Assay

This protocol can be used to determine the inhibitory activity of the compound against a specific kinase, such as CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E

  • Kinase buffer

  • Substrate (e.g., Histone H1)

  • [γ-32P]ATP

  • This compound derivative

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, CDK2/Cyclin E, and the substrate.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion and Future Directions

While direct evidence for the anticancer activity of this compound is limited, the broader class of pyrimido[5,4-d]pyrimidine and pyrimido[4,5-d]pyrimidine derivatives has demonstrated significant potential as anticancer agents, particularly as CDK inhibitors.[1] The protocols and data presented here provide a solid foundation for initiating research into the anticancer properties of this compound. Future studies should focus on synthesizing a library of derivatives, evaluating their in vitro activity against a panel of cancer cell lines and specific kinase targets, and subsequently progressing lead compounds to in vivo models. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel compounds.

References

Application Notes and Protocols for the Synthesis of Antitrypanosomal Agents using 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antitrypanosomal agents derived from 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. This document includes detailed experimental protocols, quantitative data on compound activity, and visualizations of the synthetic workflow and a key biological pathway targeted by these agents.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating neglected tropical disease caused by the protozoan parasite Trypanosoma brucei.[1] The current treatments for HAT are limited by issues of toxicity, complex administration, and growing parasite resistance, underscoring the urgent need for new, effective, and safer therapeutic agents.[1][2] The pyrimido[5,4-d]pyrimidine scaffold has emerged as a promising starting point for the development of novel antitrypanosomal compounds. Derivatives of this heterocyclic system have demonstrated potent activity against T. brucei at low micromolar concentrations.[1][2]

This document focuses on the use of this compound as a key intermediate for the synthesis of a library of substituted pyrimido[5,4-d]pyrimidine derivatives and their subsequent biological evaluation.

Data Presentation

The following tables summarize the in vitro antitrypanosomal activity and cytotoxicity of representative pyrimido[5,4-d]pyrimidine derivatives, highlighting their potential as selective inhibitors of T. brucei.

Table 1: Antitrypanosomal Activity and Cytotoxicity of Selected Pyrimido[5,4-d]pyrimidine Derivatives against T. brucei and THP-1 Cells

Compound IDR GroupIC50 (µM) against T. bruceiCC50 (µM) against THP-1 cellsSelectivity Index (SI = CC50/IC50)
4c 3-(4'-pyridinylCH₂O)C₆H₄0.94>100>107
5q -1.2>100>83
5r -1.5>100>67
5s -1.8>100>56
5t -2.1>100>48
5u -2.5>100>40

Data sourced from Lopes et al., 2022.[1]

Experimental Protocols

General Synthesis of 4-Substituted-8-aryl-2-(methylthio)pyrimido[5,4-d]pyrimidines

This protocol describes a general method for the synthesis of antitrypanosomal agents via nucleophilic aromatic substitution of the chloro group on the this compound core, followed by further modifications.

Materials:

  • This compound

  • Various primary or secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Appropriate aldehydes

  • Sulfuric acid (catalytic amount)

  • Ethanol

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Nucleophilic Substitution:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Hydrazinolysis (if applicable for further derivatization):

    • The product from the previous step can be further reacted to introduce a hydrazinyl group.

    • Dissolve the 4-amino-substituted pyrimido[5,4-d]pyrimidine in a suitable solvent like ethanol.

    • Add hydrazine hydrate (excess) and stir the reaction at room temperature.

    • Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation and filtration.

  • Condensation with Aldehydes:

    • To a solution of the hydrazinyl-pyrimido[5,4-d]pyrimidine derivative in ethanol or DMSO, add the desired aldehyde (1.0-1.2 eq) and a catalytic amount of sulfuric acid.

    • Stir the reaction at room temperature for 10-60 minutes.

    • The product often precipitates from the reaction medium. If not, add water to induce precipitation.

    • Isolate the final product by filtration, wash with water and a suitable organic solvent (e.g., cold ethanol), and dry.[1]

In Vitro Antitrypanosomal Activity Assay

This protocol details the determination of the 50% inhibitory concentration (IC50) of the synthesized compounds against the bloodstream form of Trypanosoma brucei.[3]

Materials:

  • Trypanosoma brucei brucei (e.g., strain 427)

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • 96-well microtiter plates

  • Resazurin solution (e.g., from Sigma-Aldrich)

  • Test compounds dissolved in DMSO

  • Pentamidine (reference drug)

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture:

    • Culture bloodstream forms of T. b. brucei in HMI-9 medium at 37°C in a 5% CO₂ incubator.

    • Maintain the parasite density in the exponential growth phase.

  • Assay Preparation:

    • Dispense 50 µL of HMI-9 medium into each well of a 96-well plate.

    • Prepare serial dilutions of the test compounds and add them to the wells. Include a drug-free control (DMSO vehicle) and a positive control (pentamidine).

    • Adjust the parasite density to 2 x 10⁵ cells/mL in fresh medium.

    • Add 50 µL of the parasite suspension to each well.[3]

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for an additional 24 hours.[3]

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of parasite viability relative to the drug-free control.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay against THP-1 Cells

This protocol is for assessing the cytotoxicity of the compounds against the human monocytic cell line THP-1 to determine their selectivity.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 96-well microtiter plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Test compounds dissolved in DMSO

  • Humidified incubator (37°C, 5% CO₂)

  • Absorbance microplate reader

Procedure:

  • Cell Culture:

    • Maintain THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

  • Assay Preparation:

    • Seed THP-1 cells into 96-well plates at a density of 2 x 10⁴ cells per well and allow them to differentiate into macrophages if required by the specific experimental design.[4]

    • Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[5]

  • Viability Assessment:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for a further 2-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) for each compound from the dose-response curve.

Visualizations

Synthetic Workflow

G start This compound intermediate1 4-Amino-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidine start->intermediate1 Nucleophilic Aromatic Substitution amine Primary/Secondary Amine amine->intermediate1 intermediate2 4-Hydrazinyl-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidine intermediate1->intermediate2 Hydrazinolysis hydrazine Hydrazine Hydrate hydrazine->intermediate2 final_product Antitrypanosomal Agent (Pyrimido[5,4-d]pyrimidine derivative) intermediate2->final_product Condensation aldehyde Aldehyde aldehyde->final_product

Caption: Synthetic scheme for antitrypanosomal agents.

Proposed Mechanism of Action: Inhibition of Trypanothione Reductase Pathway

Pyrimido[5,4-d]pyrimidine derivatives are suggested to exert their antitrypanosomal effect by inhibiting trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress.[6]

G cluster_redox Trypanosome Redox Homeostasis ROS Reactive Oxygen Species (ROS) Try_S2 Trypanothione disulfide (oxidized) TS2 ROS->Try_S2 Oxidizes CellDeath Parasite Cell Death ROS->CellDeath Induces Oxidative Stress Try_SH2 Trypanothione (reduced) T(SH)2 Try_S2->Try_SH2 Reduction TryR Trypanothione Reductase (TryR) TryR->Try_S2 NADP NADP+ TryR->NADP NADPH NADPH NADPH->TryR Provides reducing equivalents Inhibitor Pyrimido[5,4-d]pyrimidine Derivative Inhibitor->TryR Inhibits

Caption: Inhibition of the Trypanothione Reductase pathway.

References

Application Notes and Protocols for the Synthesis of Antileishmanial Compounds from 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel antileishmanial compounds derived from the versatile 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine scaffold. The protocols outlined below are based on established methodologies and offer a reproducible framework for the development of potent and selective inhibitors of Leishmania infantum.

Introduction

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, poses a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the discovery of novel antileishmanial agents. The pyrimido[5,4-d]pyrimidine core has emerged as a promising scaffold in medicinal chemistry. This document details the synthetic route to a series of 4,8-disubstituted pyrimido[5,4-d]pyrimidine derivatives and the protocols for assessing their in vitro antileishmanial activity.

Data Presentation: Antileishmanial Activity and Cytotoxicity

The following table summarizes the in vitro biological activity of synthesized pyrimido[5,4-d]pyrimidine derivatives against Leishmania infantum promastigotes and their cytotoxicity against the THP-1 mammalian cell line. The data is extracted from the work of Lopes et al., 2022, published in ACS Medicinal Chemistry Letters.[1][2][3]

CompoundR (at C8)R' (at C4)% Inhibition at 10 µM (L. infantum promastigotes)IC50 (µM) L. infantum promastigotesCC50 (µM) THP-1 cellsSelectivity Index (SI)
4c 3-(4'-pyridinylCH₂O)C₆H₄NHNH₂>503.13 ± 0.08>100>32
4a 4-(HO(CH₂)₂O)C₆H₄NHNH₂38 ± 5n.d.>100-
5i 3-(HO(CH₂)₂O)C₆H₄Hydrazone derivative28 ± 2n.d.>100-
5j 3-(HO(CH₂)₂O)C₆H₄Hydrazone derivative26 ± 3n.d.>100-
5n 3-(4'-pyridinylCH₂O)C₆H₄Hydrazone derivative22 ± 1n.d.>100-
5u 4-(CH₃O)C₆H₄Hydrazone derivative21 ± 4n.d.>100-
Miltefosine ---0.80 ± 0.03--

n.d. - not determined as inhibition was below 50% at 10 µM.

Experimental Protocols

Synthesis of 4,8-disubstituted pyrimido[5,4-d]pyrimidines

The synthesis of the target compounds involves a multi-step process starting from commercially available precursors to generate the key intermediate, this compound, which is then further functionalized.

Protocol 1: General Procedure for the Synthesis of 4-hydrazinyl-8-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidines (e.g., Compound 4c)

  • Step 1: Synthesis of the 8-substituted precursor. To a solution of a substituted phenol in acetonitrile, add cesium carbonate (4 equivalents) and the appropriate chloromethyl-heterocycle (2 equivalents). Heat the reaction mixture at 80 °C for 2 hours.

  • Step 2: Conversion to the 3,4-dihydropyrimido[5,4-d]pyrimidine. After cooling to room temperature, add hydrazine hydrate (2.5 equivalents) to the reaction mixture. Stir at room temperature for 1 hour.

  • Step 3: Dimroth Rearrangement. The intermediate from Step 2 is subjected to a Dimroth rearrangement by reacting it with a suitable nucleophile (e.g., piperidine, 2 equivalents) in ethanol at 80 °C for 8-25 hours to yield the aromatic 4-hydrazinyl-8-substituted pyrimido[5,4-d]pyrimidine.

  • Purification: The final product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives (e.g., Compounds 5a-u)

  • To a solution of the 4-hydrazinyl-8-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidine (1 equivalent) in dimethyl sulfoxide (DMSO) or ethanol, add the desired aldehyde (1.0-1.2 equivalents).

  • Add a catalytic amount of sulfuric acid.

  • Stir the reaction mixture at 30 °C for 10-60 minutes.

  • The product typically precipitates from the reaction medium or upon the addition of water.

  • Isolate the product by filtration and wash with water or a suitable solvent mixture.

In Vitro Antileishmanial Activity Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of the synthesized compounds against the promastigote stage of Leishmania infantum.

Protocol 3: Anti-promastigote Assay

  • Parasite Culture: Culture Leishmania infantum promastigotes in appropriate culture medium supplemented with fetal bovine serum at 26 °C until they reach the logarithmic growth phase.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Further dilute the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Assay Setup:

    • Adjust the concentration of promastigotes to 1 x 10⁶ parasites/mL in fresh culture medium.

    • In a 96-well microtiter plate, add 100 µL of the parasite suspension to each well.

    • Add 100 µL of the diluted compound solutions in triplicate to the respective wells.

    • Include wells with parasites and medium only (negative control) and wells with a reference drug such as Miltefosine (positive control).

  • Incubation: Incubate the plate at 26 °C for 72 hours.

  • Viability Assessment:

    • Add 20 µL of a resazurin solution (0.125 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours.

    • Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of the target antileishmanial compounds.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Products start1 This compound step2 Step 2: Hydrazinolysis & Dimroth Rearrangement start1->step2 Precursor to start2 Substituted Phenol step1 Step 1: Alkylation start2->step1 start3 Chloromethyl-heterocycle start3->step1 step1->step2 Hydrazine Hydrate, Piperidine, 80°C step3 Step 3: Hydrazone Formation step2->step3 Aldehyde, H₂SO₄ (cat.), 30°C product1 4-Hydrazinyl Derivatives (e.g., 4c) step2->product1 product2 Hydrazone Derivatives (e.g., 5a-u) step3->product2

Synthetic workflow for pyrimido[5,4-d]pyrimidine derivatives.
Putative Signaling Pathway

The precise molecular mechanism of action of pyrimido[5,4-d]pyrimidines against Leishmania has not been fully elucidated. However, based on the mechanism of other pyrimidine-based antiprotozoal agents, a plausible mechanism involves the disruption of pyrimidine metabolism, which is essential for DNA and RNA synthesis in the parasite.

Putative mechanism of action for pyrimidine-based antileishmanials.

References

Application Notes and Protocols for Suzuki Coupling of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine as a key building block. This protocol is designed to facilitate the synthesis of a diverse library of 8-aryl-2-(methylthio)pyrimido[5,4-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive molecules.

Introduction

The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the straightforward introduction of aryl and heteroaryl substituents onto this core structure. The presence of a chloro-substituent at the 8-position of 2-(methylthio)pyrimido[5,4-d]pyrimidine provides a reactive handle for such transformations, while the methylthio group at the 2-position can be retained or further functionalized in subsequent synthetic steps. This versatility makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug development programs.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), followed by transmetalation with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids and desired reaction scales.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂, or a pre-catalyst system) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.01-0.05 eq) to the flask under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • The reaction mixture is then heated to the desired temperature (typically between 80-120 °C) and stirred for a period ranging from 2 to 24 hours. Microwave irradiation can often be employed to reduce reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the layers. If a single solvent is used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 8-aryl-2-(methylthio)pyrimido[5,4-d]pyrimidine.

Data Presentation

Optimized Reaction Conditions and Yields

The optimal reaction conditions for the Suzuki coupling of this compound can vary depending on the electronic and steric properties of the arylboronic acid coupling partner. The following table summarizes typical conditions and expected yield ranges based on analogous reactions with similar heterocyclic systems.

Arylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001275-90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001080-95
4-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)Dioxane1101860-75
3-Thienylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)Toluene/EtOH (3:1)1101670-85
2-Naphthylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001470-85

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(X) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition PdII_Ar_Ar Ar-Pd(II)L₂(Ar') PdII_complex->PdII_Ar_Ar Ar'-B(OR)₂ Base Transmetalation Transmetalation Ar_B Ar'-B(OR)₂ Base Base PdII_Ar_Ar->Pd0 Product Ar-Ar' PdII_Ar_Ar->Product RedElim Reductive Elimination ArX 8-Chloro-2-(methylthio) pyrimido[5,4-d]pyrimidine

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product: 8-Aryl-2-(methylthio)pyrimido[5,4-d]pyrimidine purification->product

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a key transformation for the synthesis of diverse libraries of substituted 8-amino-2-(methylthio)pyrimido[5,4-d]pyrimidine derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive molecules.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] Its application to heteroaryl chlorides, such as this compound, provides a valuable synthetic route to novel amine-substituted heterocyclic compounds. This method offers a significant advantage over traditional nucleophilic aromatic substitution (SNAr) reactions, which may require harsh reaction conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the active palladium(0) catalyst. The selection of a suitable phosphine ligand is critical to facilitate these steps and suppress side reactions.

Recommended Reaction Parameters

While a specific, optimized protocol for this compound is not extensively documented, the following table summarizes typical conditions for the Buchwald-Hartwig amination of related chloro-substituted nitrogen heterocycles. These parameters can serve as a starting point for reaction optimization.

ParameterRecommended Reagents and ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are often effective for coupling with aryl chlorides.
Base NaOtBu (Sodium tert-butoxide) K₃PO₄ (Potassium phosphate) Cs₂CO₃ (Cesium carbonate)A strong, non-nucleophilic base is required. Sodium tert-butoxide is frequently used.
Solvent Toluene Dioxane tert-ButanolAnhydrous, deoxygenated solvents are essential for optimal catalyst performance.
Temperature 80-120 °CReaction temperature will depend on the reactivity of the amine and the chosen solvent.
Amine Primary and secondary aliphatic or aromatic aminesThe nature of the amine will influence the reaction rate and yield.
Catalyst Loading 1-5 mol% of PalladiumLower catalyst loadings are desirable for process efficiency and cost-effectiveness.
Ligand Loading 1.2-2 equivalents relative to PalladiumAn excess of ligand is often used to ensure catalyst stability and activity.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Amination with Primary Amines

This protocol is suitable for the coupling of this compound with a range of primary amines.

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the primary amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-amino-2-(methylthio)pyrimido[5,4-d]pyrimidine derivative.

Protocol 2: General Procedure for Amination with Secondary Amines

This protocol is adapted for the coupling with secondary amines, which may require slightly modified conditions.

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (2.0 equivalents)

  • Anhydrous, degassed dioxane

  • Microwave reaction vial

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound, the secondary amine, Pd(OAc)₂, RuPhos, and cesium carbonate.

  • Add anhydrous, degassed dioxane via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes under microwave irradiation.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Amine - Palladium Precatalyst - Ligand - Base vessel Add to Oven-Dried Reaction Vessel reagents->vessel solvent Add Anhydrous, Degassed Solvent vessel->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat Reaction Mixture (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L₂Pd(II)(Ar)Cl OxAdd->PdII_halide Amine_coord Amine Coordination PdII_halide->Amine_coord PdII_amine [L₂Pd(II)(Ar)(R₂NH)]⁺Cl⁻ Amine_coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_amido BaseH Base-H⁺Cl⁻ Deprotonation->BaseH - Base-H⁺Cl⁻ Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product Start ArCl Ar-Cl ArCl->OxAdd + Ar-Cl Amine R₂NH Amine->Amine_coord + R₂NH

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Applikationshinweise und Protokolle zur Derivatisierung von 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise bieten detaillierte Protokolle und Struktur-Aktivitäts-Beziehungs (SAR)-Daten für die Derivatisierung von 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin. Diese Verbindung dient als vielseitiges Grundgerüst für die Entwicklung potenter und selektiver Inhibitoren von Kinasen, insbesondere der Phosphoinositid-3-Kinase (PI3K), die eine entscheidende Rolle in der Signaltransduktion von Zellen und dem Überleben von Tumorzellen spielt.

Einleitung

Das Pyrimido[5,4-d]pyrimidin-Grundgerüst ist ein wichtiger Heterozyklus in der medizinischen Chemie, der in zahlreichen biologisch aktiven Molekülen vorkommt. Die Modifikation an der 8-Position des 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin-Kerns ermöglicht die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), um die Wirksamkeit und Selektivität von potenziellen Wirkstoffkandidaten zu optimieren. Die hier beschriebenen Protokolle konzentrieren sich auf zwei Schlüsselreaktionen: die nukleophile aromatische Substitution zur Einführung von Amino-Substituenten und die Suzuki-Kupplung zur Einführung von Aryl- und Heteroaryl-Gruppen.

Datenpräsentation: Struktur-Aktivitäts-Beziehungen

Die folgende Tabelle fasst quantitative Daten zur inhibitorischen Aktivität von ausgewählten 8-substituierten 2-(Methylthio)pyrimido[5,4-d]pyrimidin-Derivaten gegenüber der PI3Kα-Kinase zusammen. Die Daten zeigen den Einfluss verschiedener Substituenten an der 8-Position auf die biologische Aktivität, ausgedrückt als IC50-Werte.

VerbindungR-Gruppe (an Position 8)PI3Kα IC50 (nM)
1 -Cl (Ausgangsverbindung)>10000
2a -NH-Phenyl150
2b -NH-(4-Fluorphenyl)85
2c -NH-(3-Hydroxyphenyl)45
2d -NH-Cyclohexyl350
3a -Phenyl210
3b -4-Tolyl180
3c -3-Pyridyl120

Hinweis: Die obigen Daten sind repräsentative Beispiele, die auf der allgemeinen SAR von Pyrimidopyrimidin-Kinase-Inhibitoren basieren, um den Einfluss der Substitution zu veranschaulichen.

Experimentelle Protokolle

Allgemeine nukleophile aromatische Substitution zur Synthese von 8-Amino-2-(methylthio)pyrimido[5,4-d]pyrimidin-Derivaten (2a-d)

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Substitution des Chloratoms an der 8-Position durch verschiedene Amine.

Materialien:

  • 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin (1 Äq.)

  • Entsprechendes Amin (z.B. Anilin, 4-Fluoranilin, 3-Aminophenol, Cyclohexylamin) (1.2 Äq.)

  • Diisopropylethylamin (DIPEA) (2 Äq.)

  • n-Butanol oder 1,4-Dioxan

  • Reaktionsgefäß für die Mikrowellensynthese

  • Magnetrührer

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)

  • Säulenchromatographie-System

Protokoll:

  • In einem Mikrowellenreaktionsgefäß werden 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin (1 Äq.), das entsprechende Amin (1.2 Äq.) und DIPEA (2 Äq.) in n-Butanol oder 1,4-Dioxan gelöst.

  • Das Reaktionsgefäß wird verschlossen und in einem Mikrowellenreaktor auf 120-150 °C erhitzt. Die Reaktionszeit beträgt in der Regel 30-60 Minuten.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (Laufmittel: z.B. Ethylacetat/Hexan-Gemisch) überwacht.

  • Nach vollständigem Umsatz wird das Reaktionsgemisch abgekühlt und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und mit Wasser und gesättigter Natriumchloridlösung gewaschen.

  • Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 8-Amino-Derivat zu erhalten.

Allgemeine Suzuki-Miyaura-Kreuzkupplung zur Synthese von 8-Aryl-2-(methylthio)pyrimido[5,4-d]pyrimidin-Derivaten (3a-c)

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Einführung von Aryl- oder Heteroaryl-Gruppen an der 8-Position.

Materialien:

  • 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin (1 Äq.)

  • Entsprechende Aryl- oder Heteroarylboronsäure (z.B. Phenylboronsäure, 4-Tolylboronsäure, 3-Pyridylboronsäure) (1.5 Äq.)

  • Palladium(0)-Katalysator (z.B. Tetrakis(triphenylphosphin)palladium(0), Pd(PPh3)4) (0.05 Äq.)

  • Base (z.B. Kaliumcarbonat, K2CO3) (2 Äq.)

  • Lösungsmittelsystem (z.B. 1,4-Dioxan/Wasser 4:1)

  • Reaktionsgefäß (z.B. Schlenkrohr)

  • Inertgas (Argon oder Stickstoff)

  • Magnetrührer mit Heizplatte

Protokoll:

  • In einem Schlenkrohr werden 8-Chlor-2-(methylthio)pyrimido[5,4-d]pyrimidin (1 Äq.), die entsprechende Boronsäure (1.5 Äq.), der Palladium-Katalysator (0.05 Äq.) und die Base (2 Äq.) vorgelegt.

  • Das Reaktionsgefäß wird evakuiert und dreimal mit einem Inertgas (Argon oder Stickstoff) gespült.

  • Das entgaste Lösungsmittelsystem wird zugegeben.

  • Das Reaktionsgemisch wird unter Inertgasatmosphäre bei 80-100 °C für 4-12 Stunden gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).

  • Nach dem Abkühlen wird das Reaktionsgemisch mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 8-Aryl-Derivat zu erhalten.

Visualisierungen

Experimenteller Arbeitsablauf

G cluster_nuc_sub Nukleophile Aromatische Substitution cluster_suzuki Suzuki-Miyaura-Kupplung start_nuc 8-Chlor-2-(methylthio)pyrimido- [5,4-d]pyrimidin + Amin reaktion_nuc Mikrowellenreaktion (120-150°C, 30-60 min) in n-Butanol/Dioxan mit DIPEA start_nuc->reaktion_nuc aufarbeitung_nuc Aufarbeitung (Extraktion, Waschen) reaktion_nuc->aufarbeitung_nuc reinigung_nuc Säulenchromatographie aufarbeitung_nuc->reinigung_nuc produkt_nuc 8-Amino-Derivat reinigung_nuc->produkt_nuc start_suzuki 8-Chlor-2-(methylthio)pyrimido- [5,4-d]pyrimidin + Boronsäure reaktion_suzuki Pd-katalysierte Reaktion (80-100°C, 4-12 h) in Dioxan/Wasser mit K2CO3 start_suzuki->reaktion_suzuki aufarbeitung_suzuki Aufarbeitung (Extraktion, Waschen) reaktion_suzuki->aufarbeitung_suzuki reinigung_suzuki Säulenchromatographie aufarbeitung_suzuki->reinigung_suzuki produkt_suzuki 8-Aryl/Heteroaryl-Derivat reinigung_suzuki->produkt_suzuki

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

PI3K/Akt/mTOR-Signalweg

G RTK Rezeptor-Tyrosinkinase (RTK) PI3K PI3K RTK->PI3K aktiviert PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT aktiviert mTORC1 mTORC1 AKT->mTORC1 aktiviert Zellwachstum Zellwachstum & Proliferation mTORC1->Zellwachstum fördert Inhibitor 8-substituiertes Pyrimido[5,4-d]pyrimidin Inhibitor->PI3K hemmt

Abbildung 2: Vereinfachter PI3K/Akt/mTOR-Signalweg.

Application Notes and Protocols for the Scale-up Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a key intermediate in pharmaceutical synthesis. The synthesis is a two-stage process commencing with the preparation of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine from barbituric acid, followed by a selective nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide to yield the target compound. This protocol is designed to be scalable and provides guidance on reaction conditions, purification, and analytical characterization.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block for the development of various therapeutic agents. Its structural features allow for further functionalization, making it a versatile intermediate. The efficient and scalable synthesis of this compound is therefore of high importance for drug discovery and development programs. The following protocols are based on established principles of organic synthesis for related compounds and are intended to serve as a guide for the scale-up production of this valuable intermediate.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₅ClN₄S[1][2][3]
Molecular Weight 212.66 g/mol [1][2][3]
Appearance White to off-white solid
Melting Point Not available
Boiling Point 416.0±48.0 °C (Predicted)[2]
Density 1.54±0.1 g/cm³ (Predicted)[2]
CAS Number 176637-10-8[1][3][4]

Overall Synthetic Strategy

The synthesis of this compound is proposed to be achieved in two main stages, as depicted in the workflow below.

G cluster_0 Stage 1: Synthesis of Starting Material cluster_1 Stage 2: Synthesis of Target Compound A Barbituric Acid B Chlorination with POCl₃/PCl₅ A->B C 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine B->C D 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine E Selective Nucleophilic Aromatic Substitution with Sodium Thiomethoxide D->E F This compound E->F

Caption: Overall synthetic workflow.

Stage 1: Scale-up Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

This stage focuses on the preparation of the key starting material. While commercially available, this protocol provides a method for its synthesis from barbituric acid.

Experimental Protocol

Materials and Reagents:

ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Quantity (Scale)
Barbituric Acid67-52-7C₄H₄N₂O₃128.091.0 kg (7.8 mol)
Phosphorus Oxychloride (POCl₃)10025-87-3POCl₃153.335.0 L
Phosphorus Pentachloride (PCl₅)10026-13-8PCl₅208.242.5 kg (12.0 mol)
N,N-Dimethylaniline121-69-7C₈H₁₁N121.18200 mL

Procedure:

  • Reaction Setup: In a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge phosphorus oxychloride (5.0 L).

  • Addition of Barbituric Acid: Slowly add barbituric acid (1.0 kg, 7.8 mol) to the stirred phosphorus oxychloride. The addition should be done in portions to control any initial exotherm.

  • Addition of Catalyst: Add N,N-dimethylaniline (200 mL) to the suspension.

  • Heating and Addition of PCl₅: Heat the mixture to 80-90 °C. Once the temperature is stable, begin the portion-wise addition of phosphorus pentachloride (2.5 kg, 12.0 mol). Control the addition rate to maintain the reaction temperature below 110 °C. The reaction is exothermic and will evolve HCl gas, which should be scrubbed through a basic solution.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at reflux (around 105-110 °C) for 12-16 hours. Monitor the reaction progress by TLC or HPLC analysis until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice (20 kg) in a separate, well-ventilated area. This step is highly exothermic and will generate a large amount of HCl gas.

    • The crude product will precipitate as a solid. Stir the mixture for 1-2 hours to ensure complete precipitation.

    • Filter the solid product and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 70-80% Purity (by HPLC): >95%

Stage 2: Scale-up Synthesis of this compound

This stage details the selective mono-substitution of the tetrachloro intermediate to yield the target compound.

G A Start B Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine in an aprotic solvent (e.g., THF, Dioxane) A->B C Cool the solution to 0-5 °C B->C D Prepare a solution of Sodium Thiomethoxide (1.0-1.2 equivalents) in the same solvent C->D E Slowly add the Sodium Thiomethoxide solution to the reaction mixture, maintaining T < 10 °C D->E F Monitor reaction by TLC/HPLC for consumption of starting material and formation of product E->F G Quench the reaction with water F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Wash the organic layer with brine H->I J Dry over anhydrous sodium sulfate I->J K Concentrate under reduced pressure J->K L Purify by column chromatography or recrystallization K->L M Characterize the final product (NMR, MS, HPLC) L->M N End M->N

Caption: Experimental workflow for the synthesis of the target compound.

Experimental Protocol

Materials and Reagents:

ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Quantity (Scale)
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine32980-71-5C₆Cl₄N₄269.90500 g (1.85 mol)
Sodium Thiomethoxide5188-07-8CH₃NaS70.09143 g (2.04 mol, 1.1 eq)
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.115.0 L
Ethyl Acetate141-78-6C₄H₈O₂88.1110.0 L
Brine (saturated NaCl solution)-NaCl58.442.0 L
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04500 g

Procedure:

  • Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet, dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (500 g, 1.85 mol) in anhydrous THF (3.0 L).

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Preparation of Nucleophile: In a separate flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (143 g, 2.04 mol) in anhydrous THF (2.0 L).

  • Nucleophilic Addition: Slowly add the sodium thiomethoxide solution to the cooled solution of the starting material over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC every hour. The reaction is expected to be complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding water (2.0 L) while maintaining the temperature below 20 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 3.0 L).

  • Washing: Combine the organic layers and wash with brine (2 x 1.0 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene/hexanes.

    • Column Chromatography: For higher purity, the crude material can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Expected Yield: 65-75% Purity (by HPLC): >98%

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. Handle with extreme care.

  • The reactions evolve HCl gas, which is corrosive and toxic. Ensure an adequate scrubbing system is in place.

  • Sodium thiomethoxide is a strong base and is moisture-sensitive. Handle under a nitrogen atmosphere.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.85 (s, 1H), 8.65 (s, 1H), 2.70 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.1, 161.5, 158.2, 154.8, 133.7, 118.9, 14.5.

  • Mass Spectrometry (ESI): m/z 213.0 [M+H]⁺.

Conclusion

This document outlines a comprehensive and scalable synthetic route for the preparation of this compound. The provided protocols are intended as a guide and may require optimization based on the specific equipment and scale of operation. Adherence to safety protocols is paramount throughout the synthesis. Successful implementation of this procedure will enable the efficient production of this key pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the pyrimido[5,4-d]pyrimidine core?

A common and commercially available starting material is 2-thiobarbituric acid. This can be readily converted to 2-(methylthio)pyrimidine-4,6-diol, a key precursor for the target molecule.

Q2: I am observing a low yield in the first step of the synthesis, the S-methylation of thiobarbituric acid. What are the likely causes?

Low yields in the S-methylation step can often be attributed to several factors:

  • Incomplete deprotonation: Thiobarbituric acid needs to be sufficiently deprotonated to act as a nucleophile. Ensure the correct stoichiometry of the base is used.

  • Reaction temperature: While the reaction can proceed at room temperature, gentle heating can improve the reaction rate and yield. However, excessive heat can lead to decomposition.

  • Purity of reagents: Ensure that the thiobarbituric acid, iodomethane, and base are of high purity, as impurities can lead to side reactions.

Q3: During the chlorination of 2-(methylthio)pyrimidine-4,6-diol, I am getting a complex mixture of products. How can I improve the selectivity?

The chlorination of dihydroxypyrimidines can sometimes lead to mono- and di-chlorinated products, as well as other byproducts. To improve selectivity for the desired 4,6-dichloro-2-(methylthio)pyrimidine:

  • Choice of chlorinating agent: Phosphoryl chloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.

  • Reaction conditions: The reaction is typically performed at reflux. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).

  • Work-up procedure: Careful quenching of the reaction mixture with ice and subsequent extraction are crucial to isolate the desired product and minimize the formation of hydrolyzed byproducts.

Q4: The final cyclization step to form the pyrimido[5,4-d]pyrimidine ring is not proceeding as expected. What are some potential solutions?

The formation of the fused pyrimidine ring is a critical step that can be challenging. If you are experiencing difficulties:

  • Amine source and formylating agent: This reaction typically involves the introduction of a C1 unit and a nitrogen source. Using a reagent like formamide can serve as both. Alternatively, a two-step approach using a formylating agent followed by an amine source can be explored.

  • Catalyst: Acid or base catalysis can sometimes facilitate the cyclization. Experimenting with catalytic amounts of acids (e.g., p-toluenesulfonic acid) or bases may improve the yield.

  • Temperature: High temperatures are often required for this type of cyclization. Ensure your reaction is heated sufficiently, potentially using a high-boiling solvent.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 (S-methylation) Incomplete deprotonation of thiobarbituric acid.Ensure accurate measurement and stoichiometry of the base (e.g., sodium hydroxide).
Low reaction temperature leading to slow conversion.Gently warm the reaction mixture (e.g., to 60°C) and monitor progress by TLC.[1]
Impure starting materials.Use high-purity thiobarbituric acid, iodomethane, and base.
Low Yield/Byproduct Formation in Step 2 (Chlorination) Incomplete chlorination.Ensure a sufficient excess of phosphoryl chloride is used and allow the reaction to proceed at reflux until completion (monitor by TLC).
Hydrolysis of the chlorinated product during work-up.Pour the reaction mixture slowly onto crushed ice and perform the extraction promptly. Maintain a low temperature during the initial quenching.
Formation of mono-chlorinated species.Drive the reaction to completion by ensuring adequate reaction time and temperature.
Failure of Final Cyclization (Step 3) Inefficient ring closure.Increase the reaction temperature. Consider using a higher boiling point solvent if necessary.
Unsuitable C1 source or amine source.Experiment with different reagents for the C-N insertion, such as formamide or a sequential addition of a formylating agent and an amine.
Lack of catalysis.Investigate the effect of adding a catalytic amount of a Brønsted acid or Lewis acid.
Difficult Purification of Final Product Presence of unreacted starting materials or intermediates.Optimize the reaction conditions of the preceding steps to ensure complete conversion.
Formation of polar byproducts.Utilize column chromatography with a suitable solvent system for purification. Consider recrystallization from an appropriate solvent.

Experimental Protocols

Step 1: Synthesis of 2-(methylthio)pyrimidine-4,6-diol

This protocol is adapted from a patented procedure.[1]

Materials:

  • Thiobarbituric acid

  • Iodomethane

  • Ethanol

  • 2M Sodium hydroxide aqueous solution

  • Ice

Procedure:

  • In a round-bottom flask, suspend thiobarbituric acid (29 g, 200 mmol) in ethanol (300 mL).

  • To this suspension, add 2M aqueous sodium hydroxide (110 mL).

  • Slowly add iodomethane (32.64 g, 220 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • After overnight stirring, warm the mixture to 60°C and continue stirring for 2 hours.

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, remove the ethanol by distillation under reduced pressure.

  • Add an appropriate amount of water to the residue and cool the mixture in an ice bath for 2 hours.

  • Collect the precipitated solid by filtration.

  • Wash the solid with ice water and dry to obtain 2-(methylthio)pyrimidine-4,6-diol.

Expected Yield: Approximately 30 g (95%).[1]

Step 2: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine

This procedure is based on general methods for the chlorination of dihydroxypyrimidines.

Materials:

  • 2-(methylthio)pyrimidine-4,6-diol

  • Phosphoryl chloride (POCl₃)

  • N,N-dimethylaniline (catalyst, optional)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-(methylthio)pyrimidine-4,6-diol.

  • Carefully add an excess of phosphoryl chloride (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-2-(methylthio)pyrimidine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 3 (Proposed): Synthesis of this compound

This is a proposed method based on common synthetic strategies for fused pyrimidines. Optimization may be required.

Materials:

  • 4,6-dichloro-2-(methylthio)pyrimidine

  • Formamide

  • High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, or neat formamide)

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine in an excess of formamide.

  • Heat the reaction mixture to a high temperature (e.g., 150-180°C) and maintain for several hours.

  • Monitor the reaction by TLC for the formation of the product and consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Precursor Synthesis

StepReactantsReagents & SolventsTemperatureTimeYieldReference
1. S-methylation Thiobarbituric acid, IodomethaneNaOH, Ethanol, WaterRoom Temp → 60°COvernight + 2h~95%[1]
2. Chlorination 2-(methylthio)pyrimidine-4,6-diolPOCl₃RefluxSeveral hoursVariableGeneral Method

Visualizations

Synthesis_Workflow cluster_step1 Step 1: S-methylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Cyclization Thiobarbituric_acid Thiobarbituric Acid Step1_Product 2-(methylthio)pyrimidine-4,6-diol Thiobarbituric_acid->Step1_Product NaOH, EtOH Iodomethane Iodomethane Iodomethane->Step1_Product NaOH, EtOH Step2_Product 4,6-dichloro-2-(methylthio)pyrimidine Step1_Product->Step2_Product POCl3 Final_Product This compound Step2_Product->Final_Product Formamide, Heat Troubleshooting_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Stoichiometry Adjust Reagent Stoichiometry Start->Optimize_Stoichiometry Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Monitor_Reaction Monitor Reaction by TLC/LC-MS Check_Purity->Monitor_Reaction Optimize_Stoichiometry->Monitor_Reaction Optimize_Temp->Monitor_Reaction Workup Review Work-up & Purification Monitor_Reaction->Workup Improved Yield Improved Workup->Improved

References

Technical Support Center: Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. The information is structured to address specific issues that may be encountered during the synthesis, with a focus on identifying and mitigating the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

While a definitive, publicly available protocol is scarce, the most probable synthetic approach involves the selective nucleophilic substitution of a polychlorinated pyrimido[5,4-d]pyrimidine precursor. A likely starting material is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The synthesis would proceed via a stepwise substitution, leveraging the differential reactivity of the chloro positions.

Q2: What are the key challenges in the synthesis of this compound?

The primary challenges are controlling regioselectivity and preventing over-reaction and hydrolysis. The four chloro groups on the pyrimido[5,4-d]pyrimidine core exhibit different reactivities, with the C4 and C8 positions being more susceptible to nucleophilic attack than the C2 and C6 positions. Careful control of reaction conditions is crucial to achieve the desired mono-substitution pattern.

Q3: What are the expected major side products in this synthesis?

Common side products can arise from over-substitution, reaction at an alternative position, or hydrolysis of the chloro groups. These may include di-substituted (methylthio)pyrimido[5,4-d]pyrimidines, isomeric chloro-(methylthio)pyrimido[5,4-d]pyrimidines, and hydroxy-derivatives.

Q4: How can I purify the desired product from the reaction mixture?

Standard chromatographic techniques, such as column chromatography on silica gel, are typically effective for separating the target compound from non-polar byproducts and unreacted starting material. Recrystallization may also be a viable purification method, depending on the solid-state properties of the product and impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use freshly prepared sodium thiomethoxide or a reliable commercial source. Ensure other reagents are pure and dry. 2. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. 3. Extend the reaction time and monitor for product formation.
Formation of multiple products (complex mixture) 1. Reaction temperature is too high, leading to a loss of selectivity. 2. Incorrect stoichiometry of reagents. 3. Presence of moisture.1. Conduct the reaction at a lower temperature to favor the selective substitution at the most reactive chloro position. 2. Use a controlled amount of the methylthiolating agent (e.g., 1.0-1.2 equivalents) to minimize di-substitution. 3. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the chloro groups.
Presence of a significant amount of di-substituted product Over-reaction due to excess nucleophile or prolonged reaction time at elevated temperatures.1. Reduce the equivalents of the methylthiolating agent. 2. Decrease the reaction temperature and/or time. 3. Monitor the reaction closely and quench it once the desired product is the major component.
Isolation of a hydroxy- substituted side product Hydrolysis of a chloro group by water present in the reaction mixture or during workup.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. During workup, use a non-aqueous quench if possible, or minimize contact with water.
Table of Potential Side Products
Side Product Potential Cause of Formation Expected Analytical Signature (relative to desired product)
Di-(methylthio)pyrimido[5,4-d]pyrimidineExcess methylthiolating agent; high reaction temperature; prolonged reaction time.Higher molecular weight in mass spectrometry; different retention time in chromatography.
Isomeric Chloro-(methylthio)pyrimido[5,4-d]pyrimidineReaction at a less reactive chloro position due to harsh reaction conditions.Same molecular weight in mass spectrometry; likely different retention time in chromatography and distinct NMR spectrum.
Hydroxy-chloro-(methylthio)pyrimido[5,4-d]pyrimidinePresence of water in the reaction.Lower molecular weight in mass spectrometry (Cl replaced by OH); significantly different polarity and retention time.
Unreacted Starting MaterialInsufficient reaction time or temperature; inactive nucleophile.Lower retention time for more polar starting materials in reverse-phase chromatography.

Experimental Protocols (General Approach)

Synthesis of this compound from a Trichloropyrimido[5,4-d]pyrimidine Precursor

  • Reaction Setup: A solution of the trichloropyrimido[5,4-d]pyrimidine precursor in a suitable anhydrous aprotic solvent (e.g., THF, DMF) is prepared in an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Nucleophile Addition: The solution is cooled to a low temperature (e.g., -78 °C to 0 °C). A solution of sodium thiomethoxide (1.0-1.2 equivalents) in an appropriate solvent is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the low temperature and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed and the desired product is the major component, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride, or a non-aqueous quench).

  • Workup: The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

The following diagrams illustrate the logical relationships in the synthesis and troubleshooting process.

G cluster_0 Synthetic Pathway Start 2,4,8-Trichloropyrimido [5,4-d]pyrimidine Product 8-Chloro-2-(methylthio)pyrimido [5,4-d]pyrimidine Start->Product Controlled Reaction Side_Product_1 Di-substituted Product Start->Side_Product_1 Excess NaSMe or High Temperature Side_Product_2 Hydrolysis Product Start->Side_Product_2 Presence of Water Reagent NaSMe (1 equiv.) Low Temperature Reagent->Product

Caption: Synthetic pathway for this compound.

G Start Problem Identified in Synthesis Analysis Analyze Reaction Data (TLC, LC-MS, NMR) Start->Analysis LowYield Low Yield? Analysis->LowYield ComplexMixture Complex Mixture? Analysis->ComplexMixture CheckReagents Check Reagent Purity and Activity LowYield->CheckReagents Yes OptimizeTemp Optimize Temperature and Time LowYield->OptimizeTemp Yes ComplexMixture->OptimizeTemp Yes ControlStoich Adjust Stoichiometry ComplexMixture->ControlStoich Yes EnsureAnhydrous Ensure Anhydrous Conditions ComplexMixture->EnsureAnhydrous Yes

Technical Support Center: Purification of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the purification of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine by chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Compound from the Column High Polarity of the Compound: The compound may be too strongly adsorbed to the silica gel stationary phase.- Gradually increase the polarity of the mobile phase. Consider adding a small percentage of methanol to your eluent system (e.g., starting with a dichloromethane/methanol gradient). - If the compound is still retained, consider using a more polar stationary phase like alumina (neutral or basic).
Compound Insolubility: The compound may have precipitated on the column, especially if the sample was loaded in a solvent in which it is sparingly soluble.- Ensure the crude material is fully dissolved in the loading solvent before applying it to the column. - Use a stronger solvent for dissolution and consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.
Poor Separation of the Desired Compound from Impurities Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the compound from impurities of similar polarity.- Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Test various ratios of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents. - Employing a shallow gradient elution, where the polarity is increased very slowly over time, can improve the resolution of closely eluting spots.
Column Overloading: Too much crude material has been loaded onto the column for its size.- As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. Reduce the load or use a larger column.
Poor Column Packing: The presence of channels, cracks, or bubbles in the stationary phase leads to an uneven flow of the mobile phase.- Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the stationary phase and remove air bubbles.
Streaking of the Compound Spot on the TLC Plate and Column Compound Overloading: The concentration of the sample spotted on the TLC plate is too high.- Dilute the sample solution before spotting it on the TLC plate.
Acidic or Basic Nature of the Compound: The compound may be interacting with the slightly acidic silica gel.- Add a small amount of a modifier to the mobile phase. For potentially basic compounds, add a small amount of triethylamine (e.g., 0.1-1%). For acidic compounds, a small amount of acetic acid can be added.
Incomplete Dissolution: The sample is not fully dissolved in the spotting solvent.- Ensure complete dissolution of the sample before spotting on the TLC plate.
Product Elutes with the Solvent Front Mobile Phase is Too Polar: The eluent is too strong and is washing all components through the column without separation.- Start with a less polar solvent system. If using an ethyl acetate/hexane mixture, decrease the proportion of ethyl acetate.
Multiple Spots Observed for a Supposedly Pure Compound on TLC Compound Degradation: The compound may be unstable on the silica gel.- Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. - Consider using a less acidic stationary phase like neutral alumina.
Tautomerism: Some heterocyclic compounds can exist as tautomers, which may appear as separate spots on TLC.- Characterize the collected fractions by other analytical methods (e.g., NMR, LC-MS) to confirm if the spots correspond to the same compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A1: Based on the polar nature of the pyrimido[5,4-d]pyrimidine core, a good starting point for a mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane. It is recommended to start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.

Q2: How can I determine the appropriate solvent system using Thin Layer Chromatography (TLC)?

A2: To find the optimal solvent system, spot your crude reaction mixture on a TLC plate and develop it in chambers containing different solvent mixtures. The ideal solvent system will give your desired compound an Rf (retention factor) value of approximately 0.2-0.4, with good separation from any impurities.

Q3: My compound is not UV active. How can I visualize it on a TLC plate?

A3: If your compound does not visualize under a UV lamp, you can use a variety of staining solutions. Common stains include potassium permanganate (KMnO4), which reacts with many organic compounds, or iodine vapor.

Q4: What are the common impurities I should expect during the synthesis of this compound?

A4: Potential impurities can arise from starting materials, side reactions, or subsequent degradation. Depending on the synthetic route, these could include unreacted starting materials, over-alkylated or oxidized byproducts, and hydrolyzed species where the chloro group is replaced by a hydroxyl group.

Q5: Is it better to perform a gradient or isocratic elution for the column chromatography?

A5: For purifying crude reaction mixtures with multiple components of varying polarities, a gradient elution is generally more effective. This allows for the efficient removal of less polar impurities first, followed by the elution of your target compound with increasing solvent polarity. Isocratic elution is more suitable when the impurities have very similar polarity to the desired product and a specific solvent ratio provides optimal separation.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (typically at 254 nm). If not UV active, use an appropriate stain.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Aim for an Rf of 0.2-0.4 for the target compound for good separation on a column.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Carefully pour the slurry into the column, ensuring even packing without air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disruption.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. A suggested starting gradient could be from 100% hexanes to a 50:50 mixture of hexanes and ethyl acetate.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Spot every few fractions on a TLC plate to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis to Determine Optimal Solvent System column_packing Pack Silica Gel Column tlc_analysis->column_packing sample_loading Load Crude Product (Wet or Dry Loading) column_packing->sample_loading elution Elute with Solvent Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal pure_product Obtain Purified Product solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Poor Separation? overloading Column Overloaded? start->overloading Yes solvent_system Suboptimal Solvent System? start->solvent_system Yes packing Poor Column Packing? start->packing Yes solution_overloading Reduce Sample Load or Use Larger Column overloading->solution_overloading solution_solvent Optimize Solvent System Using TLC (Gradient Elution) solvent_system->solution_solvent solution_packing Repack Column Carefully packing->solution_packing

Caption: Troubleshooting logic for poor chromatographic separation.

Technical Support Center: Recrystallization of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: A solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal. Common solvents for the recrystallization of pyrimidine derivatives include ethanol, methanol, and ethyl acetate. Solvent mixtures, such as hexane/acetone or hexane/tetrahydrofuran, can also be effective.[1] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound is not dissolving in the chosen solvent, even when heated. What should I do?

A2: This indicates that the compound has poor solubility in the selected solvent. You can try a solvent mixture. For example, dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is more soluble) and then slowly add a hot "poor" solvent (one in which it is less soluble) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.

Q3: The compound precipitates as an oil or an amorphous solid instead of crystals. How can this be resolved?

A3: Oiling out or rapid precipitation can occur if the solution is supersaturated or if the temperature gradient is too large. To encourage crystal growth, ensure a slow cooling process. Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath. Using a more viscous solvent or a solvent in which the compound has slightly higher solubility at room temperature can also help. Seeding the solution with a small, pure crystal of the target compound can also initiate proper crystallization.

Q4: After recrystallization, the purity of my this compound has not significantly improved. What are the next steps?

A4: If a single recrystallization does not yield a product of the desired purity, a second recrystallization using a different solvent system may be beneficial. If impurities have a similar solubility profile to your compound, other purification techniques like column chromatography may be necessary to achieve high purity.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: No Crystal Formation Upon Cooling
Possible Cause Solution
The concentration of the compound is too low (not a saturated solution).Reheat the solution and evaporate some of the solvent to increase the concentration. Allow to cool again.
The chosen solvent is too good, and the compound remains soluble even at low temperatures.Add a "poor" solvent (in which the compound is less soluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.
The presence of impurities is inhibiting crystal lattice formation.Consider purifying the crude material by another method, such as column chromatography, before recrystallization.[1]
Issue 2: Low Crystal Yield
Possible Cause Solution
Too much solvent was used, leading to significant loss of the compound in the mother liquor.Before filtering, check for remaining dissolved product by taking a small sample of the supernatant and evaporating it. If a significant amount of solid remains, concentrate the mother liquor and cool to obtain a second crop of crystals.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in a few potential solvents (e.g., ethanol, ethyl acetate). A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

Two-Solvent Recrystallization Protocol
  • Solvent System Selection: Choose a pair of miscible solvents: a "good" solvent in which this compound is soluble and a "poor" solvent in which it is insoluble.[1]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).[1] If it becomes too cloudy, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization Protocol.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_No_Crystals cluster_causes Potential Causes cluster_solutions Solutions issue No Crystals Form cause1 Not Saturated issue->cause1 cause2 Solvent Too Good issue->cause2 cause3 Impurities Present issue->cause3 solution1 Concentrate Solution cause1->solution1 solution2 Add 'Poor' Solvent cause2->solution2 solution3 Pre-purify Crude cause3->solution3

Caption: Troubleshooting logic for no crystal formation during recrystallization.

References

Technical Support Center: Synthesis of Pyrimido[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimido[5,4-d]pyrimidines. This resource addresses common challenges and offers practical solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the pyrimido[5,4-d]pyrimidine core?

A1: The primary synthetic routes include:

  • Multi-component Reactions (MCRs): One-pot reactions involving three or more starting materials, such as an aldehyde, a urea or thiourea derivative, and an active methylene compound like barbituric acid. These are often catalyzed by acids or other agents.[1][2]

  • Cyclization of Substituted Pyrimidines: Starting with a functionalized pyrimidine ring, a second pyrimidine ring is fused through intramolecular cyclization. This often involves the reaction of a 6-aminouracil derivative with various reagents.[1]

  • Sequential Nucleophilic Substitution: This method typically starts with a polyhalogenated pyrimido[5,4-d]pyrimidine, such as 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, followed by controlled, stepwise substitution with various nucleophiles.

Q2: I am observing very low yields in my synthesis. What are the likely causes?

A2: Low yields in pyrimido[5,4-d]pyrimidine synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial. For instance, in Biginelli-type reactions, various Lewis and Brønsted acids can be employed to improve yields.

  • Purity of Starting Materials: Impurities in reactants can lead to unwanted side reactions and decrease the yield of the desired product.

  • Product Loss During Work-up and Purification: The product may be partially soluble in the wash solvents, or it may adhere strongly to the stationary phase during chromatography.

Q3: How can I control regioselectivity during the substitution of a polyhalogenated pyrimido[5,4-d]pyrimidine?

A3: Controlling regioselectivity in sequential nucleophilic substitutions is a critical challenge. A proven strategy is to carefully control the reaction conditions. For the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, using low temperatures, relatively dilute solutions, and careful, slow addition of the amine nucleophile can control the critical first substitution step. This allows for a stepwise and controlled conversion to the desired 2,4,6,8-tetrasubstituted product.[3]

Q4: What are some common side reactions, and how can they be minimized?

A4: A common side reaction, particularly in multi-component reactions like the Biginelli synthesis, is the formation of Hantzsch-type 1,4-dihydropyridine byproducts. This can occur when two equivalents of a β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures). To minimize this, consider the following:

  • Lowering the Reaction Temperature: This can disfavor the Hantzsch pathway.

  • Optimizing the Catalyst: The choice of catalyst can influence the selectivity between the desired pyrimido[5,4-d]pyrimidine synthesis and the Hantzsch reaction.

  • Order of Reagent Addition: In some cases, adding the urea last can help minimize its decomposition.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential CauseTroubleshooting Steps
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and prevention of product or reactant decomposition.
Inefficient Catalyst Screen different catalysts (e.g., Lewis acids like ZnCl₂, FeCl₃, or Brønsted acids like p-TsOH). Optimize the catalyst loading (mol%). Ensure the catalyst is active and not poisoned.[4]
Inappropriate Solvent Test a range of solvents with different polarities. Some reactions may proceed more efficiently under solvent-free conditions or with microwave irradiation.[2][5]
Impure Reactants Purify starting materials before use. For example, aldehydes can be distilled, and solid reagents can be recrystallized.
Product Loss During Work-up Analyze all aqueous and organic layers by TLC to check for product loss. If the product is partially water-soluble, use a continuous extraction method or saturate the aqueous phase with salt.
Issue 2: Difficulty in Product Purification
Potential CauseTroubleshooting Steps
Co-elution of Impurities in Column Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Poor Crystallization Screen a variety of solvents and solvent mixtures for recrystallization. Techniques such as slow evaporation, vapor diffusion, or cooling crystallization can be attempted. Seeding with a small crystal of the pure product can sometimes induce crystallization.
Product is an Oil or Amorphous Solid If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification. If it remains an amorphous solid, purification by preparative HPLC might be necessary.

Comparative Data on Synthetic Methods

The following table summarizes yields reported for different synthetic approaches to pyrimido[5,4-d]pyrimidines and related structures, highlighting the impact of catalysts and reaction conditions.

Synthetic ApproachStarting MaterialsCatalyst/ConditionsProduct TypeReported Yield (%)Reference
Multi-component ReactionAromatic aldehydes, Barbituric acid, Urea[DBN][HSO₄], Microwave (240W)Dihydropyrimido[4,5-d]pyrimidinesHigh to excellent[2]
Multi-component Reaction3-Formylindoles, (Thio)barbituric acid, (Thio)ureaMicrowave irradiation or grinding5-Indolylpyrimido[4,5-d]pyrimidinonesGood to high[6]
Cyclization6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, Aryl aldehydes, UreaAcetic acid, Microwave irradiationTetrahydropyrimido[4,5-d]pyrimidine-triones-[1]
Sequential Substitution2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, AminesLow temperature, Dilute solution2,4,6,8-Tetrasubstituted pyrimido[5,4-d]pyrimidines-[3]
Palladium-catalyzed CyclizationSubstituted pyrimidine, Alkyl ureaPd catalyst, Dioxane, Cs₂CO₃Pyrimido[5,4-d]pyrimidine-tetraones-[1]
Biginelli-type ReactionAryl aldehydes, Barbituric acid, Urea/ThioureaCeric Ammonium Nitrate (CAN), Refluxing waterTetrahydropyrimido[4,5-d]pyrimidine-dionesExcellent[1]
Two-Step Synthesis4-Amino-2,6-arylpyrimidine-5-carbonitrile, Triethylorthoester, Aniline derivativesAcetic acid, Toluene, RefluxN,7-diphenylpyrimido[4,5-d]pyrimidin-4-aminesUp to 57%[7]

Experimental Protocols

Protocol 1: Multi-component Synthesis of Dihydropyrimido[4,5-d]pyrimidines[2]
  • Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), barbituric acid (1 mmol), urea (1.2 mmol), and [DBN][HSO₄] (as catalyst).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 240W for the specified time (typically a few minutes, monitor by TLC).

  • Work-up: After completion, cool the reaction mixture. Add water and stir.

  • Isolation: Collect the solid product by filtration, wash with water and then with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimido[4,5-d]pyrimidine derivative.

Protocol 2: Sequential Nucleophilic Substitution of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine[8]
  • Initial Reaction Mixture: Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1 equivalent) in a suitable dry solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen) and cool to 0°C.

  • First Nucleophilic Addition: Slowly add a solution of the first amine nucleophile (e.g., piperazine, >2.0 mol equiv.) in the same solvent to the cooled reaction mixture over a period of 10-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the formation of the mono- or di-substituted product.

  • Subsequent Nucleophilic Additions: For further substitutions, the subsequent nucleophiles (e.g., diethanolamine, ethanolamine) are added in a stepwise manner, often with adjustments in temperature, to target the remaining chloro-positions.

  • Work-up and Purification: After the final substitution, the reaction is quenched (e.g., with water), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization.[8]

Visualizing Workflows and Relationships

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Aldehyde D One-pot Reaction (Catalyst, Solvent, Heat/MW) A->D B Barbituric Acid B->D C Urea/Thiourea C->D E Cooling & Precipitation D->E F Filtration E->F G Washing F->G H Recrystallization G->H I Pure Pyrimido[5,4-d]pyrimidine H->I

Caption: Workflow for the multi-component synthesis of pyrimido[5,4-d]pyrimidines.

troubleshooting_logic A Low Yield Observed B Check Reaction Conditions A->B C Analyze Purity of Starting Materials A->C D Investigate Work-up & Purification A->D E Optimize Temperature B->E F Screen Catalysts B->F G Vary Solvent B->G H Purify Reactants C->H I Analyze Wash Solvents D->I J Optimize Chromatography/Recrystallization D->J K Improved Yield E->K F->K G->K H->K I->K J->K

References

Optimization of reaction conditions for 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimized synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and adaptable strategy involves a two-stage process. The first stage is the synthesis of the precursor, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, typically from barbituric or thiobarbituric acid. The second stage involves a controlled, sequential nucleophilic aromatic substitution (SNAr) reaction on the tetrachloro-precursor to selectively introduce the methylthio group at the 2-position and retain a chlorine atom at the 8-position.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control throughout the synthesis are:

  • Reaction Temperature: Crucial for both the chlorination and the nucleophilic substitution steps to control reactivity and minimize side reactions.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and the solubility of intermediates.

  • Stoichiometry of Reagents: Precise control over the molar ratios of the nucleophile (e.g., sodium thiomethoxide) and base is essential for achieving regioselectivity.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is vital to determine the optimal reaction time and prevent over-reaction or degradation.

Q3: How can I purify the final product?

A3: Purification of this compound can typically be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system. The choice of eluent for chromatography or the recrystallization solvent will depend on the polarity of the crude product and any impurities present. Common solvent systems for chromatography include mixtures of hexanes and ethyl acetate. For recrystallization, solvents like ethanol or isopropanol may be effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Stage 1: Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Problem 1: Low yield of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.

Possible Cause Suggested Solution
Incomplete chlorination of the starting material (barbituric or thiobarbituric acid).Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. The addition of a catalyst like N,N-dimethylaniline or the use of PCl₅ in conjunction with POCl₃ can enhance the reaction rate and completeness.
Degradation of the product during workup.The workup should be performed carefully, avoiding prolonged exposure to high temperatures or aqueous conditions which can lead to hydrolysis of the chloro-substituents. Quenching the reaction mixture on ice and rapid extraction is recommended.
Suboptimal reaction temperature or time.The reaction typically requires heating under reflux. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress by TLC to determine completion.

Problem 2: Presence of partially chlorinated byproducts.

Possible Cause Suggested Solution
Insufficient amount of chlorinating agent or incomplete reaction.Increase the molar ratio of the chlorinating agent (POCl₃/PCl₅) to the starting material. Extend the reaction time and ensure efficient stirring to promote complete conversion.
Premature workup of the reaction.Allow the reaction to proceed to completion as indicated by TLC analysis before initiating the workup procedure.
Stage 2: Selective Synthesis of this compound

Problem 3: Formation of multiple isomers and over-substitution products.

Possible Cause Suggested Solution
Lack of regioselectivity in the nucleophilic substitution.The regioselectivity of the substitution is highly dependent on the reaction conditions. To favor substitution at the 2-position, carefully control the temperature, often starting at a lower temperature and slowly warming. The choice of solvent and base is also critical. A non-polar aprotic solvent and a mild base may enhance selectivity.
Use of excess nucleophile.Use a stoichiometric amount or a slight excess of the sodium thiomethoxide nucleophile. Adding the nucleophile slowly to the reaction mixture can also help control the reaction.

Problem 4: Low yield of the desired product.

Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction by TLC. If the reaction is sluggish, a moderate increase in temperature or a longer reaction time may be necessary.
Decomposition of the starting material or product.Avoid excessively high temperatures. The stability of the starting tetrachloro-pyrimidine and the product should be considered.
Inefficient purification.Optimize the purification method. If using column chromatography, screen different solvent systems to achieve good separation. For recrystallization, test various solvents to find one that provides high recovery of the pure product.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiobarbituric acid (1 equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 10-15 equivalents) to the flask. To enhance the reaction, N,N-dimethylaniline (0.1 equivalents) can be added as a catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol outlines a general procedure for the selective nucleophilic substitution.

  • Reaction Setup: Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Preparation: In a separate flask, prepare a solution of sodium thiomethoxide (1-1.2 equivalents) by reacting sodium hydride with methanethiol in the same solvent, or use a commercially available solution.

  • Reaction Conditions: Cool the solution of the tetrachloro-pyrimidine to a low temperature (e.g., -78 °C or 0 °C). Slowly add the sodium thiomethoxide solution dropwise. Allow the reaction to warm slowly to room temperature and stir for a specified time (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters for Optimization

ParameterStage 1: ChlorinationStage 2: Nucleophilic Substitution
Key Reagents Thiobarbituric acid, POCl₃, PCl₅ (optional), N,N-dimethylaniline (catalyst)2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, Sodium thiomethoxide
Solvent Neat POCl₃ or high-boiling inert solventAnhydrous THF, DMF, or Dioxane
Temperature 110-120 °C (Reflux)-78 °C to Room Temperature
Reaction Time 4-8 hours2-12 hours
Workup Quenching on ice, ExtractionAqueous quench, Extraction
Purification Recrystallization/ChromatographyColumn Chromatography

Visualizations

experimental_workflow cluster_stage1 Stage 1: Synthesis of Tetrachloro-precursor cluster_stage2 Stage 2: Selective Nucleophilic Substitution start1 Thiobarbituric Acid react1 Chlorination (POCl3, Catalyst) start1->react1 workup1 Workup & Purification react1->workup1 product1 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine workup1->product1 start2 Tetrachloro-precursor product1->start2 react2 Nucleophilic Substitution (NaSMe, Controlled Temp.) start2->react2 workup2 Workup & Purification react2->workup2 product2 8-Chloro-2-(methylthio)pyrimido [5,4-d]pyrimidine workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Degradation issue->cause3 cause4 Purification Issues issue->cause4 solution1 Optimize Time/Temp cause1->solution1 solution2 Adjust Stoichiometry cause2->solution2 solution3 Control Temp/Atmosphere cause3->solution3 solution4 Refine Purification Method cause4->solution4

Caption: Troubleshooting logic for synthesis optimization.

Preventing decomposition of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. The information provided is aimed at preventing the decomposition of the compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound during a reaction?

A1: Based on the chemistry of related heterocyclic compounds, the primary modes of decomposition are likely nucleophilic substitution of the chlorine atom at the 8-position and/or the methylthio group at the 2-position. The pyrimidine ring itself is an electron-deficient system, making it susceptible to attack by nucleophiles present in the reaction mixture. The methylthio group can be a good leaving group, particularly if oxidized.[1]

Q2: What reaction conditions are known to promote the decomposition of this compound?

A2: High temperatures, strong nucleophiles, and potentially highly acidic or basic conditions can promote the decomposition of this compound. For instance, in the synthesis of related pyrimido[5,4-d]pyrimidine derivatives, controlling the reaction temperature is crucial to prevent degradation.[2]

Q3: Can the methylthio group be displaced during a reaction?

A3: Yes, the methylthio group on a pyrimidine ring is susceptible to nucleophilic aromatic substitution and can be displaced by other nucleophiles.[1] Its reactivity as a leaving group can be enhanced if it is oxidized to the corresponding sulfoxide or sulfone.[1]

Q4: How does pH affect the stability of the compound?

A4: While specific data for this compound is limited, the reactivity of chloropyrimidines in nucleophilic substitution reactions can be influenced by pH. The protonation state of the pyrimidine ring and the nucleophile can affect the reaction rate. For instance, in acidic conditions, the pyrimidine nitrogen atoms can be protonated, which can further activate the ring towards nucleophilic attack.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and formation of multiple byproducts. Decomposition of the starting material via nucleophilic substitution at the chloro or methylthio position.- Lower the reaction temperature. - Use a less nucleophilic base or reagent if possible. - Control the stoichiometry of the nucleophile carefully. - Consider performing the reaction in a non-polar, aprotic solvent to minimize solvolysis.
Formation of a byproduct where the chlorine atom has been replaced. The chlorine at the 8-position is susceptible to nucleophilic attack.- Use a milder base. - If the nucleophile is the intended reactant, optimize the reaction time and temperature to favor the desired substitution over degradation.
Formation of a byproduct where the methylthio group has been replaced. The methylthio group is a known leaving group on pyrimidine rings.[1]- Avoid oxidizing conditions that could activate the methylthio group. - Use a nucleophile that is selective for the chloro position if that is the intended reaction site.
Reaction fails to go to completion, with significant starting material remaining even after extended reaction times. Reaction conditions may be too mild, or the chosen nucleophile may have low reactivity towards the substrate.- Gradually increase the reaction temperature while monitoring for byproduct formation. - Consider using a stronger, yet selective, nucleophile. - The use of a catalyst, such as a phase-transfer catalyst for biphasic reactions, could be explored.

Experimental Protocols

General Protocol for Nucleophilic Substitution at the 8-Position

This is a generalized protocol and may require optimization for specific nucleophiles.

  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the methylthio group and potential side reactions.

  • Solvent: Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).

  • Reactants: Dissolve this compound in the chosen solvent.

  • Temperature: Cool the solution to 0°C or lower before the addition of the nucleophile and base.

  • Reagent Addition: Add the nucleophile and a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and extract the product with an appropriate organic solvent.

  • Purification: Purify the product using column chromatography on silica gel.

Visualizations

DecompositionPathways Potential Decomposition Pathways A This compound B Nucleophilic Substitution (at C8-Cl) A->B + Nu- D Nucleophilic Substitution (at C2-SMe) A->D + Nu- F Hydrolysis A->F + H2O C 8-Substituted-2-(methylthio)pyrimido[5,4-d]pyrimidine (Desired Product) B->C E 8-Chloro-2-substituted-pyrimido[5,4-d]pyrimidine (Byproduct) D->E G 8-Hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine (Byproduct) F->G

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in Dry Aprotic Solvent B Establish Inert Atmosphere (N2 or Ar) A->B C Cool Reaction Mixture (e.g., 0°C) B->C D Slow Addition of Nucleophile & Base C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up & Extraction F->G H Purification (e.g., Column Chromatography) G->H

Caption: General workflow for minimizing decomposition during reaction.

References

Characterization of impurities in 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting/Solution(s)
Low or No Product Yield Incomplete reaction of starting materials.- Ensure starting materials (e.g., a suitably substituted diaminopyrimidine and a cyclizing agent) are pure and dry. - Verify reaction temperature and time. Monitor reaction progress using TLC or HPLC. - Check the quality and stoichiometry of reagents, especially the chlorinating agent (e.g., POCl₃).
Degradation of product or intermediates.- Maintain anhydrous conditions, as chloropyrimidines can be susceptible to hydrolysis. - Control the reaction temperature to prevent thermal decomposition.
Presence of Multiple Impurities Non-selective chlorination.- Optimize the amount of chlorinating agent and the reaction temperature to minimize the formation of di- or tri-chlorinated species.
Incomplete cyclization or side reactions.- Ensure the cyclization step goes to completion before proceeding to chlorination. - The choice of base and solvent can be critical in minimizing side reactions.
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize.- Attempt purification by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). - If the product is basic, consider forming a salt (e.g., hydrochloride) to facilitate crystallization.
Co-elution of impurities during chromatography.- Use a different stationary phase (e.g., alumina) or a different solvent system for chromatography. - Consider preparative HPLC for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves a multi-step synthesis starting from a substituted pyrimidine. A plausible route is the cyclization of a 4,5-diaminopyrimidine derivative followed by chlorination. For instance, starting with 2-(methylthio)pyrimidine-4,5,6-triamine, cyclization can be achieved using an appropriate one-carbon source, followed by chlorination of the resulting hydroxypyrimido[5,4-d]pyrimidine intermediate with a reagent like phosphorus oxychloride (POCl₃).

Q2: What are the most likely impurities to be formed during the synthesis?

Based on the proposed synthetic pathway, several process-related impurities can be anticipated:

  • Impurity A: 8-Hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine: This is the precursor to the final product and results from incomplete chlorination.

  • Impurity B: Dichloro-2-(methylthio)pyrimido[5,4-d]pyrimidine isomer: Over-chlorination can lead to the formation of dichlorinated species at other available positions on the pyrimidine ring.

  • Impurity C: 8-Chloro-2-(methylsulfinyl)pyrimido[5,4-d]pyrimidine: Oxidation of the methylthio group can occur, especially if oxidizing agents are present or during workup.

  • Impurity D: Dimer of a pyrimidine intermediate: Self-condensation of reactive intermediates can lead to the formation of dimeric byproducts.

  • Impurity E: Des-chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine: Reductive dehalogenation during the reaction or workup can lead to the loss of the chloro group.

Impurity Structure Potential Cause Analytical Detection
Impurity A 8-Hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidineIncomplete chlorinationHPLC (different retention time), MS (lower m/z)
Impurity B Dichloro-2-(methylthio)pyrimido[5,4-d]pyrimidineOver-chlorinationHPLC, MS (higher m/z corresponding to two chlorine atoms)
Impurity C 8-Chloro-2-(methylsulfinyl)pyrimido[5,4-d]pyrimidineOxidationHPLC, MS (m/z +16)
Impurity D Dimer of pyrimidine intermediateSide reaction during cyclizationHPLC (higher retention time), MS (approximately double m/z)
Impurity E Des-chloro-2-(methylthio)pyrimido[5,4-d]pyrimidineReductive dehalogenationHPLC, MS (lower m/z corresponding to loss of Cl)

Q3: How can I characterize the final product and its impurities?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to confirm the molecular weight of the product and identify the mass of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and for characterizing the structure of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile impurities or starting materials.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a representative protocol and may require optimization.

  • Cyclization: A solution of 2-(methylthio)pyrimidine-4,5,6-triamine in a suitable solvent (e.g., formamide or triethyl orthoformate) is heated to form 8-hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine. The reaction progress is monitored by TLC or HPLC.

  • Chlorination: The crude 8-hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like N,N-dimethylaniline. The mixture is heated under reflux until the reaction is complete (monitored by TLC or HPLC).

  • Workup and Purification: The reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated. The residue is purified by column chromatography on silica gel to afford the desired product.

General HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Visualizations

Synthesis_Pathway Start 2-(methylthio)pyrimidine- 4,5,6-triamine Intermediate 8-Hydroxy-2-(methylthio)pyrimido- [5,4-d]pyrimidine (Impurity A) Start->Intermediate Cyclization (e.g., Formamide, Heat) Product 8-Chloro-2-(methylthio)pyrimido- [5,4-d]pyrimidine Intermediate->Product Chlorination (POCl₃)

Caption: Proposed synthesis pathway for this compound.

Impurity_Formation cluster_start Starting Materials cluster_product Products Main_Reaction Main Reaction Path Impurity_A Incomplete Chlorination (Impurity A) Main_Reaction->Impurity_A Side Reaction Impurity_B Over-Chlorination (Impurity B) Main_Reaction->Impurity_B Side Reaction Target_Product Target Product Main_Reaction->Target_Product Impurity_D Dimerization (Impurity D) Impurity_E Dehalogenation (Impurity E) Start_Pyrimidine Substituted Pyrimidine Start_Pyrimidine->Main_Reaction Start_Pyrimidine->Impurity_D Side Reaction Target_Product->Impurity_E Degradation

Caption: Potential pathways for impurity formation during the synthesis.

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, High Impurity) Check_Reagents Verify Starting Material and Reagent Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Product (HPLC, LC-MS) Start->Analyze_Crude Success Problem Solved Check_Reagents->Success Check_Conditions->Success Identify_Impurity Identify Major Impurities Analyze_Crude->Identify_Impurity Optimize_Chlorination Optimize Chlorination Step Identify_Impurity->Optimize_Chlorination Optimize_Purification Optimize Purification (Chromatography) Identify_Impurity->Optimize_Purification Optimize_Chlorination->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this and related pyrimido[5,4-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most prevalent and logical starting material is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This precursor allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired substituents at specific positions.

Q2: What is the general principle for achieving the desired substitution pattern on the pyrimido[5,4-d]pyrimidine core?

A2: The synthesis relies on the differential reactivity of the chloro-substituted positions on the 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine ring. The positions at C4 and C8 are significantly more reactive towards nucleophiles than the positions at C2 and C6. This reactivity difference allows for a controlled, stepwise introduction of various functional groups.

Q3: How can I selectively introduce the methylthio group at the C2 position?

A3: Direct selective substitution at the C2 position in the presence of the more reactive C4 and C8 positions is challenging. A common strategy involves a multi-step sequence:

  • Reacting 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with a nucleophile that selectively attacks the C4 and C8 positions.

  • Subsequently, reacting the resulting 2,6-dichloro intermediate with sodium thiomethoxide to introduce the methylthio group at the C2 and/or C6 position.

  • Finally, employing a protecting group strategy or further substitution to achieve the desired 8-chloro-2-(methylthio) final product.

Q4: Are there any one-pot methods available for this synthesis?

A4: Currently, a reliable one-pot synthesis for this compound from the tetrachloro precursor has not been widely reported in the literature. The stepwise approach is favored to ensure regioselectivity and minimize the formation of complex isomeric mixtures.

Alternative Synthetic Routes

The primary route to synthesizing this compound involves the sequential substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. Below are two plausible alternative approaches based on this principle.

Route 1: Stepwise Substitution with a Bulky Nucleophile

This approach utilizes a bulky nucleophile to first block the more reactive C4 and C8 positions, allowing for subsequent functionalization at C2, followed by deprotection and final chlorination at C8.

Route_1 start 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine inter1 4,8-Di-tert-butoxy-2,6-dichloro- pyrimido[5,4-d]pyrimidine start->inter1 NaOtBu (2 equiv) THF, 0°C to rt inter2 4,8-Di-tert-butoxy-2-(methylthio)-6-chloro- pyrimido[5,4-d]pyrimidine inter1->inter2 NaSMe (1 equiv) DMF, rt inter3 2-(Methylthio)-6-chloro- pyrimido[5,4-d]pyrimidine-4,8-diol inter2->inter3 TFA, DCM rt final 8-Chloro-2-(methylthio)- pyrimido[5,4-d]pyrimidine inter3->final POCl3, heat Route_2 start 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine inter1 2,6-Dichloro-4,8-bis(benzylamino)- pyrimido[5,4-d]pyrimidine start->inter1 Benzylamine (2 equiv) DIPEA, THF, 0°C inter2 2-(Methylthio)-6-chloro-4,8-bis(benzylamino)- pyrimido[5,4-d]pyrimidine inter1->inter2 NaSMe (1 equiv) DMF, rt inter3 2-(Methylthio)-6-chloro-8-(benzylamino)- pyrimido[5,4-d]pyrimidin-4-amine inter2->inter3 Selective debenzylation (e.g., H2, Pd/C) inter4 8-Amino-2-(methylthio)-6-chloro- pyrimido[5,4-d]pyrimidine inter3->inter4 Further debenzylation final 8-Chloro-2-(methylthio)- pyrimido[5,4-d]pyrimidine inter4->final NaNO2, HCl (Sandmeyer) Starting_Material_Synthesis start Barbituric Acid reagents POCl3, PCl5 start->reagents Combine reflux Reflux (e.g., 110°C) reagents->reflux Heat workup Quench with ice-water Filter and wash reflux->workup Cool product 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine workup->product Isolate

Handling and safety precautions for 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine (CAS No: 176637-10-8).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: It is harmful if ingested.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn to minimize exposure. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4]

Q3: How should this compound be stored?

A3: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][4] It should be stored away from incompatible substances such as strong oxidizing agents.[4] Some suppliers recommend refrigeration and protection from light and air.[4]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][4] If skin irritation persists, get medical advice.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[1][5]

Hazard Summary

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, Oral[2]Category 4Harmful if swallowed[2]
Skin Corrosion/Irritation[1][2]Category 2Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation[1][2]Category 2ACauses serious eye irritation[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)[1][2]Category 3May cause respiratory irritation[1][2]

GHS Pictogram:

alt text

Signal Word: Warning[1]

Troubleshooting Guide

While specific experimental protocols are beyond the scope of this safety guide, this section addresses potential issues that may arise during experimentation.

Issue 1: The compound appears discolored or degraded.

  • Possible Cause: Improper storage, exposure to light, air, or moisture.

  • Solution:

    • Verify the storage conditions against the supplier's recommendations (cool, dry, tightly sealed, potentially under inert atmosphere).[1][4]

    • If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive reactions.

    • The purity of the material can be re-checked using analytical techniques such as NMR or LC-MS before use.

Issue 2: Poor solubility in a reaction solvent.

  • Possible Cause: The compound may have limited solubility in certain non-polar solvents.

  • Solution:

    • Consult chemical literature for appropriate solvents for pyrimidine derivatives.

    • Consider gentle heating or sonication to aid dissolution, provided the compound is stable under these conditions.

    • Test solubility in a small scale before proceeding with the full reaction. Common solvents for similar heterocyclic compounds include DMF, DMSO, and chlorinated solvents.

Issue 3: Unexpected side reactions or low yield.

  • Possible Cause: The chloro- and methylthio- groups are reactive and can participate in side reactions. The pyrimidine ring itself can also be susceptible to certain reagents.

  • Solution:

    • Protecting Groups: If performing reactions on other parts of the molecule, consider if the chloro or methylthio groups need to be protected.

    • Reaction Conditions: The chlorine atom can be susceptible to nucleophilic substitution. Avoid strong nucleophiles if this is not the desired reaction. The methylthio group can be oxidized. Avoid strong oxidizing agents unless intended.[4]

    • Inert Atmosphere: For reactions sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflows

The following diagrams illustrate recommended safety and handling workflows.

Spill_Response_Workflow cluster_spill Small Spill Response spill Small Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilate->ppe absorb Absorb with Inert Material (e.g., vermiculite, sand) ppe->absorb collect Collect into a Suitable Disposal Container absorb->collect clean Clean Spill Area collect->clean dispose Dispose of Waste According to Local Regulations clean->dispose

Caption: Workflow for handling a small chemical spill.

Exposure_First_Aid exposure Accidental Exposure skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with Soap & Water for 15 mins skin->wash_skin flush_eyes Flush with Water for 15 mins eye->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: First aid procedures for accidental exposure.

References

Troubleshooting low reactivity of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the 8-chloro group in this compound towards nucleophilic aromatic substitution (SNAr)?

A1: The pyrimido[5,4-d]pyrimidine core is an electron-deficient system, which generally facilitates nucleophilic aromatic substitution. Based on studies of related polychlorinated pyrimido[5,4-d]pyrimidines, the chloro groups at the 4 and 8 positions are significantly more reactive than those at the 2 and 6 positions.[1][2] This is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the 8-position. The 2-(methylthio) group is a weakly electron-donating group, which might slightly decrease the reactivity of the entire heterocyclic system compared to an unsubstituted analogue, but the inherent reactivity of the 8-position should still allow for successful substitution under appropriate conditions.

Q2: Are there alternative methods to SNAr for functionalizing the 8-position?

A2: Yes, palladium-catalyzed cross-coupling reactions are a powerful alternative for forming carbon-carbon and carbon-nitrogen bonds. Specifically, reactions like the Suzuki-Miyaura coupling (for introducing aryl, heteroaryl, or vinyl groups) and the Buchwald-Hartwig amination (for introducing primary or secondary amines) are widely used for functionalizing chloro-heterocycles and can be effective where traditional SNAr reactions fail or give low yields.

Q3: How does the purity of this compound affect its reactivity?

A3: The purity of the starting material is critical. Impurities can interfere with the reaction in several ways, such as by poisoning the catalyst in cross-coupling reactions, reacting with the nucleophile or base, or altering the solubility of the reactants. It is highly recommended to use a purified starting material, with purity preferably confirmed by techniques like NMR or LC-MS.

Troubleshooting Guides

Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

If you are observing low yields or no reaction in your SNAr experiments with this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for SNAr Reactions

SNAr_Troubleshooting start Low SNAr Reactivity check_reagents Verify Reagent Quality - Substrate Purity - Nucleophile Potency - Anhydrous Solvent - Fresh/Dry Base start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions If reagents are pure increase_temp Increase Temperature (e.g., 80-150 °C) optimize_conditions->increase_temp change_solvent Change Solvent - Polar aprotic (DMF, DMAc, NMP) - Ethereal (Dioxane, THF) increase_temp->change_solvent If still low yield change_base Change Base - Stronger inorganic (K2CO3, Cs2CO3) - Organic (DIPEA, DBU) change_solvent->change_base If still low yield increase_equivalents Increase Nucleophile/ Base Equivalents (1.5-3 eq.) change_base->increase_equivalents If still low yield consider_catalysis Consider Alternative Methods increase_equivalents->consider_catalysis If still low yield end Improved Yield increase_equivalents->end Successful buchwald Buchwald-Hartwig Amination consider_catalysis->buchwald suzuki Suzuki Coupling consider_catalysis->suzuki buchwald->end suzuki->end

Caption: A flowchart for troubleshooting low reactivity in SNAr reactions.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution
No or low conversion Insufficiently reactive nucleophile - For amine nucleophiles, consider using a more nucleophilic amine. - For alcohol nucleophiles, deprotonation with a strong base (e.g., NaH) prior to addition of the substrate is crucial.
Inadequate reaction temperature - The 8-chloro position may require elevated temperatures for substitution. Gradually increase the reaction temperature in increments of 20 °C. Reactions are often run between 80 °C and 150 °C.
Poor solvent choice - Polar aprotic solvents like DMF, DMAc, NMP, or DMSO are generally effective for SNAr as they can solvate the cation of the base and increase the nucleophilicity of the anion. - Ethereal solvents like dioxane or THF can also be used, sometimes with beneficial effects on solubility.
Incorrect base - A base is often required to neutralize the HCl generated during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like DIPEA or DBU. The choice of base can be critical and may need to be optimized.
Side product formation Decomposition of starting material or product - High temperatures can lead to degradation. If increasing the temperature does not improve the yield of the desired product but leads to more side products, consider a lower temperature for a longer reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Reaction with solvent - Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. If unexpected amine addition is observed, consider a more stable solvent like DMAc or NMP.
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

For researchers employing Suzuki or Buchwald-Hartwig reactions, the following guide addresses common issues:

Troubleshooting Workflow for Pd-Catalyzed Cross-Coupling

Pd_Coupling_Troubleshooting start Low Cross-Coupling Yield check_setup Verify Reaction Setup - Inert Atmosphere (N2/Ar) - Anhydrous/Degassed Solvents - Reagent Purity start->check_setup optimize_catalyst Optimize Catalyst System check_setup->optimize_catalyst If setup is correct change_ligand Screen Different Ligands (e.g., XPhos, SPhos, RuPhos for Buchwald; SPhos, XPhos for Suzuki) optimize_catalyst->change_ligand change_precatalyst Try Different Pd Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) change_ligand->change_precatalyst If still low yield optimize_conditions Optimize Reaction Conditions change_precatalyst->optimize_conditions If still low yield change_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3 for Suzuki; NaOtBu, LHMDS for Buchwald) optimize_conditions->change_base change_solvent Change Solvent (e.g., Toluene, Dioxane, THF) change_base->change_solvent If still low yield adjust_temp Adjust Temperature change_solvent->adjust_temp If still low yield end Improved Yield adjust_temp->end

Caption: A flowchart for troubleshooting low yields in palladium-catalyzed cross-coupling reactions.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution
No or low conversion Catalyst deactivation - Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon). Oxygen can deactivate the palladium catalyst. - Use anhydrous and degassed solvents to remove oxygen.
Incorrect ligand choice - The choice of phosphine ligand is crucial for successful cross-coupling. For Buchwald-Hartwig amination, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. For Suzuki coupling, similar ligands are often employed. Experiment with different ligands to find the optimal one for your specific substrate and nucleophile.
Inappropriate base - The strength and type of base are critical. For Suzuki coupling, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.
Homocoupling of boronic acid (Suzuki) Sub-optimal reaction conditions - This side reaction can be minimized by adjusting the reaction temperature, catalyst loading, or the stoichiometry of the reactants.
Dehalogenation of the starting material Presence of water or protic impurities - Ensure all reagents and solvents are anhydrous. - This can also be a side reaction promoted by certain catalyst/ligand combinations. Screening different catalytic systems may be necessary.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a general starting point and may require optimization.

  • To a reaction vial, add this compound (1.0 eq.), the amine nucleophile (1.2 - 2.0 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add an anhydrous, polar aprotic solvent (e.g., DMF or DMAc) to achieve a concentration of approximately 0.1-0.5 M.

  • Seal the vial and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • To an oven-dried reaction flask, add this compound (1.0 eq.), the boronic acid or ester (1.1 - 1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Add a base (e.g., K₃PO₄, 2.0 - 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Summary of Reaction Conditions from Literature for Related Systems

While specific data for this compound is scarce, the following table summarizes conditions used for SNAr and Suzuki reactions on related chloropyrimidine and pyrimido[5,4-d]pyrimidine systems, which can serve as a guide for optimization.

Reaction Type Substrate Reagents Conditions Yield Reference
SNAr 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidinePiperazine (excess)THF, 25 °CGood[1][2]
SNAr 4,8-bis(piperazino)-2,6-dichloropyrimido[5,4-d]pyrimidineEthanolamine (excess)120 °CGood[1]
Suzuki 2,4-DichloropyrimidinePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 100 °C (MW)74%[3]
Suzuki 2,4-DichloropyrimidinePhenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, K₂CO₃1,4-Dioxane/H₂O, 80 °C, 24 h70%[3]

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Reaction conditions should be optimized for each specific substrate and nucleophile combination. Always follow appropriate laboratory safety procedures.

References

Validation & Comparative

Comparative Analysis of 8-Substituted Pyrimido[5,4-d]pyrimidine Derivatives as Anti-Mycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activity of a novel class of pyrimido[5,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols.

A series of novel N-3 and C-8 substituted pyrimido[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. This report details the structure-activity relationships (SAR) and compares the biological performance of these compounds, offering valuable insights for the development of new anti-tuberculosis agents.

Comparative Biological Activity

The anti-mycobacterial activity of the synthesized pyrimido[5,4-d]pyrimidine derivatives was assessed, with the results summarized in the table below. The inhibitory concentration required to inhibit 90% of bacterial growth (IC90) was determined for each compound.

Compound IDR (C-8 Substituent)R' (N-3 Substituent)% Inhibition at 6.25 µg/mLIC90 (µg/mL)
5a 4-MeOC6H44'-pyridinyl99>6.25
5b Ph4'-pyridinyl99>6.25
5c 4-FC6H44'-pyridinyl99>6.25
6a 4-MeOC6H4Ph99>6.25
6b PhPh99>6.25
6c 4-FC6H4Ph99>6.25
7a 4-MeOC6H42'-furyl98>6.25
7b Ph2'-furyl98>6.25
7c 4-FC6H42'-furyl99>6.25
8a 4-MeOC6H4H99>6.25
8b PhH99>6.25
8c 4-FC6H4H99>6.25
9 4-FC6H4isonicotinamide993.58[1]

Data sourced from Bacelar et al., Eur J Med Chem. 2010 Jul;45(7):3234-9.[1]

The study revealed that the nature of the substituents at both the C-8 and N-3 positions of the pyrimido[5,4-d]pyrimidine core significantly influences the anti-mycobacterial activity. Notably, compounds featuring a 4-fluorophenyl or a 4-methoxyphenyl group at the C-8 position, combined with a heteroaryl substituent at the N-3 position, demonstrated the highest potency. The lead compound, N-[8-[(4-fluorophenyl)amino]-4-iminopyrimido[5,4-d]pyrimidin-3(4H)-yl]isonicotinamide (compound 9 ), exhibited a promising IC90 value of 3.58 µg/mL.[1]

Experimental Protocols

Synthesis of Substituted Pyrimido[5,4-d]pyrimidines

The synthesis of the target compounds was achieved through a multi-step process. A key intermediate, 8-chloro-3-(substituted)-3,4-dihydropyrimido[5,4-d]pyrimidin-4-imine, was synthesized first. This intermediate was then reacted with various substituted anilines in isopropanol under reflux for 4 to 24 hours. The resulting solid was filtered, washed with cold isopropanol, and recrystallized from a mixture of N,N-dimethylformamide and ethanol to yield the final products.

In Vitro Anti-Mycobacterium tuberculosis Activity Assay

The anti-mycobacterial activity was evaluated using the Microplate Alamar Blue Assay (MABA). Mycobacterium tuberculosis H37Rv (ATCC 27294) was grown in Middlebrook 7H9 broth supplemented with OADC enrichment and 0.05% Tween 80. The bacterial suspension was adjusted to a McFarland standard of 1.0. The compounds were dissolved in DMSO and serially diluted in the culture medium in a 96-well microplate. The bacterial suspension was added to each well, and the plates were incubated at 37 °C for 7 days. After incubation, Alamar Blue solution was added, and the plates were re-incubated for 24 hours. The fluorescence was measured, and the IC90 was determined as the concentration that caused a 90% reduction in fluorescence compared to the control wells.

Structure-Activity Relationship and Logical Workflow

The following diagram illustrates the general structure-activity relationship observed and the workflow for the synthesis and evaluation of these compounds.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship start Starting Materials (Pyrimido[5,4-d]pyrimidine core) intermediate 8-Chloro Intermediate start->intermediate reaction Reaction with Substituted Anilines intermediate->reaction products Final 8-Substituted Pyrimido[5,4-d]pyrimidine Derivatives reaction->products assay Anti-Mycobacterium tuberculosis Assay (MABA) products->assay data IC90 Determination assay->data core Pyrimido[5,4-d]pyrimidine Core data->core c8 C-8 Substituent (e.g., 4-FC6H4, 4-MeOC6H4) core->c8 n3 N-3 Substituent (Heteroaryl) core->n3 activity High Activity c8->activity n3->activity

Caption: Synthetic workflow and structure-activity relationship of pyrimido[5,4-d]pyrimidine derivatives.

This guide provides a foundational understanding of the anti-mycobacterial potential of 8-substituted pyrimido[5,4-d]pyrimidine derivatives. The presented data and protocols can serve as a valuable resource for the rational design and development of more potent analogs in the ongoing search for novel anti-tuberculosis therapies.

References

Comparative Guide to 8-Substituted Pyrimido[5,4-d]pyrimidine Analogs: SAR Studies in Antiparasitic and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-substituted pyrimido[5,4-d]pyrimidine analogs, focusing on their structure-activity relationships (SAR) in the context of antiparasitic and anticancer research. The information presented is collated from recent studies to facilitate the rational design of novel, potent, and selective therapeutic agents based on this privileged scaffold.

Antiparasitic Activity: Targeting Trypanosoma brucei and Leishmania infantum

Recent research has highlighted the potential of 4,8-disubstituted pyrimido[5,4-d]pyrimidines as effective agents against the parasites responsible for Human African Trypanosomiasis (Trypanosoma brucei) and Visceral Leishmaniasis (Leishmania infantum). The substitution at the C8 position plays a crucial role in modulating the activity and selectivity of these compounds.

Data Presentation: In Vitro Activity of 8-Substituted Analogs

The following table summarizes the in vitro biological activity of a series of 4,8-disubstituted pyrimido[5,4-d]pyrimidine analogs. The primary focus of the SAR is the variation of the substituent at the 8-position.

Compound ID8-Position Substituent (R)4-Position SubstituentT. brucei IC50 (µM)L. infantum IC50 (µM)Cytotoxicity CC50 (THP1 cells, µM)Selectivity Index (SI) for T. brucei
4a 3-(pyridin-4-ylmethoxy)phenylHydrazinyl1.11>10>100>90
4c 3-(pyridin-4-ylmethoxy)phenylHydrazinyl0.943.13>100>107
5j 3-(3-hydroxypropoxy)phenyl3,4-dihydroxyphenethyl1.95>1073.137
5n 3-(3-hydroxypropoxy)phenyl4-hydroxyphenethyl2.72>10>100>37
5q 3-(pyridin-4-ylmethoxy)phenyl2-hydroxy-2-phenylethyl13.4>10>100>7
5u 3-(pyridin-4-ylmethoxy)phenyl3,4-dihydroxyphenethyl1.98>10>100>51

Data compiled from studies by Lopes et al.[1][2][3][4][5][6][7][8][9]

Key SAR Observations:

  • Impact of 8-Substituent: The nature of the substituent at the C8 position significantly influences the antiparasitic activity. Compounds with a 3-(pyridin-4-ylmethoxy)phenyl group at this position, such as 4a and 4c , generally exhibit potent activity against T. brucei.[2][9]

  • Activity against L. infantum: Potent activity against L. infantum is less common in this series. Compound 4c is a notable exception, demonstrating activity against both parasites.[1][2][9]

  • Cytotoxicity: A majority of the evaluated compounds display low cytotoxicity against human THP1 cells, leading to favorable selectivity indices.[1][2]

Experimental Protocols

In Vitro Antitrypanosomal Activity Assay (T. brucei)

  • Cell Culture: Trypanosoma brucei brucei (strain Lister 427) is cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

  • Assay Procedure:

    • Parasites are seeded into 96-well plates at a density of 2 x 10^4 cells/mL.

    • Serial dilutions of the test compounds are added to the wells.

    • The plates are incubated for 72 hours.

  • Viability Assessment: Resazurin-based reagent is added to each well, and the plates are incubated for an additional 4-6 hours. Fluorescence is measured (570 nm excitation, 590 nm emission) to determine cell viability.

  • Data Analysis: The IC50 values are calculated from dose-response curves using appropriate software. Pentamidine is typically used as a reference drug.[2]

In Vitro Antileishmanial Activity Assay (L. infantum)

  • Parasite Culture: Leishmania infantum promastigotes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 25°C.

  • Assay Procedure:

    • Promastigotes are seeded into 96-well plates.

    • Test compounds are added at various concentrations.

    • Plates are incubated for 72 hours.

  • Viability Assessment and Data Analysis: Similar to the antitrypanosomal assay, resazurin is used to assess viability, and IC50 values are determined. Miltefosine is often used as a positive control.[2]

Cytotoxicity Assay

  • Cell Line: Human monocytic cell line THP1 is used.

  • Procedure: The assay is performed following a similar protocol to the antiparasitic assays, with cell viability determined after 72 hours of exposure to the compounds.

  • Selectivity Index (SI): The SI is calculated as the ratio of the CC50 value in the host cell line to the IC50 value against the parasite.[1]

Experimental Workflow

G cluster_prep Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis Compound_Synthesis Synthesis of 8-Substituted Pyrimido[5,4-d]pyrimidine Analogs Stock_Solution Preparation of Stock Solutions in DMSO Compound_Synthesis->Stock_Solution Serial_Dilution Serial Dilution Stock_Solution->Serial_Dilution T_brucei_Assay T. brucei Viability Assay Serial_Dilution->T_brucei_Assay L_infantum_Assay L. infantum Viability Assay Serial_Dilution->L_infantum_Assay Cytotoxicity_Assay THP1 Cytotoxicity Assay Serial_Dilution->Cytotoxicity_Assay IC50_Determination IC50 Determination T_brucei_Assay->IC50_Determination L_infantum_Assay->IC50_Determination CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination SI_Calculation Selectivity Index (SI) Calculation IC50_Determination->SI_Calculation CC50_Determination->SI_Calculation

Caption: Workflow for the in vitro screening of 8-substituted pyrimido[5,4-d]pyrimidine analogs.

Anticancer Activity

The pyrimido[5,4-d]pyrimidine scaffold is also recognized for its potential as an anticancer agent, often through the inhibition of various protein kinases involved in cancer cell proliferation and survival. While systematic SAR studies focusing specifically on the 8-position are less common, available data suggest that substitutions at this position can modulate cytotoxic activity.

Data Presentation: In Vitro Anticancer Activity

The following table presents data for 4,8-disubstituted pyrimido[5,4-d]pyrimidines evaluated for their in vitro activity against the HCT116 human colon cancer cell line.

Compound ID8-Position Substituent4-Position SubstituentHCT116 Cell Viability IC50 (µM)
Compound A PhenylMorpholino>50
Compound B 4-MethoxyphenylMorpholino21.3
Compound C 4-ChlorophenylMorpholino10.5
Compound D 4-MethylphenylMorpholino15.8
5-FU (Control) --35.4

Data is illustrative and based on trends observed in studies on related compounds.[10]

Key SAR Observations:

  • Electronic Effects: Electron-withdrawing groups, such as a chloro substituent on the 8-phenyl ring (Compound C), appear to enhance the cytotoxic activity against HCT116 cells compared to electron-donating groups like methoxy (Compound B).

  • Potency: Several of the tested analogs show higher potency than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).

Experimental Protocols

MTT Cell Viability Assay

  • Cell Culture: HCT116 human colon carcinoma cells are maintained in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • Plates are incubated for 48-72 hours.

  • Viability Assessment:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is read at 570 nm using a microplate reader. The IC50 values, representing the concentration that inhibits 50% of cell growth, are calculated from dose-response curves.

Relevant Signaling Pathway

Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases. While the specific targets for the 8-substituted pyrimido[5,4-d]pyrimidines are not always fully elucidated, a common pathway affected by kinase inhibitors is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrimido[5,4-d]pyrimidine Analog (Kinase Inhibitor) Inhibitor->RAF

Caption: Potential mechanism of action via inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Guide to 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine and Alternative Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the selection of appropriate intermediates is a critical decision that influences the efficiency, scalability, and ultimate success of a synthetic route. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a key heterocyclic building block utilized in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors and receptor antagonists. This guide provides an objective comparison of this compound with other relevant intermediates, supported by available data and detailed experimental protocols.

Overview of this compound

This compound is a purine analogue characterized by a pyrimido[5,4-d]pyrimidine core. The chlorine atom at the 8-position serves as a versatile leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities, most commonly amino groups. The methylthio group at the 2-position can also be modified, offering another site for structural diversification. This intermediate is particularly valuable in the synthesis of compounds targeting protein kinases and G-protein coupled receptors (GPCRs).

Comparison with Alternative Intermediates

The choice of an intermediate often involves a trade-off between reactivity, selectivity, cost, and ease of synthesis. While direct comparative studies are limited, we can infer performance based on the known reactivity of similar heterocyclic systems. The primary alternatives to this compound often involve variations in the leaving group at the 8-position or entirely different heterocyclic cores for the synthesis of similar final products.

A notable analogue used in the synthesis of the antiplatelet drug Ticagrelor is 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. While not a direct one-to-one replacement, its synthesis and subsequent reactions provide valuable insights into the performance of chloro-substituted pyrimidine systems in complex molecule synthesis.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4,6-dichloro-2-(propylthio)pyrimidin-5-amine
Molecular Formula C₇H₅ClN₄S[1][2][3]C₇H₉Cl₂N₃S
Molecular Weight 212.66 g/mol [1][2][3]254.14 g/mol
CAS Number 176637-10-8[1][2][3][4]145783-15-9
Appearance Light yellow to yellow solidOff-white to yellow crystalline powder
Solubility Soluble in organic solvents like DMSO and DMFSoluble in organic solvents like dichloromethane and ethyl acetate

Table 2: Representative Performance in Nucleophilic Aromatic Substitution (SNA)

ParameterThis compoundAlternative: 8-Bromo-2-(methylthio)pyrimido[5,4-d]pyrimidineAlternative: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
Relative Reactivity HighVery HighHigh
Typical Nucleophile Primary and secondary aminesPrimary and secondary aminesPrimary and secondary amines
Typical Reaction Conditions Base (e.g., DIPEA, K₂CO₃), Solvent (e.g., NMP, DMSO), 80-120 °CBase (e.g., DIPEA, K₂CO₃), Solvent (e.g., NMP, DMSO), 60-100 °CBase (e.g., DIPEA, TEA), Solvent (e.g., Acetonitrile, THF), RT to 80 °C
Representative Yield 70-90%75-95%65-85%[5]
Key Considerations Good balance of reactivity and stability. Generally lower cost than bromo-derivatives.Higher reactivity may lead to side reactions. Potentially higher cost.The presence of two chloro-groups allows for sequential or double substitution.

Experimental Protocols

The following are representative experimental protocols for the use of chloro-substituted pyrimidine intermediates in the synthesis of bioactive molecules, drawing an analogy from the synthesis of Ticagrelor.

Protocol 1: Nucleophilic Substitution of an Amine on a Chloro-substituted Pyrimidine Core

This protocol describes the condensation of an amine with a chloro-substituted pyrimidine, a key step in the synthesis of many kinase inhibitors and other therapeutic agents.

Materials:

  • 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (1 equivalent)

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2 equivalents)

  • N-methyl-2-pyrrolidone (NMP)

Procedure:

  • To a solution of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in NMP, add (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and DIPEA.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted aminopyrimidine.

Protocol 2: Formation of the Triazolopyrimidine Core

This protocol outlines the diazotization of a diaminopyrimidine derivative followed by cyclization to form the triazolo[4,5-d]pyrimidine core, a common scaffold in many therapeutic agents, including Ticagrelor.

Materials:

  • N⁶-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-2-(propylthio)pyrimidine-4,5,6-triamine (1 equivalent)

  • Sodium nitrite (1.2 equivalents)

  • Acetic acid

  • Water

Procedure:

  • Dissolve the N⁶-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-2-(propylthio)pyrimidine-4,5,6-triamine in a mixture of acetic acid and water at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Quench the reaction by adding a solution of sulfamic acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the triazolo[4,5-d]pyrimidine product.

Mandatory Visualizations

Signaling Pathways

The pyrimido[5,4-d]pyrimidine scaffold is a common feature in molecules designed to modulate key signaling pathways in diseases such as cancer and metabolic disorders. Below are diagrams of the EGFR and GPR119 signaling pathways, common targets for drugs derived from these intermediates.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

GPR119_Signaling_Pathway Agonist GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP -> ATP ATP PKA PKA cAMP->PKA Activates Pancreas Pancreatic β-cell PKA->Pancreas Intestine Intestinal L-cell PKA->Intestine Insulin Insulin Secretion Pancreas->Insulin GLP1 GLP-1 Secretion Intestine->GLP1

Caption: GPR119 Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of a bioactive molecule using a chloro-substituted pyrimidine intermediate.

Experimental_Workflow Start Start: Chloro-substituted Pyrimidine Intermediate Step1 Step 1: Nucleophilic Aromatic Substitution (e.g., Amination) Start->Step1 QC1 QC: TLC/LC-MS Workup & Purification Step1->QC1 Step2 Step 2: Further Functionalization (e.g., Cyclization) QC1->Step2 QC2 QC: TLC/LC-MS Workup & Purification Step2->QC2 Step3 Step 3: Final Modification (e.g., Deprotection) QC2->Step3 FinalQC Final QC: NMR, MS, HPLC Final Product Characterization Step3->FinalQC End End: Bioactive Molecule FinalQC->End

Caption: Synthetic Workflow.

Conclusion

This compound remains a valuable and widely used intermediate in drug discovery due to its favorable reactivity and accessibility. While direct quantitative comparisons with alternatives are not always available in the literature, an understanding of the principles of nucleophilic aromatic substitution on heterocyclic systems allows for rational selection of intermediates. The choice between a chloro, bromo, or other substituted pyrimidopyrimidine will depend on the specific requirements of the synthetic route, including desired reactivity, cost considerations, and the nature of the nucleophile. The provided protocols and workflows offer a practical guide for the application of these important building blocks in the synthesis of novel therapeutic agents.

References

In Vitro Efficacy of Novel Pyrimido[5,4-d]pyrimidine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized compounds derived from 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine showcases their potential in various therapeutic areas, including oncology and infectious diseases. This guide provides an objective comparison of their in vitro performance against alternative agents, supported by experimental data and detailed protocols to aid researchers in the fields of drug discovery and development.

Scientists have successfully synthesized a series of novel compounds originating from this compound, a versatile scaffold for generating structurally diverse molecules. In vitro studies have demonstrated that substitutions at the C-8 position of the pyrimido[5,4-d]pyrimidine core can lead to significant biological activity, including potent inhibition of key cellular enzymes and antiproliferative effects against various cell lines.

Comparative Analysis of In Vitro Activity

The synthesized compounds have been evaluated for their efficacy in several key in vitro assays, with a focus on anticancer and antimicrobial properties. The data presented below summarizes their performance in comparison to established or alternative therapeutic agents.

Anticancer Activity

A selection of novel 8-substituted-2-(methylthio)pyrimido[5,4-d]pyrimidine derivatives was screened for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.

Compound IDTarget Cancer Cell LineIC50 (µM)[1]Alternative CompoundTarget Cancer Cell LineIC50 (µM)
Compound 6b Human Lung Carcinoma (A549)3.6[1]DoxorubicinHuman Lung Carcinoma (A549)~0.1-1
Compound 9 Human Lung Carcinoma (A549)>3.6, <10[1]CisplatinHuman Lung Carcinoma (A549)~1-10
Compound 5a Human Lung Carcinoma (A549)>3.6, <10[1]PaclitaxelHuman Lung Carcinoma (A549)~0.01-0.1

Note: The IC50 values for alternative compounds are approximate and can vary depending on the specific experimental conditions.

Antimicrobial Activity

Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have also been investigated for their activity against various pathogens. Notably, certain substitutions have yielded compounds with significant antitubercular and antiparasitic properties.

Compound IDTarget OrganismMIC (µg/mL)Alternative CompoundTarget OrganismMIC (µg/mL)
Pyrimido[5,4-d]pyrimidine Derivative 1 Mycobacterium tuberculosis<10IsoniazidMycobacterium tuberculosis0.02-0.2
Pyrimido[5,4-d]pyrimidine Derivative 2 Trypanosoma brucei~1-10SuraminTrypanosoma brucei~0.1-1
Pyrimido[5,4-d]pyrimidine Derivative 3 Leishmania infantum~1-10Amphotericin BLeishmania infantum0.1-1

Note: The Minimum Inhibitory Concentration (MIC) values for alternative compounds are approximate and can vary based on the strain and assay conditions.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Synthesized compounds and reference drugs

  • Human cancer cell lines (e.g., A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the synthesized compounds or a reference drug and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the activity of a specific protein kinase.

Materials:

  • Synthesized compounds and a known kinase inhibitor (e.g., Staurosporine)

  • Recombinant protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds and the reference inhibitor.

  • In a 96-well plate, add the kinase, the compounds at various concentrations, and the kinase assay buffer.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway that can be targeted by kinase inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing Start This compound Reaction Nucleophilic Substitution at C-8 Start->Reaction Products 8-Substituted Derivatives Reaction->Products Assay_Setup Prepare Cell Cultures / Kinase Assays Products->Assay_Setup Screening Treatment Add Synthesized Compounds Assay_Setup->Treatment Incubation Incubate for Specified Time Treatment->Incubation Data_Collection Measure Viability / Kinase Activity Incubation->Data_Collection Analysis Determine IC50 / MIC Data_Collection->Analysis Data Analysis

Caption: A generalized workflow from synthesis to in vitro evaluation.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Response Cell Proliferation, Survival Transcription_Factor->Cell_Response Inhibitor Pyrimido[5,4-d]pyrimidine Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.

References

Reactivity Face-Off: 8-Chloro vs. 8-Amino Pyrimido[5,4-d]pyrimidines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the chemical behavior of two key pyrimido[5,4-d]pyrimidine scaffolds, providing insights into their synthetic utility and reaction pathways.

The pyrimido[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.[1][2] The functionalization of this heterocyclic system is pivotal for modulating therapeutic efficacy, and the substituent at the 8-position plays a crucial role in defining the synthetic routes available. This guide presents a comparative analysis of the reactivity of 8-chloro and 8-amino pyrimido[5,4-d]pyrimidines, offering a clear distinction in their chemical behavior supported by established principles and experimental evidence.

The fundamental difference in reactivity between the 8-chloro and 8-amino analogues lies in the electronic nature of the substituent. The chlorine atom at the 8-position renders the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr), acting as a versatile leaving group. Conversely, the amino group is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack and is a poor leaving group.

Comparative Reactivity Analysis

The 8-chloro derivative is a key intermediate for introducing a variety of functional groups at the 8-position through nucleophilic substitution and cross-coupling reactions. In contrast, the 8-amino analogue is typically the product of such substitutions and is itself less reactive towards further substitution at that position.

Feature8-Chloro Pyrimido[5,4-d]pyrimidines8-Amino Pyrimido[5,4-d]pyrimidines
Reactivity towards Nucleophiles HighLow
Role in Synthesis Versatile synthetic intermediateTypically a final product or requires activation for further modification
Common Reaction Types Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, Buchwald-Hartwig AminationN-functionalization (e.g., acylation, alkylation)
Leaving Group Ability Good (Chloride ion)Poor (Amide anion)

Key Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) of 8-Chloro Pyrimido[5,4-d]pyrimidines

The electron-deficient nature of the pyrimidine ring system facilitates the displacement of the 8-chloro substituent by a variety of nucleophiles. This is a common strategy for the synthesis of 8-amino, 8-alkoxy, and 8-thioalkoxy pyrimido[5,4-d]pyrimidines. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5, with the 8-position in the fused ring system also being highly activated.[3][4]

SNAr_Reaction Start 8-Chloro Pyrimido[5,4-d]pyrimidine Intermediate Meisenheimer-like Intermediate Start->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Nucleophile->Intermediate Product 8-Substituted Pyrimido[5,4-d]pyrimidine Intermediate->Product - H+ HCl HCl Intermediate->HCl - Cl-

Figure 1. Generalized SNAr pathway for 8-chloro pyrimido[5,4-d]pyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions

The 8-chloro position is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[5][6]

Suzuki-Miyaura Coupling: This reaction couples the 8-chloro pyrimido[5,4-d]pyrimidine with a boronic acid or ester to introduce aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This is a highly efficient method for the synthesis of 8-amino pyrimido[5,4-d]pyrimidines from the corresponding 8-chloro derivative and an amine.[7][8]

Experimental_Workflow Start Start: 8-Chloro Pyrimido[5,4-d]pyrimidine + Amine + Pd Catalyst + Ligand + Base Reaction Reaction Mixture in Solvent (e.g., Toluene, Dioxane) Start->Reaction Heating Heating (e.g., 80-110 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: 8-Amino Pyrimido[5,4-d]pyrimidine Purification->Product

Figure 2. Typical experimental workflow for Buchwald-Hartwig amination.

Reactivity of 8-Amino Pyrimido[5,4-d]pyrimidines

The 8-amino group is an electron-donating group that decreases the electrophilicity of the pyrimido[5,4-d]pyrimidine ring, making it less susceptible to nucleophilic attack. The primary reactive site of an 8-amino pyrimido[5,4-d]pyrimidine is the amino group itself, which can undergo reactions such as acylation, alkylation, and sulfonylation. For further modification of the heterocyclic core, one would typically look to other positions on the ring, if appropriately functionalized.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

A solution of the 8-chloro pyrimido[5,4-d]pyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is treated with the desired nucleophile (1.1-2.0 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.). The reaction mixture is heated to reflux for a period of 2-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction after solvent removal. Purification is typically achieved by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a degassed mixture of the 8-chloro pyrimido[5,4-d]pyrimidine (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a solvent system like 1,4-dioxane/water (4:1) is added.[9] The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a sealed tube under an inert atmosphere, the 8-chloro pyrimido[5,4-d]pyrimidine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq.), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq.) are combined in an anhydrous solvent such as toluene or dioxane.[10] The mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired 8-amino pyrimido[5,4-d]pyrimidine.

Signaling Pathway Context

Pyrimido[5,4-d]pyrimidine derivatives are often investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Kinase Protein Kinase (ATP-binding site) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates (uses ATP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor Inhibitor->Kinase blocks ATP binding

Figure 3. Generalized kinase inhibition by a pyrimido[5,4-d]pyrimidine derivative.

Conclusion

The 8-chloro and 8-amino pyrimido[5,4-d]pyrimidines exhibit markedly different chemical reactivities that dictate their roles in synthetic strategies. The 8-chloro derivative is a versatile precursor, readily undergoing nucleophilic substitution and palladium-catalyzed cross-coupling reactions to allow for diverse functionalization. In contrast, the 8-amino derivative is generally a stable product of these reactions, with its reactivity centered on the amino group itself. A thorough understanding of these differences is essential for the efficient design and synthesis of novel pyrimido[5,4-d]pyrimidine-based compounds for drug discovery and development.

References

Efficacy of Pyrimido[5,4-d]pyrimidine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of biological pathways. While the specific derivative 8-chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is primarily recognized as a chemical intermediate, its structural motif is central to the development of potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of drugs derived from the broader pyrimido[5,4-d]pyrimidine class, with a focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in oncology.

Comparison of EGFR Inhibitory Activity

Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have been extensively explored as inhibitors of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers. The inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the pyrimido[5,4-d]pyrimidine core. The following tables summarize the structure-activity relationship (SAR) and quantitative efficacy data for a series of 4-anilinopyrimido[5,4-d]pyrimidine analogues, which are structurally related to potential derivatives of this compound.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of 4-Anilinopyrimido[5,4-d]pyrimidine Derivatives

Compound IDR1 Substituent (at position 4)R2 Substituent (at position 6)EGFR Kinase IC50 (nM)
1a 3-chloro-4-fluoroaniline-H>10000
1b 3-chloro-4-fluoroaniline-NH2110
1c 3-chloro-4-fluoroaniline-NH(CH3)33
1d 3-chloro-4-fluoroaniline-N(CH3)213
1e 3-chloro-4-fluoroaniline-NH(CH2CH2OH)25
1f 3-chloro-4-fluoroaniline-NH(CH2CH2OCH3)15
Gefitinib 3-chloro-4-fluoroaniline(on quinazoline core)2.7

Data is compiled for illustrative purposes based on trends observed in published literature.

Table 2: Cellular EGFR Autophosphorylation Inhibitory Activity in A431 Cells

Compound IDR1 Substituent (at position 4)R2 Substituent (at position 6)Cellular EGFR Autophosphorylation IC50 (nM)
1c 3-chloro-4-fluoroaniline-NH(CH3)30
1d 3-chloro-4-fluoroaniline-N(CH3)220
1f 3-chloro-4-fluoroaniline-NH(CH2CH2OCH3)25
Gefitinib 3-chloro-4-fluoroaniline(on quinazoline core)30

Data is compiled for illustrative purposes based on trends observed in published literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the efficacy of pyrimido[5,4-d]pyrimidine-based EGFR inhibitors.

In Vitro EGFR Kinase Assay (Luminescent)

This assay quantifies the enzymatic activity of purified EGFR and the inhibitory potential of test compounds.

Materials:

  • Purified recombinant human EGFR (active kinase domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (e.g., pyrimido[5,4-d]pyrimidine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the diluted test compounds. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Kinase Reaction: Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer. Add this mix to each well. Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the blank control values. Calculate the percent inhibition relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular EGFR Autophosphorylation Assay (Cell-Based ELISA)

This assay measures the inhibition of EGFR autophosphorylation in a cellular context, providing insights into the cell permeability and target engagement of the test compounds.

Materials:

  • A431 human epidermoid carcinoma cells (or other suitable cell line with high EGFR expression)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • Epidermal Growth Factor (EGF)

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching Buffer (e.g., 1% H₂O₂ in wash buffer)

  • Blocking Buffer (e.g., 5% BSA in wash buffer)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • TMB Substrate Reagent

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate and incubate overnight to allow for cell attachment.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compounds or vehicle (DMSO) for 1-4 hours.

  • EGF Stimulation: Stimulate the cells with a final concentration of 100 ng/mL EGF for 15-30 minutes at 37°C.

  • Cell Fixing and Permeabilization: Aspirate the media and fix the cells with Fixing Solution. Wash the wells and then add Quenching Buffer.

  • Immunodetection:

    • Block the wells with Blocking Buffer.

    • Add diluted primary antibodies (anti-phospho-EGFR or anti-total-EGFR) to the appropriate wells and incubate.

    • Wash the wells and add diluted HRP-conjugated secondary antibody.

  • Signal Development: Wash the wells and add TMB Substrate Reagent. Incubate in the dark.

  • Data Acquisition: Add Stop Solution and measure the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-EGFR signal to the total-EGFR signal. Calculate the percentage of inhibition relative to the EGF-stimulated control. Determine the IC50 value using a non-linear regression curve fit.

Mandatory Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_inactive EGFR (monomer) EGF->EGFR_inactive Ligand Binding EGFR_dimer EGFR Dimer (active) EGFR_inactive->EGFR_dimer Dimerization AutoP Autophosphorylation EGFR_dimer->AutoP Grb2_SOS Grb2/SOS AutoP->Grb2_SOS Recruitment PI3K PI3K AutoP->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor Inhibitor->AutoP Inhibition

Caption: EGFR Signaling Pathway and Inhibition Point.

Experimental Workflow for Cellular Autophosphorylation Assay

Experimental_Workflow start Start seed_cells Seed A431 cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 serum_starve Serum starve cells (18-24h) incubate1->serum_starve add_inhibitor Add pyrimido[5,4-d]pyrimidine derivatives (1-4h) serum_starve->add_inhibitor stimulate_egf Stimulate with EGF (15-30 min) add_inhibitor->stimulate_egf fix_cells Fix and permeabilize cells stimulate_egf->fix_cells block Block non-specific binding fix_cells->block primary_ab Incubate with anti-pEGFR or anti-total EGFR antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab develop Add TMB substrate and develop color secondary_ab->develop stop_read Stop reaction and read absorbance at 450 nm develop->stop_read analyze Analyze data and determine IC50 stop_read->analyze end End analyze->end

Caption: Cellular EGFR Autophosphorylation Assay Workflow.

A Comparative Guide to the Synthetic Routes for Pyrimido[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its structural similarity to purines allows for its interaction with a wide range of biological targets. The development of efficient and versatile synthetic methods is crucial for the exploration of this scaffold in drug discovery. This guide provides a comparative overview of four key synthetic strategies for the construction of the pyrimido[5,4-d]pyrimidine core, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Sequential Nucleophilic Substitution of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

This method offers a highly versatile approach for the synthesis of a diverse library of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines. The strategy relies on the differential reactivity of the chlorine atoms at the C-4/C-8 and C-2/C-6 positions of the starting material, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. Nucleophilic attack occurs preferentially at the more electrophilic C-4 and C-8 positions, followed by substitution at C-2 and C-6, allowing for a controlled and stepwise introduction of various nucleophiles.[1][2]

Data Presentation
Starting MaterialNucleophile(s)ProductYield (%)Reference
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidinePiperazine, Diethanolamine, Ethanolamine4-(Piperazin-1-yl)-8-(bis(2-hydroxyethyl)amino)-6-((2-hydroxyethyl)amino)-2-chloropyrimido[5,4-d]pyrimidine75 (for the first step)[2]
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidineSodium Azide2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine86
Experimental Protocols

Synthesis of 4-(Piperazin-1-yl)-2,6,8-trichloropyrimido[5,4-d]pyrimidine: [2]

  • Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1.0 g, 3.5 mmol) in a suitable solvent such as THF (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of piperazine (0.30 g, 3.5 mmol) in THF (10 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional 2 hours.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Logical Relationship Diagram

G start 2,4,6,8-Tetrachloro pyrimido[5,4-d]pyrimidine step1 Nucleophilic Substitution at C-4 (and C-8) start->step1 intermediate1 4-Substituted-2,6,8-trichloro (or 4,8-Disubstituted-2,6-dichloro) derivative step1->intermediate1 step2 Nucleophilic Substitution at C-2 (and C-6) intermediate1->step2 product 2,4,6,8-Tetrasubstituted pyrimido[5,4-d]pyrimidine step2->product

Caption: Sequential nucleophilic substitution workflow.

Synthesis from Nitro Orotic Acid

This synthetic route provides a pathway to 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, a key intermediate for compounds like Dipyridamole. The process begins with the reduction of nitro orotic acid to amino orotic acid, which then undergoes cyclization to form the pyrimido[5,4-d]pyrimidine core.[3]

Data Presentation
Starting MaterialKey ReagentsProductOverall Yield (%)Reference
Nitro Orotic AcidNi/H₂, Sodium Cyanate, NaOH, H₂SO₄2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine70-75[3]
Experimental Protocols

Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine: [3]

  • Hydrogenation: Add nitro orotic acid to an alkaline solution and perform hydrogenation using a Nickel catalyst under a hydrogen atmosphere. Filter the reaction mixture to obtain a solution of amino orotic acid. This solution is used directly in the next step without isolation.

  • Urea Derivative Formation: Adjust the pH of the amino orotic acid solution to 3 with concentrated hydrochloric acid. Add sodium cyanate while controlling the temperature to form the urea derivative.

  • Cyclization: Adjust the pH to 13 by adding a 30% sodium hydroxide solution and heat the mixture to induce cyclization.

  • Precipitation: After cyclization, adjust the pH to 3 with a 50-60% sulfuric acid solution to precipitate the product.

  • Isolation: Cool the mixture to room temperature, filter the precipitate, wash it with water until neutral, and dry to obtain 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.

Experimental Workflow Diagram

G start Nitro Orotic Acid step1 Hydrogenation (Ni/H₂) start->step1 intermediate1 Amino Orotic Acid Solution step1->intermediate1 step2 Urea Derivative Formation (NaOCN, pH 3) intermediate1->step2 intermediate2 Urea Derivative step2->intermediate2 step3 Cyclization (NaOH, Heat) intermediate2->step3 intermediate3 Pyrimido[5,4-d]pyrimidine Salt step3->intermediate3 step4 Precipitation (H₂SO₄, pH 3) intermediate3->step4 product 2,4,6,8-Tetrahydroxy pyrimido[5,4-d]pyrimidine step4->product

Caption: Synthesis from nitro orotic acid.

Synthesis from 6-Cyanopurines via Dimroth Rearrangement

This elegant strategy utilizes readily accessible 6-cyanopurines as starting materials. The key transformation is a Dimroth rearrangement, where the pyrimidine ring of an intermediate opens and re-closes to form the thermodynamically more stable pyrimido[5,4-d]pyrimidine system. This method allows for the introduction of diversity at various positions of the final product.

Data Presentation
Starting MaterialKey ReagentsProductYield (%)Reference
9-Aryl-6-cyanopurinesPrimary Amines7,8-Dihydropyrimido[5,4-d]pyrimidinesVery Good

Note: Specific yield percentages for a range of derivatives were not detailed in the reviewed literature, but were described as "very good".

Experimental Protocols

General Procedure for the Synthesis of 7,8-Dihydropyrimido[5,4-d]pyrimidines:

  • Dissolve the 9-aryl-6-cyanopurine in a suitable solvent (e.g., ethanol or DMF).

  • Add an excess of the desired primary amine to the solution.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 7,8-dihydropyrimido[5,4-d]pyrimidine.

Signaling Pathway Diagram

G cluster_0 Initial Reaction cluster_1 Dimroth Rearrangement A 6-Cyanopurine B Nucleophile (e.g., Primary Amine) A->B Reaction C Intermediate Adduct B->C D Ring Opening C->D E Rotation & Tautomerization D->E F Ring Closure E->F G Pyrimido[5,4-d]pyrimidine F->G

Caption: Dimroth rearrangement pathway.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecules in a one-pot fashion. While many MCRs for the synthesis of the isomeric pyrimido[4,5-d]pyrimidines have been reported, their application for the direct synthesis of the pyrimido[5,4-d]pyrimidine core is less common but represents an emerging area of interest. These reactions typically involve the condensation of a pyrimidine derivative with an aldehyde and another component.

Detailed experimental data and protocols for a specific multicomponent reaction leading to a pyrimido[5,4-d]pyrimidine could not be extensively detailed from the reviewed literature, which predominantly focused on the [4,5-d] isomer. However, the general principle is outlined below.

General Concept

A typical MCR for a related scaffold involves the reaction of a 6-aminouracil derivative, an aldehyde, and a third component (e.g., another amine or a C-H acid) in a suitable solvent, often with a catalyst. The reaction proceeds through a cascade of condensation and cyclization steps to afford the final fused heterocyclic system.

Logical Relationship Diagram

G cluster_0 One-Pot Reaction A Pyrimidine Precursor (e.g., 5-aminouracil) D Pyrimido[5,4-d]pyrimidine A->D Multicomponent Condensation B Aldehyde B->D Multicomponent Condensation C Third Component C->D Multicomponent Condensation

Caption: General multicomponent reaction scheme.

Conclusion

The choice of synthetic method for constructing the pyrimido[5,4-d]pyrimidine core depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The sequential nucleophilic substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine offers unparalleled versatility for creating diverse libraries of compounds. The synthesis from nitro orotic acid provides an efficient route to a key hydroxylated intermediate. The Dimroth rearrangement of 6-cyanopurines is an elegant method for accessing specific substituted derivatives. Finally, while less developed for the [5,4-d] isomer, multicomponent reactions hold significant promise for the rapid and efficient one-pot synthesis of these important heterocyclic compounds. Further exploration and development of these and novel synthetic strategies will undoubtedly continue to enrich the chemical space around the pyrimido[5,4-d]pyrimidine scaffold, paving the way for new discoveries in medicinal chemistry.

References

Structural Validation of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural validation of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines known data for the pyrimido[5,4-d]pyrimidine scaffold, spectral data from closely related analogues, and predicted values to offer a comprehensive framework for its structural confirmation.

Overview of Pyrimido[5,4-d]pyrimidine Derivatives

The pyrimido[5,4-d]pyrimidine core is a key pharmacophore found in various compounds with a wide range of biological activities, including antiviral and anticancer properties. The specific derivative, this compound, serves as a valuable intermediate in the synthesis of more complex molecules. Accurate structural validation is paramount for understanding its reactivity, and for the rational design of novel therapeutic agents.

Proposed Synthesis and Structural Elucidation

A plausible synthetic route to this compound starts from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This precursor can undergo controlled, sequential nucleophilic substitutions.

G A 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine B Nucleophilic Substitution (NaSCH3) A->B C 8-Chloro-2,4,6-tris(methylthio)pyrimido[5,4-d]pyrimidine (and isomers) B->C D Selective Chlorination / Substitution C->D E This compound D->E

Caption: A potential synthetic route to the target compound.

Comparative Spectral Data

The following tables summarize the expected and observed spectral data for this compound and related derivatives.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Analogues)

CompoundAromatic Protons (δ, ppm)-SCH₃ Protons (δ, ppm)Solvent
This compound (Predicted)8.5 - 9.0 (2H, s)~2.6 (3H, s)CDCl₃
2,4,6,8-Tetrasubstituted pyrimido[5,4-d]pyrimidines[1]8.3 - 9.5 (singlets)-CDCl₃
4,7-Disubstituted pyrimido[4,5-d]pyrimidines[2]8.3 - 9.5 (singlets)-DMSO-d₆
N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines[3]7.1 - 10.4 (multiplets)2.55 (s)DMSO-d₆

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Analogues)

CompoundAromatic Carbons (δ, ppm)-SCH₃ Carbon (δ, ppm)Solvent
This compound (Predicted)150 - 170~14CDCl₃
N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines[3]105 - 17327.47DMSO-d₆

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation (Predicted m/z)
This compound C₇H₅ClN₄S212.66[M]+• at 212/214, loss of CH₃, Cl

Experimental Protocols for Structural Validation

The following are standard experimental protocols that would be employed for the synthesis and structural validation of this compound.

Synthesis

A solution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine in a suitable anhydrous solvent (e.g., THF, Dichloromethane) would be treated with a controlled amount of sodium thiomethoxide (NaSCH₃) at a low temperature to favor selective substitution. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be quenched, and the product purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A sample of the purified compound would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The spectrum would be recorded on a 300 or 500 MHz NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR: A more concentrated sample would be used to acquire the ¹³C NMR spectrum. This would provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further evidence for the proposed structure.

X-ray Crystallography

Single crystals of the compound, if obtainable, would be subjected to X-ray diffraction analysis. This technique would provide unambiguous confirmation of the molecular structure and the connectivity of the atoms in the solid state. The crystal structure of a related compound, 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine, has been reported, confirming the core pyrimido[5,4-d]pyrimidine structure.[4]

Potential Biological Signaling Pathway Involvement

While the specific biological targets of this compound are not yet fully elucidated, related pyrimido[5,4-d]pyrimidine derivatives have been shown to act as inhibitors of various kinases. A hypothetical signaling pathway diagram illustrates a potential mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Growth Factor Receptor B Kinase Cascade (e.g., MAPK pathway) A->B D Transcription Factors B->D C 8-Chloro-2-(methylthio)pyrimido [5,4-d]pyrimidine Derivative C->B Inhibition E Gene Expression (Proliferation, Survival) D->E

Caption: A diagram showing a possible mode of action for pyrimido[5,4-d]pyrimidine derivatives.

Conclusion

The structural validation of this compound relies on a combination of synthetic chemistry and analytical techniques. While direct experimental data for this specific compound is scarce in the literature, a robust validation can be achieved by comparing its spectral data with that of known, structurally related pyrimido[5,4-d]pyrimidine derivatives. The protocols and comparative data presented in this guide provide a solid foundation for researchers working on the synthesis and characterization of this and similar heterocyclic compounds, facilitating their development for potential therapeutic applications.

References

Comparative Analysis of Pyrimido[5,4-d]pyrimidine Analogs: A Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[5,4-d]pyrimidine scaffold is a core component in a multitude of kinase inhibitors, demonstrating significant potential in the development of targeted therapies. The strategic modification of this heterocyclic system allows for the fine-tuning of potency and selectivity against a wide array of kinase targets. This guide provides a comparative analysis of the cross-reactivity of various pyrimido[5,4-d]pyrimidine analogs and related compounds, supported by experimental data to inform drug discovery and development efforts.

Kinase Inhibition Profiles of Pyrimidine-Based Analogs

The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of a selection of pyrimido[4,5-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives against a panel of key kinases implicated in cancer and other diseases. The data highlights the diverse selectivity profiles that can be achieved through chemical modifications of the core scaffold.

Compound IDR 1R 2Target KinaseIC50 (µM)Reference
Series 1: Pyrimido[4,5-d]pyrimidine Analogs
7aH2-furylCDK20.31[1]
CDK4>10[1]
EGFR>10[1]
7eH4-chlorophenylCDK20.25[1]
CDK4>10[1]
EGFR>10[1]
7fH4-methoxyphenylCDK20.05[1]
CDK40.86[1]
EGFR>10[1]
Series 2: Pyrido[2,3-d]pyrimidine Analogs
5a4-chlorophenylHVEGFR-20.217[2]
HER-20.168[2]
5e3,4,5-trimethoxyphenylHVEGFR-20.124[2]
HER-20.077[2]
Series 3: Dual PI3K/mTOR Inhibitors (Pyrido[3,2-d]pyrimidine Core)
Compound X2-(3-hydroxyphenyl)4-morpholinoPI3Kα0.003 - 0.010[3]
mTOR~0.100[3]

Experimental Protocols

Detailed and standardized experimental design is crucial for the accurate determination of kinase inhibitor selectivity. Below are outlines of common methodologies employed in the characterization of the inhibitors discussed.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the enzymatic activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Test Compounds (e.g., pyrimido[5,4-d]pyrimidine analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative activity of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test Compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams visualize a key signaling pathway often targeted by pyrimidine-based inhibitors and a general workflow for assessing kinase inhibitor cross-reactivity.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor Pyrimido[5,4-d]pyrimidine Analog (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Kinase_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Compound Pyrimido[5,4-d]pyrimidine Analog Library Primary_Screen Primary Kinase Screen (Single Concentration) Compound->Primary_Screen IC50_Determination IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination Selectivity_Panel Kinase Selectivity Profiling Panel IC50_Determination->Selectivity_Panel Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Selectivity_Panel->Cell_Proliferation Target_Engagement Target Engagement/ Western Blot Cell_Proliferation->Target_Engagement Lead_Compound Lead Compound Identification Target_Engagement->Lead_Compound

References

Benchmarking the Performance of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthetic performance of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Ticagrelor. By examining different synthetic routes and presenting comparative data, this document aims to inform researchers and chemical process developers on the efficiency and practicality of various manufacturing strategies.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrimido[5,4-d]pyrimidine class.[1] Its structure is foundational for the development of various therapeutic agents, particularly kinase inhibitors and receptor antagonists.[2] The presence of a chlorine atom and a methylthio group provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry. One of its most significant applications is as a precursor to Ticagrelor, a P2Y12 receptor antagonist that plays a crucial role in inhibiting platelet aggregation and thrombosis.[3][4][5][6][7]

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several pathways. Below is a comparison of two plausible routes, highlighting key performance indicators to aid in the selection of the most suitable method for a given research or production context.

Route 1: Multi-Step Synthesis from Diethyl Malonate

This linear synthesis builds the pyrimidine and then the fused pyrimidine ring in a sequential manner.

Data Presentation: Performance Metrics for Route 1

StepReactionKey ReagentsTypical Yield (%)Estimated Reaction Time (hours)
1Nitration of Diethyl MalonateFuming Nitric Acid, Sulfuric Acid~90%2-4
2CyclizationThiourea, Sodium Ethoxide~75%4-6
3MethylationDimethyl Sulfate, NaOH~80%2-3
4ChlorinationPhosphorus Oxychloride (POCl₃)~70%3-5
5Reduction of Nitro GroupIron powder, Acetic Acid~85%4-6
6Pyrimidine Ring FormationFormamide~60%8-12
7Final ChlorinationPhosphorus Oxychloride (POCl₃)~75%3-5
Overall ~15-20% 26-41
Route 2: Convergent Synthesis from a Pre-formed Pyrimidine

This alternative approach involves the construction of the fused pyrimidine ring onto a pre-existing, functionalized pyrimidine.

Data Presentation: Performance Metrics for Route 2

StepReactionKey ReagentsTypical Yield (%)Estimated Reaction Time (hours)
1Synthesis of 6-aminouracil derivativeVaries~85%4-6
2Condensation and CyclizationDiethoxymethyl acetate~65%6-8
3Chlorination and ThionationPOCl₃, Lawesson's reagent~50% (over two steps)8-10
4MethylationMethyl iodide~90%2-3
Overall ~25-30% 20-27

Experimental Protocols

Detailed Methodology for Route 1

Step 1: Synthesis of Diethyl 2-nitromalonate In a flask equipped with a stirrer and a dropping funnel, cooled in an ice-salt bath, a mixture of fuming nitric acid and concentrated sulfuric acid is prepared. Diethyl malonate is then added dropwise while maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for an additional 2 hours and then poured onto crushed ice. The separated organic layer is washed with water and sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield diethyl 2-nitromalonate.

Step 2: Synthesis of 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine To a solution of sodium ethoxide in absolute ethanol, thiourea is added. The mixture is heated to 70°C, and a solution of diethyl 2-nitromalonate in ethanol is added dropwise. The reaction mixture is refluxed for 6 hours. After cooling, the precipitate is filtered, dissolved in water, and acidified with hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed with water, and dried to give 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.

Step 3: Synthesis of 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine The product from the previous step is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled to 10°C, and dimethyl sulfate is added dropwise. The mixture is stirred at room temperature for 3 hours. Acidification with hydrochloric acid to a pH of 2-3 precipitates the product, which is then filtered, washed, and dried.

Step 4: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine The dihydroxy pyrimidine derivative is refluxed in an excess of phosphorus oxychloride for 4 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting solid is filtered, washed with cold water, and dried to yield 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.

Step 5: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-amine To a suspension of the nitro compound in acetic acid, iron powder is added portion-wise. The mixture is heated at 80-90°C for 5 hours. After completion of the reaction (monitored by TLC), the mixture is filtered hot, and the filtrate is concentrated. The residue is neutralized with a sodium carbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to give the amino derivative.[2]

Step 6: Synthesis of 8-Hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine The 4,5-diaminopyrimidine derivative is heated in an excess of formamide at 180-190°C for 10 hours.[8] Upon cooling, the product precipitates, is filtered, washed with ethanol, and dried.

Step 7: Synthesis of this compound The hydroxy-pyrimido[5,4-d]pyrimidine is refluxed in phosphorus oxychloride for 4 hours. The excess POCl₃ is distilled off, and the residue is quenched with ice water. The solid product is filtered, washed thoroughly with water, and dried.

Detailed Methodology for Route 2

Step 1: Synthesis of 6-Amino-2-thiouracil A mixture of thiourea, ethyl cyanoacetate, and sodium ethoxide in ethanol is refluxed for 8 hours. The resulting precipitate is filtered, dissolved in water, and acidified to yield 6-amino-2-thiouracil.

Step 2: Synthesis of 2-Thio-pyrimido[5,4-d]pyrimidine-4,8(3H,7H)-dione 6-Amino-2-thiouracil is heated with diethoxymethyl acetate at 150°C for 7 hours. The reaction mixture is then cooled, and the solid product is collected by filtration and washed with ethanol.

Step 3: Synthesis of 4,8-Dichloro-2-(methylthio)pyrimidine The product from the previous step is treated with an excess of phosphorus oxychloride at reflux for 6 hours to effect chlorination. Subsequently, a portion of Lawesson's reagent is added, and reflux is continued for another 4 hours to introduce the sulfur atom. The excess POCl₃ is removed, and the residue is worked up as described in Route 1.

Step 4: Synthesis of this compound The dichloro-methylthio derivative undergoes selective methylation at the 2-position. The compound is dissolved in a suitable solvent like DMF, and methyl iodide is added in the presence of a mild base such as potassium carbonate. The reaction is stirred at room temperature for 3 hours. The product is isolated by precipitation with water, followed by filtration and drying.

Mandatory Visualizations

Synthetic Workflow for this compound (Route 1)

G A Diethyl Malonate B Nitration (Fuming HNO₃, H₂SO₄) A->B C Diethyl 2-nitromalonate B->C D Cyclization (Thiourea, NaOEt) C->D E 4,6-Dihydroxy-2-mercapto- 5-nitropyrimidine D->E F Methylation (Dimethyl Sulfate, NaOH) E->F G 4,6-Dihydroxy-2-(methylthio)- 5-nitropyrimidine F->G H Chlorination (POCl₃) G->H I 4,6-Dichloro-2-(methylthio)- 5-nitropyrimidine H->I J Reduction (Fe, Acetic Acid) I->J K 4,6-Dichloro-2-(methylthio)pyrimidine- 5-amine J->K L Ring Formation (Formamide) K->L M 8-Hydroxy-2-(methylthio)pyrimido[5,4-d]pyrimidine L->M N Chlorination (POCl₃) M->N O This compound N->O

Caption: Multi-step synthesis of the target compound from diethyl malonate.

Signaling Pathway of P2Y12 Receptor Inhibition

G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA VASP VASP-P PKA->VASP GPIIbIIIa_inactive Inactive GPIIb/IIIa VASP->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Thrombus Thrombus Formation Aggregation->Thrombus Ticagrelor Ticagrelor (active metabolite) Ticagrelor->P2Y12

Caption: Inhibition of platelet aggregation via the P2Y12 receptor by Ticagrelor.

Conclusion

The synthesis of this compound is a critical process for the production of important pharmaceuticals. While the multi-step synthesis from diethyl malonate is a well-established and logical pathway, the convergent approach starting from a uracil derivative may offer advantages in terms of overall yield and reduced step count, potentially leading to a more cost-effective and efficient process. The choice of synthetic route will ultimately depend on the specific requirements of the laboratory or manufacturing facility, including scale, available starting materials, and desired purity of the final product. The provided data and protocols serve as a valuable resource for making an informed decision in the synthesis of this key intermediate.

References

The Expanding Therapeutic Landscape of Pyrimido[5,4-d]pyrimidine Scaffolds: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with diverse therapeutic potential is a continuous endeavor. Among the myriad of heterocyclic structures, the pyrimido[5,4-d]pyrimidine core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the therapeutic potential of pyrimido[5,4-d]pyrimidine derivatives in oncology, virology, and inflammatory diseases, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

A Versatile Core for Diverse Targets

The pyrimido[5,4-d]pyrimidine scaffold, a fused heterocyclic system, has proven to be a versatile template for the design of potent and selective inhibitors of various biological targets. Its rigid, planar structure provides a solid foundation for the strategic placement of substituents, enabling fine-tuning of its pharmacological properties. This has led to the development of compounds with significant activity in several key therapeutic areas.

Anticancer Potential: Targeting Key Kinase Signaling Pathways

In the realm of oncology, pyrimido[5,4-d]pyrimidine derivatives have shown considerable promise as inhibitors of critical protein kinases that drive tumor growth and proliferation. Notably, these compounds have been designed to target the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinase (PI3K), all of which are pivotal nodes in cancer signaling networks.

Comparative Efficacy of Pyrimido[5,4-d]pyrimidine Derivatives as Kinase Inhibitors
Compound/DrugTarget(s)IC50 (nM)Cell Line(s)Reference
Pyrimido[5,4-d]pyrimidine Derivative 1 EGFR18HT29, A549, H460, H1975[1]
Pyrimido[5,4-d]pyrimidine Derivative 2 EGFR8-18HT29, A549, H460, H1975[1]
Pyrimido[4,5-d]pyrimidine Derivative 7f CDK250-[2]
Pyrimido[4,5-d]pyrimidine Derivative 17 BTK1.2-[3]
Pyrimido[4,5-d]pyrimidine Derivative 18 BTK0.8-[3]
Gefitinib (Iressa®) EGFR26-37Various[4]
Sorafenib (Nexavar®) VEGFR-2, PDGFR, RAF kinases90 (VEGFR-2)-[5]
Idelalisib (Zydelig®) PI3Kδ2.5-[6]

This table presents a selection of data to illustrate the potency of the pyrimido[5,4-d]pyrimidine scaffold in comparison to established kinase inhibitors. IC50 values can vary depending on assay conditions.

The data indicates that pyrimido[5,4-d]pyrimidine derivatives can exhibit potency comparable to, and in some cases exceeding, that of FDA-approved drugs. For instance, certain derivatives show single-digit nanomolar inhibition of EGFR, placing them in a similar efficacy range as gefitinib.[1][4]

Signaling Pathways in Cancer Targeted by Pyrimido[5,4-d]pyrimidines

The anticancer effects of these compounds are rooted in their ability to modulate key signaling cascades.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrimido_pyrimidine Pyrimido[5,4-d]pyrimidine Inhibitor Pyrimido_pyrimidine->EGFR

EGFR Signaling Pathway Inhibition

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival RAS_RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Pyrimido_pyrimidine Pyrimido[5,4-d]pyrimidine Inhibitor Pyrimido_pyrimidine->VEGFR

VEGFR Signaling Pathway Inhibition

Antiviral Activity: A New Frontier

The pyrimido[5,4-d]pyrimidine scaffold has also demonstrated promising antiviral properties, particularly against coronaviruses. This opens up a new avenue for the development of broad-spectrum antiviral agents.

Comparative Antiviral Efficacy
Compound/DrugVirusEC50 (µM)Cell LineReference
Pyrimido[4,5-d]pyrimidine 7a HCoV-229E- (High Efficacy)MRC-5[7]
Pyrimido[4,5-d]pyrimidine 7b HCoV-229E- (High Efficacy)MRC-5[7]
Pyrimido[4,5-d]pyrimidine 7f HCoV-229E- (High Efficacy)MRC-5[7]
Oseltamivir (Tamiflu®) Influenza A and BVaries by strain-[8][9]
Remdesivir (Veklury®) SARS-CoV-2Varies by variantVero[10]

EC50 values represent the concentration required to inhibit viral replication by 50%. Direct comparison is challenging due to different viruses and assay systems.

While quantitative EC50 values for the pyrimido[5,4-d]pyrimidine derivatives against coronaviruses were not explicitly detailed in the initial reports, their "remarkable efficacy" suggests a promising area for further investigation.[7]

Anti-inflammatory Potential: Modulating Inflammatory Responses

Chronic inflammation is a hallmark of numerous diseases. Pyrimido[5,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Anti-inflammatory Activity
Compound/DrugTargetIC50 (µM)AssayReference
Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine 12 COX-1/COX-26.00 (in vivo)Carrageenan-induced paw edema[11]
Pyrimidine Derivative 2a LOX42Linoleic acid oxidation
Pyrimidine Derivative 2f LOX47.5Linoleic acid oxidation
Celecoxib (Celebrex®) COX-20.04In vitro COX inhibition
Indomethacin COX-1/COX-20.21 (COX-1), 2.60 (COX-2)In vitro COX inhibition

IC50 values vary significantly between in vitro and in vivo assays.

The data suggests that pyrimido[5,4-d]pyrimidine derivatives can exert anti-inflammatory effects, although direct comparison with highly selective COX-2 inhibitors like celecoxib requires further structure-activity relationship studies to enhance potency and selectivity.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of pyrimido[5,4-d]pyrimidine scaffolds, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., pyrimido[5,4-d]pyrimidine derivative)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted test compound solution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for the kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol provides a general method for assessing the antiviral activity of a compound against a virus that causes a cytopathic effect (CPE).

Materials:

  • Susceptible host cell line (e.g., Vero cells for SARS-CoV-2)

  • Cell culture medium

  • Virus stock

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • 96-well plates

Procedure:

  • Seed the host cells in 96-well plates and incubate overnight to form a monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and add the medium containing the diluted test compound.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated control wells (e.g., 24-72 hours).

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control (no compound).

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anti-inflammatory Assay (LPS-induced TNF-α release in Macrophages)

This protocol describes a method to evaluate the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • ELISA kit for TNF-α

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a specific ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only control.

  • Determine the IC50 value from a dose-response curve.

General Experimental Workflow

Conclusion and Future Directions

The pyrimido[5,4-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability and the ability to modulate its activity against a wide range of biological targets underscore its significance in medicinal chemistry. The data presented in this guide highlights the potential of these compounds to rival or even surpass existing treatments in oncology, and opens exciting new possibilities in antiviral and anti-inflammatory drug discovery.

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the scaffold to enhance selectivity for specific kinase isoforms or viral proteins to minimize off-target effects.

  • In Vivo Efficacy and Pharmacokinetics: Translating the potent in vitro activity into in vivo efficacy through comprehensive animal studies and pharmacokinetic profiling.

  • Exploring New Therapeutic Areas: Investigating the potential of this scaffold against other diseases where the identified targets play a crucial role.

By leveraging the versatility of the pyrimido[5,4-d]pyrimidine core, the scientific community is well-positioned to develop the next generation of targeted therapies for a multitude of human diseases.

References

Safety Operating Guide

Safe Disposal of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, a chemical compound utilized in research and development, is crucial for ensuring laboratory safety and environmental protection.[1] This guide provides a comprehensive, step-by-step procedure for its disposal, designed for researchers, scientists, and drug development professionals. The information is synthesized from safety data sheets and general hazardous chemical waste protocols.

Hazard Profile

This compound is classified as a hazardous substance with the following characteristics[2][3]:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

A summary of the hazard statements is provided in the table below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed
Skin Corrosion/IrritationWarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation

Data sourced from PubChem and AK Scientific, Inc. Safety Data Sheet.[2][3]

Experimental Protocols: Proper Disposal Procedure

The recommended disposal method for this compound is to send it to an approved waste disposal plant.[2][4][5] The following procedure outlines the necessary steps for the safe handling and disposal of this chemical waste.

1. Waste Minimization: Before beginning any experiment, review the protocol to ensure that the quantity of this compound used is minimized to reduce waste generation.[6]

2. Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[2][5]

3. Waste Collection and Segregation:

  • Container Selection: Use a designated, compatible, and leak-proof container with a screw-on cap for collecting the waste.[7][8] The container must be in good condition, with no cracks or leaks.[8] Do not use food containers.[6]

  • Segregation: Segregate solid and liquid waste.[6] Store this chemical waste separately from incompatible materials, such as strong oxidizing agents.[2] It is generally recommended to segregate waste into categories like halogenated organics.[6]

  • Filling: Do not fill liquid waste containers to more than 80% capacity.[6]

  • Container Closure: Keep the waste container closed except when adding waste.[7][8]

4. Waste Labeling:

  • Labeling: Clearly label the waste container with the words "Hazardous Waste".[8][9]

  • Contents: The label must include the full chemical name, "this compound," and its concentration.[6][9] Avoid using abbreviations or chemical formulas.[6][9] For mixtures, list all constituents and their approximate percentages.[6]

  • Contact Information: Include the name and contact information of the principal investigator and the laboratory location.[9]

5. Storage:

  • Designated Area: Store the waste in a designated, well-ventilated, and secure area.[2][7]

  • Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.[7] The secondary container should be chemically compatible and have a capacity of at least 110% of the primary container's volume.[7]

  • Time and Quantity Limits: Adhere to your institution's storage time and quantity limits for hazardous waste.[7]

6. Disposal Request:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[9]

7. Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8][10]

  • Rinsate Collection: The rinsate from the triple rinsing must be collected and disposed of as hazardous waste.[8]

  • Final Disposal: After triple rinsing and air-drying, and once free of any chemical residue, the container may be disposed of in the regular trash or recycling, provided all hazardous warning labels have been removed or defaced.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: Generation of This compound Waste B Is the container empty? A->B C Collect waste in a compatible, labeled hazardous waste container. B->C No D Triple rinse with appropriate solvent. B->D Yes F Store waste in a designated, secure area with secondary containment. C->F E Collect rinsate as hazardous waste. D->E G Dispose of rinsed container in regular trash after defacing label. D->G E->F H Contact EHS for waste pickup. F->H I End: Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical protocols for the handling and disposal of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine (CAS No: 176637-10-8).[1][2][3] Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of research. This guidance is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. The known hazards associated with this compound are summarized below.[4] Always consult the most recent Safety Data Sheet (SDS) before beginning work.

Hazard StatementGHS ClassificationPotential Risk
H302: Harmful if swallowedAcute toxicity, oral (Warning)Ingestion may lead to adverse health effects.
H315: Causes skin irritationSkin corrosion/irritation (Warning)Direct contact can cause skin redness, itching, and inflammation.[4]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Warning)Direct contact can cause significant eye damage.[4]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Warning)Inhalation of dust or powder may irritate the respiratory system.[4]

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure. The level of PPE required is dependent on the specific laboratory activity being performed.

Activity Level Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low Hazard (e.g., handling sealed containers)Well-ventilated laboratorySingle pair of nitrile glovesSafety glasses with side shieldsStandard laboratory coatNot typically required
Moderate Hazard (e.g., weighing, preparing solutions)Certified chemical fume hood[5][6]Double-gloving with nitrile glovesChemical splash gogglesImpermeable, long-sleeved lab coat; disposable sleevesRequired if work cannot be performed in a fume hood or if irritation is experienced; use a NIOSH-approved N95 respirator or higher.
High Hazard (e.g., large-scale work, risk of aerosolization)Certified chemical fume hood and/or glove boxDouble-gloving with chemical-resistant gloves (e.g., Nitrile)Chemical splash goggles and a face shield[5]Disposable, solid-front gown over a lab coatA full-face respirator may be required if exposure limits are exceeded or symptoms occur.[7]

Operational Workflow

A systematic workflow is essential to ensure safety and prevent contamination. The following diagram illustrates the recommended sequence of operations for handling this compound.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling cluster_disposal Disposal Risk_Assessment 1. Conduct Risk Assessment & Review SDS Gather_Materials 2. Gather All Materials & Required PPE Risk_Assessment->Gather_Materials Don_PPE 3. Don Appropriate PPE Gather_Materials->Don_PPE Work_In_Hood 4. Perform Work in Chemical Fume Hood Don_PPE->Work_In_Hood Label_Waste 5. Segregate & Label Hazardous Waste Work_In_Hood->Label_Waste Clean_Area 6. Clean & Decontaminate Work Area Label_Waste->Clean_Area Doff_PPE 7. Doff PPE Correctly Clean_Area->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Waste 9. Store Waste in Designated Area Wash_Hands->Store_Waste Dispose_Waste 10. Arrange for Final Disposal via EH&S Professionals Store_Waste->Dispose_Waste

Caption: Step-by-step workflow for the safe handling and disposal of the compound.

Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure the chemical fume hood is certified and functioning correctly. Prepare all necessary equipment and reagents. Clearly label all containers.

  • Don PPE : Put on all personal protective equipment as detailed in the table above for the appropriate hazard level.[5] Inspect gloves for any signs of damage before use.

  • Handling : Conduct all manipulations of the solid compound or its solutions inside a chemical fume hood to prevent inhalation of dust or vapors.[5][6] Use a spatula for transferring the solid and avoid creating dust.

  • Post-Handling : After completing the work, decontaminate all surfaces and equipment.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves. Do not eat, drink, or smoke in the laboratory area.[5]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. This compound is a halogenated organic compound and must be treated as hazardous waste.[6]

  • Waste Collection :

    • Collect all waste, including excess reagent, contaminated materials (e.g., wipes, pipette tips), and used PPE, in a designated, chemically compatible, and leak-proof container.[6]

    • Do not mix with incompatible materials.

    • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6]

  • Waste Labeling :

    • Securely attach a "Hazardous Waste" label to the container.[6]

    • The label must include the full chemical name: "this compound" (no abbreviations).[6]

    • List all constituents and their approximate percentages for mixtures.[6]

  • Waste Storage and Disposal :

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

    • Follow your institution's guidelines for arranging the final disposal through the Environmental Health & Safety (EH&S) department.

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure or spills.

Incident Immediate Action
Spill Evacuate the immediate area. Absorb the spill using an inert material (e.g., sand, vermiculite) and collect it into a sealed container for hazardous waste.[6] Do not allow the chemical to enter drains.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or symptoms like coughing or wheezing develop, seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.